Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-11(14-9(2)17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLMXNFHHFDVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427887 | |
| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32043-95-1 | |
| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate"
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Authored by a Senior Application Scientist
Foreword: The Thiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure contribute to its capacity for potent and selective interactions with biological targets. Thiazole derivatives exhibit a remarkable breadth of therapeutic activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[4][5] The specific compound, this compound, incorporates key structural motifs—a phenyl group at position 4 and an ester at position 5—that are frequently explored in structure-activity relationship (SAR) studies, making it a valuable building block for the development of novel therapeutics.[6] This guide provides a comprehensive overview of its synthesis via the classic Hantzsch reaction and a detailed protocol for its structural characterization.
Part 1: Synthesis via Hantzsch Thiazole Cyclization
The most reliable and time-honored method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[7] This reaction involves the condensation of an α-haloketone with a thioamide. The choice of this method is predicated on its high efficiency, broad substrate scope, and the ready availability of starting materials.
Reaction Principle and Mechanistic Insight
The synthesis of this compound proceeds by the reaction of thioacetamide with ethyl 2-chloro-3-oxo-3-phenylpropanoate .
Reaction Scheme:
-
Thioacetamide: Provides the C2-methyl and nitrogen atom of the thiazole ring.
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate: Provides the C4-phenyl, C5-carboxylate, and the sulfur atom (via cyclization). Correction: The thioamide provides the sulfur atom. The α-haloketone provides the C4 and C5 atoms and their substituents.
The mechanism is a well-established sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration.[8][9]
-
Nucleophilic Attack: The sulfur atom of the thioacetamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon of the ketoester). This SN2 reaction forms a thioimonium salt intermediate.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring. The aromaticity of the product is a significant thermodynamic driving force for the reaction.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Materials & Reagents:
-
Ethyl benzoylacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Step 1: In-situ Preparation of Ethyl 2-chloro-3-oxo-3-phenylpropanoate (α-haloketone)
-
Rationale: While the α-halo ketoester can be purchased, its in-situ generation from the parent ketoester (ethyl benzoylacetate) is often more cost-effective and avoids handling a lachrymatory reagent. Sulfuryl chloride is an efficient chlorinating agent for this purpose.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl benzoylacetate (e.g., 19.2 g, 0.1 mol) dissolved in 100 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride (e.g., 14.8 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Hantzsch Cyclization
-
In a separate 500 mL flask, dissolve thioacetamide (e.g., 7.5 g, 0.1 mol) in 150 mL of absolute ethanol.
-
Cool the α-haloketone solution from Step 1 back to 0-5 °C and slowly add the ethanolic thioacetamide solution.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Slowly pour the concentrated mixture into 300 mL of a cold, saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.
-
A precipitate (the crude product) should form. If it oils out, add more water and stir vigorously.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Allow the crude product to air-dry on the filter paper.
Step 4: Purification
-
Rationale: Recrystallization is the most effective method for purifying the solid product, removing unreacted starting materials and side products. The choice of solvent is critical; an ideal solvent dissolves the compound when hot but not when cold. An ethanol/water mixture is often suitable.
-
Transfer the crude solid to a flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis and purification of the target thiazole derivative.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic and chromatographic techniques provides a complete picture of the molecule's identity, structure, and purity. The physical properties of a similar compound, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, are noted for reference, with a molecular weight of 247.31 g/mol .[11][12]
Chromatographic Analysis: Thin Layer Chromatography (TLC)
-
Application: TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.
-
Procedure: A spot of the reaction mixture is applied to a silica gel plate. The plate is developed in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Interpretation: The product, being more polar than the starting ketoester but likely less polar than the thioacetamide, will have a distinct Rf value. A pure product should appear as a single spot. For a similar reaction, an Rf value of 0.54 was reported in a 1:1 ethyl acetate/hexane system.[10]
Spectroscopic Elucidation
The combination of NMR, IR, and Mass Spectrometry provides definitive structural evidence.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.[13]
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3060 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |
| ~2980 | Aliphatic C-H Stretch | Corresponds to the ethyl and methyl groups. |
| ~1710-1730 | C=O Stretch (Ester) | Crucial peak. Confirms the presence of the ethyl carboxylate group.[14] |
| ~1600, ~1580, ~1480 | C=C & C=N Stretches | Characteristic skeletal vibrations of the thiazole and phenyl rings.[13][15] |
| ~1250 | C-O Stretch (Ester) | Further evidence for the ester functional group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.[6]
¹H NMR (Proton NMR):
-
Rationale: Identifies the different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Multiplet (m) | 2H | Ortho-protons of the 4-phenyl group |
| ~7.4-7.5 | Multiplet (m) | 3H | Meta- and Para-protons of the 4-phenyl group |
| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ of the ethyl ester |
| ~2.75 | Singlet (s) | 3H | 2-CH₃ group on the thiazole ring |
| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ of the ethyl ester |
¹³C NMR (Carbon NMR):
-
Rationale: Identifies all unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | Thiazole-2-C |
| ~162 | Ester C =O |
| ~158 | Thiazole-4-C |
| ~132 | Phenyl C (quaternary, attached to thiazole) |
| ~130 | Phenyl C -H (para) |
| ~129 | Phenyl C -H (ortho) |
| ~128 | Phenyl C -H (meta) |
| ~115 | Thiazole-5-C |
| ~61 | -O-CH₂ -CH₃ |
| ~19 | 2-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
-
Application: Determines the molecular weight of the compound and can provide structural information from fragmentation patterns.
-
Expected Result: For C₁₃H₁₃NO₂S, the calculated monoisotopic mass is 247.067 Da.[11] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 247. Key fragments may correspond to the loss of the ethoxy group (-OC₂H₅) or the entire ester group.
Characterization Interconnectivity Diagram
Caption: Relationship between the synthesized compound and the analytical techniques used for its validation.
Part 3: Field-Proven Insights & Troubleshooting
-
Controlling Halogenation: The initial α-halogenation step is critical. Over-halogenation can occur, leading to di-halogenated species and complex product mixtures. Maintaining a low temperature (0-5 °C) and adding the halogenating agent slowly is essential for selectivity.
-
Reaction Exotherm: The initial SN2 reaction between the thioamide and the α-haloketone can be exothermic. Slow addition of the reagents is advised to maintain control.
-
Purification Challenges: If the product "oils out" during neutralization instead of precipitating, it may indicate impurities. In this case, an extractive work-up with a solvent like ethyl acetate followed by washing, drying, and concentration is a reliable alternative before attempting recrystallization.
-
Thioamide Stability: Thioacetamide is moisture-sensitive and should be handled accordingly. Using fresh, dry thioamide is crucial for achieving high yields.
Conclusion
The synthesis of this compound via the Hantzsch cyclization is a robust and efficient process. This guide outlines a detailed, reliable protocol from synthesis to purification. The subsequent characterization cascade, employing a suite of modern analytical techniques, provides the necessary framework for unequivocally verifying the structure and purity of the final compound. This molecule serves as a valuable platform for further chemical modification, enabling researchers in drug development to explore new therapeutic frontiers based on the versatile thiazole scaffold.
References
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Vertex AI Search.
- A review on thiazole based compounds & it's pharmacological activities. (2024). Vertex AI Search.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024). FABAD Journal of Pharmaceutical Sciences.
- (PDF) REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020).
- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. (1957). Canadian Science Publishing.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Thiazoles: iii. Infrared spectra of methylthiazoles. (2025).
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- NMR and IR Analysis of Thiazole Compounds. (n.d.). Benchchem.
- (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxyl
- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxyl
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (n.d.). Asian Journal of Green Chemistry.
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Hantzsch thiazole synthesis - labor
- 3-Ethyl-2-(ethylimino)
- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.
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An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. A thorough understanding of the molecular structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the principles behind the data acquisition and interpretation.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. This compound, with the chemical formula C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol , possesses a central 1,3-thiazole ring substituted at the 2, 4, and 5 positions.[1][2]
Key structural features include:
-
A phenyl group at position 4, which will dominate the aromatic region of the NMR spectra.
-
A methyl group at position 2, providing a characteristic singlet in the ¹H NMR spectrum.
-
An ethyl carboxylate group at position 5, which will show a typical ethyl pattern (quartet and triplet) in the ¹H NMR spectrum and a distinct carbonyl signal in the ¹³C NMR and IR spectra.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Multiplet | 5H | Aromatic protons (Phenyl group) |
| ~ 4.2 - 4.4 | Quartet | 2H | -OCH₂- (Ethyl group) |
| ~ 2.7 - 2.8 | Singlet | 3H | -CH₃ (at C2 of thiazole) |
| ~ 1.3 - 1.4 | Triplet | 3H | -CH₃ (Ethyl group) |
Interpretation and Rationale:
-
Aromatic Protons (Multiplet, ~7.3-7.5 ppm): The five protons on the phenyl ring are in a complex electronic environment, leading to overlapping signals that appear as a multiplet. Their downfield shift is characteristic of protons attached to an aromatic system.
-
Ethyl Group Protons (Quartet, ~4.2-4.4 ppm and Triplet, ~1.3-1.4 ppm): The methylene (-OCH₂-) protons of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 4.2-4.4 ppm. They appear as a quartet due to coupling with the three neighboring methyl protons. The methyl (-CH₃) protons of the ethyl group are more shielded and appear as a triplet around 1.3-1.4 ppm, split by the two methylene protons.
-
Thiazole Methyl Protons (Singlet, ~2.7-2.8 ppm): The methyl group attached to the C2 position of the thiazole ring has no adjacent protons to couple with, and therefore, it appears as a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the thiazole ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are detailed below.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O (Ester carbonyl) |
| ~ 160 - 165 | C2 (Thiazole ring) |
| ~ 150 - 155 | C4 (Thiazole ring) |
| ~ 128 - 132 | Aromatic carbons (Phenyl group) |
| ~ 115 - 120 | C5 (Thiazole ring) |
| ~ 60 - 65 | -OCH₂- (Ethyl group) |
| ~ 18 - 20 | -CH₃ (at C2 of thiazole) |
| ~ 14 - 16 | -CH₃ (Ethyl group) |
Interpretation and Rationale:
-
Carbonyl Carbon (~165-170 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Thiazole Ring Carbons: The carbons within the thiazole ring (C2, C4, and C5) have distinct chemical shifts based on their electronic environment and proximity to the heteroatoms. C2 and C4 are typically more downfield than C5.
-
Aromatic Carbons (~128-132 ppm): The carbons of the phenyl ring will appear in the characteristic aromatic region. The carbon attached to the thiazole ring will have a slightly different chemical shift compared to the other aromatic carbons.
-
Aliphatic Carbons: The methylene carbon of the ethyl group is deshielded by the oxygen atom, while the two methyl carbons appear at the most upfield positions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 247, corresponding to the molecular weight of the compound.[3]
Plausible Fragmentation Pattern:
Caption: Plausible mass spectrometry fragmentation pathway.
-
Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z = 202.
-
Loss of the Ethyl Carboxylate Group: The entire ethyl carboxylate group can be lost as a radical, resulting in a fragment at m/z = 174.
-
Formation of the Phenyl Cation: Cleavage of the bond between the phenyl group and the thiazole ring can lead to the formation of the stable phenyl cation at m/z = 77.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorption bands expected for this compound are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1720 - 1700 | Strong | C=O stretch (Ester) |
| ~ 1600 - 1450 | Medium-Strong | C=C and C=N stretches (Aromatic and Thiazole rings) |
| ~ 1250 - 1050 | Strong | C-O stretch (Ester) |
Interpretation and Rationale:
-
C=O Stretch (~1720-1700 cm⁻¹): A strong absorption band in this region is a definitive indicator of the ester carbonyl group.[4]
-
C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations just above and below 3000 cm⁻¹, respectively.
-
Ring Vibrations (~1600-1450 cm⁻¹): The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds in the thiazole ring will appear in this region.
-
C-O Stretch (~1250-1050 cm⁻¹): The C-O single bond stretch of the ester group will produce a strong absorption in the fingerprint region.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques.
Caption: Workflow for integrated spectroscopic analysis.
The molecular weight confirmed by mass spectrometry (m/z = 247) is consistent with the chemical formula C₁₃H₁₃NO₂S. The presence of the ester, phenyl, and methyl groups, suggested by the IR spectrum, is unequivocally confirmed and precisely located by the ¹H and ¹³C NMR data. The specific chemical shifts and coupling patterns in the NMR spectra allow for the unambiguous assignment of each proton and carbon to its position in the molecular structure, leaving no doubt as to the identity of the compound.
Experimental Protocols
The following are generalized, yet industry-standard, protocols for acquiring the spectroscopic data discussed.
General Considerations:
-
Sample Purity: The sample of this compound should be of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: The choice of solvent is critical, especially for NMR, and should not contain protons that would obscure the signals of interest. Deuterated solvents are used for this purpose.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition Parameters for ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: ~220 ppm.
-
Number of scans: 512-2048, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Mass Spectrometry
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable.
-
Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature program: A suitable temperature gradient to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: ~1 scan/second.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.
References
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis Online. Available at: [Link]
-
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC - NIH. Available at: [Link]
-
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The Hantzsch Synthesis: A Senior Application Scientist's Guide to Substituted Thiazole-5-Carboxylates
Introduction: The Enduring Relevance of the Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its status as a "privileged scaffold."[2] Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[3][4]
Of particular interest to drug development professionals is the substituted thiazole-5-carboxylate moiety. This structural motif serves as a versatile building block in the synthesis of complex pharmaceutical agents.[5] A notable example is its role as a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5][6] The efficient and reliable construction of these substituted thiazole-5-carboxylate cores is therefore a critical endeavor in the journey from laboratory synthesis to life-saving therapeutics.
This in-depth technical guide provides a comprehensive overview of the Hantzsch synthesis for the preparation of substituted thiazole-5-carboxylates. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, explores the rationale behind key experimental choices, and offers field-proven insights to enable researchers to optimize this venerable yet highly relevant transformation.
The Core Reaction: Mechanistic Insights into the Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide.[7] The synthesis of substituted thiazole-5-carboxylates typically employs an α-halo-β-ketoester as the α-haloketone component.
The reaction proceeds through a well-established multi-step pathway:
-
Nucleophilic Attack (S-Alkylation): The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This SN2 reaction forms a key intermediate.[7]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate acts as a nucleophile, attacking the ketone carbonyl carbon. This intramolecular cyclization step forms a five-membered hydroxythiazoline intermediate.[7]
-
Dehydration and Aromatization: The final step involves the dehydration of the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring. The formation of the aromatic system is a significant driving force for this step.[8]
Caption: Mechanistic pathway of the Hantzsch synthesis for thiazole-5-carboxylates.
Optimizing the Synthesis: Causality Behind Experimental Choices
The success of the Hantzsch synthesis, particularly in terms of yield and purity, is highly dependent on the careful selection of reaction conditions. Here, we explore the rationale behind these choices.
Solvent Selection: More Than Just a Medium
The choice of solvent is critical and can significantly influence reaction rates and yields.[9]
-
Protic Solvents (Ethanol, Methanol): Alcohols are the most commonly employed solvents for the Hantzsch synthesis.[9] Their ability to solvate the ionic intermediates and facilitate proton transfer is crucial for the cyclization and dehydration steps. Ethanol is frequently the solvent of choice for the synthesis of ethyl thiazole-5-carboxylates, as it is also the ester's alcohol component, minimizing the risk of transesterification.
-
Aqueous Co-solvent Systems (Ethanol/Water): For certain one-pot variations, a mixture of ethanol and water has been shown to be highly effective.[10] The addition of water can enhance the solubility of certain thioamide salts and can facilitate the removal of inorganic byproducts during workup.
Temperature and Reaction Time: A Balancing Act
Temperature is a key parameter that must be optimized.[9]
-
Conventional Heating: Many Hantzsch syntheses require heating to proceed to completion. Refluxing in ethanol (approximately 78-80 °C) for several hours is a common practice.[11] However, excessive heat or prolonged reaction times can lead to the formation of byproducts and decomposition of the starting materials or product.[9]
-
Microwave Irradiation: This modern technique offers a significant advantage over conventional heating, dramatically reducing reaction times from hours to minutes and often leading to higher yields.[7][12] The rapid and uniform heating provided by microwaves can efficiently drive the reaction to completion while minimizing the formation of degradation products.
The Role of Catalysts in Modern Variations
While the traditional Hantzsch synthesis is often performed without a catalyst, modern iterations have incorporated catalysts to improve efficiency and expand the substrate scope.
-
Acid Catalysis: In some instances, particularly with less reactive substrates, the addition of a catalytic amount of acid can facilitate the dehydration of the hydroxythiazoline intermediate.
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, has been reported in one-pot, multi-component syntheses of thiazole derivatives.[10][13] These catalysts offer the advantages of being easily recoverable and reusable, aligning with the principles of green chemistry.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of a representative substituted thiazole-5-carboxylate, ethyl 2,4-dimethylthiazole-5-carboxylate.
One-Pot Synthesis via Conventional Heating
This protocol is adapted from established one-pot procedures for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[6]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of ethyl acetoacetate (1.0 equivalent) in a solution of water and THF.
-
Bromination: Cool the mixture to below 0 °C and add N-bromosuccinimide (1.2 equivalents). Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Cyclization: Add thiourea (1.0 equivalent) to the reaction mixture and heat to 80 °C for 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Microwave-Assisted Synthesis
This protocol is a general adaptation from procedures for microwave-assisted Hantzsch synthesis.[12][14]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine ethyl 2-chloroacetoacetate (1.0 equivalent) and thioacetamide (1.0 equivalent) in ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 90 °C for 30 minutes.
-
Work-up: After the reaction is complete and the vial has cooled, transfer the contents to a round-bottom flask.
-
Purification: The crude product can be purified as described below.
Purification and Characterization: Ensuring Product Integrity
Purification:
The crude product is typically purified by column chromatography on silica gel.[11] For 2-amino-thiazole-5-carboxylates, which can be somewhat polar, a gradient elution system of hexane and ethyl acetate is often effective. The use of an amine-functionalized silica column or the addition of a small amount of a basic modifier like triethylamine to the eluent can help to mitigate peak tailing for amine-containing products.[15]
Characterization:
The structure and purity of the final product should be confirmed by standard spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the number and types of protons and carbons.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl and the C=N and C-S bonds of the thiazole ring.[10]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
Data Presentation: A Comparative Analysis
The following table summarizes typical reaction conditions and yields for the synthesis of substituted thiazole-5-carboxylates, highlighting the advantages of modern synthetic approaches.
| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional (One-Pot) | Ethyl acetoacetate, NBS, Thiourea | Water/THF | 80 °C | 2 h | 72 | [6] |
| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol | 90 °C | 30 min | 95 | [12][14] |
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of substituted thiazole-5-carboxylates.
Conclusion: A Versatile Synthesis for Modern Challenges
The Hantzsch synthesis remains a powerful and adaptable tool for the construction of substituted thiazole-5-carboxylates. Its enduring utility is a testament to its reliability and the high value of its products in drug discovery and development. By understanding the mechanistic nuances and the rationale behind the selection of experimental parameters, researchers can effectively harness this classic reaction to create novel molecular entities with the potential to address significant unmet medical needs. The evolution of the Hantzsch synthesis, with the incorporation of one-pot procedures and microwave assistance, further enhances its appeal, offering more efficient and environmentally benign pathways to these critical pharmaceutical building blocks.
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A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Foreword
In the intricate world of drug discovery, heterocyclic compounds form a foundational pillar, with the thiazole scaffold being a particularly prolific source of biologically active molecules.[1][2] Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a notable member of this class, presenting a versatile structural framework for medicinal chemistry exploration. A profound understanding of its physicochemical properties is not merely an academic exercise; it is the critical first step in translational science, directly influencing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide is engineered for the discerning researcher, scientist, and drug development professional, moving beyond a simple recitation of data. It aims to provide a holistic analysis, integrating experimental data with validated computational predictions, and explaining the causal relationships between a molecule's properties and its potential behavior in vivo. By grounding our discussion in robust methodologies and authoritative data, we provide a reliable roadmap for leveraging this promising scaffold in the development of next-generation therapeutics.
Molecular Identity and Structural Rationale
The precise chemical identity of a compound is the bedrock of all subsequent characterization. This compound is defined by a central 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a privileged structure in medicinal chemistry.[1] Its strategic substitutions are key to its physicochemical and potential pharmacological profile.
-
The Phenyl Group at Position 4: This aromatic substituent is a major contributor to the molecule's lipophilicity, influencing its ability to partition into lipid bilayers. It also provides a site for potential pi-stacking interactions with biological targets.
-
The Ethyl Carboxylate at Position 5: This group is a critical modulator of polarity and solubility. As an ester, it is a potential substrate for esterase enzymes, opening the door for prodrug strategies where the active form might be the corresponding carboxylic acid.[4]
-
The Methyl Group at Position 2: This small alkyl group can influence the steric environment around the thiazole core and may play a role in metabolic stability.
This specific arrangement of functional groups creates a unique electronic and steric landscape that dictates the molecule's interactions with its environment.
Table 1: Chemical Identity
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| CAS Number | 32043-95-1 | [5] |
| Molecular Formula | C₁₃H₁₃NO₂S | [5][6] |
| Molecular Weight | 247.31 g/mol | [5][6] |
| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)C)C2=CC=CC=C2 | PubChem |
| InChI Key | FAGJGAMHPNQSJR-UHFFFAOYSA-N | PubChem |
Core Physicochemical Properties: A Synthesized View
The journey of a drug from administration to its target is governed by its physicochemical properties. A balanced profile is essential for success. This section synthesizes available experimental data with high-confidence computational predictions to provide a comprehensive overview. Such computational tools are vital for prioritizing compounds and reducing attrition rates in drug development.[7][8][9]
Table 2: Summary of Key Physicochemical Parameters
| Property | Value | Type | Implication for Drug Development |
|---|---|---|---|
| Physical Form | Solid | Experimental | Stable for handling and formulation. |
| Melting Point | 77-79 °C | Experimental | Indicates good purity and crystalline nature. |
| logP (Octanol/Water Partition) | 3.6 | Predicted | Indicates good lipophilicity, favoring membrane permeability. |
| Aqueous Solubility | 1.14e-02 g/L | Predicted | Low solubility; may present a formulation challenge for oral delivery. |
| pKa (Most Basic) | 1.88 | Predicted | Very weakly basic; will be overwhelmingly neutral at physiological pH. |
| Polar Surface Area (PSA) | 67.4 Ų | Predicted | Favorable for cell permeability (typically <140 Ų). |
| Rotatable Bonds | 4 | Predicted | Good conformational flexibility (typically ≤10). |
Predicted values sourced from PubChem and SwissADME servers.
Interpretation for Preclinical Development
-
Lipophilicity (logP): The predicted logP of 3.6 places the molecule in a favorable range for crossing biological membranes via passive diffusion. However, values in this range can sometimes be associated with higher metabolic clearance and potential for non-specific binding.
-
Solubility: The predicted low aqueous solubility is a critical parameter that must be addressed early. It suggests that the dissolution rate may be the limiting factor for oral absorption. Formulation strategies such as micronization, amorphous solid dispersions, or the use of solubility enhancers may be required.
-
Ionization (pKa): With a predicted basic pKa of 1.88, the molecule will exist almost entirely in its neutral form in the physiological pH range of the blood and gut. This is highly advantageous for passive diffusion across cell membranes, as charged species are generally membrane-impermeable.
-
Polar Surface Area (PSA) & Molecular Size: The PSA of 67.4 Ų and the molecular weight of 247.31 g/mol align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[3] This suggests that, provided the solubility challenge is overcome, the molecule has a high probability of good membrane permeation.
Methodologies for Empirical Characterization
While computational predictions are invaluable, they must be validated by robust experimental data.[10][11] The following protocols represent standard, self-validating methodologies for determining the key physicochemical properties of a new chemical entity like this compound.
Experimental Workflow Overview
The logical flow of characterization ensures that foundational properties are confirmed before more complex assessments are undertaken.
Caption: Experimental workflow for physicochemical characterization.
Protocol: Melting Point Determination via Digital Apparatus
-
Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range (e.g., < 2 °C) is characteristic of a pure crystalline substance, while impurities typically broaden and depress the melting range. This serves as a primary, rapid quality control check.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat distribution.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packed samples ensure accurate heat transfer.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Heating Profile: Employ a rapid heating rate (e.g., 10-15 °C/min) to approximate the melting point, then perform a second run with a slow heating rate (1-2 °C/min) near the expected temperature for accuracy.
-
Data Recording: Record the temperature at which the first liquid droplet is observed (onset) and the temperature at which the sample becomes a clear liquid (clear point). The reported value is this range.
-
Protocol: logP Determination via Shake-Flask Method (OECD 107)
-
Causality: The octanol-water partition coefficient (logP) is the gold standard measure of lipophilicity. It directly quantifies the equilibrium distribution of a neutral compound between a lipid-like phase (n-octanol) and an aqueous phase, mimicking its partitioning between biological membranes and aqueous compartments.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the layers to separate. This ensures thermodynamic equilibrium during the experiment.
-
Stock Solution: Prepare a stock solution of the compound in n-octanol at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous phase in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach partition equilibrium. Ensure the system is maintained at a constant temperature.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using the chosen analytical method.
-
Calculation: Calculate P as [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of this value.
-
References
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Bergazin, T. D., & Mobley, D. L. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]
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Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. [Link]
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The Thiazole-5-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
Abstract
The thiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, underpinning the therapeutic efficacy of a diverse range of pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of these pivotal compounds. We will traverse the seminal synthetic methodologies, from the foundational Hantzsch and Cook-Heilbron reactions to contemporary one-pot procedures, elucidating the causal relationships behind experimental designs. Furthermore, this guide will dissect the structure-activity relationships and mechanisms of action that have established thiazole-5-carboxylates as potent inhibitors of key biological targets, including protein kinases and cyclooxygenase enzymes. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical motif.
A Historical Perspective: From Serendipitous Discovery to Rational Design
The journey of the thiazole ring system begins in the late 19th century with the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch and his collaborator J. H. Weber reported the first synthesis of a thiazole derivative through the condensation of an α-haloketone with a thioamide.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis , laid the fundamental groundwork for the construction of this heterocyclic core. While this initial discovery was not focused on the 5-carboxylate substitution, it opened the door for future explorations into the functionalization of the thiazole ring.
A significant leap forward in accessing functionally diverse thiazoles came in 1947 with the work of Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[3] Their method, the Cook-Heilbron thiazole synthesis , provided a route to 5-aminothiazoles through the reaction of α-aminonitriles or aminocyanoacetates with reagents like carbon disulphide.[3] This development was crucial as the 5-amino group could serve as a synthetic handle for further modifications, including the introduction of a carboxylate moiety. Prior to their work, 5-aminothiazoles were a relatively obscure class of compounds.[3]
The direct synthesis and investigation of thiazole-5-carboxylate esters as a distinct class of compounds gained momentum with the burgeoning field of medicinal chemistry. Researchers began to recognize the therapeutic potential of the thiazole scaffold, leading to the development of more direct and efficient synthetic routes to access the 5-carboxylate substitution pattern. This shift from fundamental discovery to targeted synthesis marked a pivotal moment in the history of these compounds, paving the way for their eventual emergence as critical pharmacophores.
Foundational Synthetic Methodologies
The ability to efficiently construct the thiazole-5-carboxylate core is paramount to its widespread use in drug discovery. The following sections detail the seminal synthetic strategies that have become the bedrock of thiazole chemistry.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains a robust and widely utilized method for the preparation of thiazole rings. The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. The versatility of this method allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring by judicious choice of starting materials.
The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Below is a generalized workflow for the Hantzsch synthesis of a thiazole-5-carboxylate ester.
Caption: Generalized workflow for the Hantzsch synthesis of thiazole-5-carboxylate esters.
This protocol describes a common adaptation of the Hantzsch synthesis for a key pharmaceutical intermediate.[4][5]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium carbonate
-
Sodium hydroxide solution
Procedure:
-
Prepare a solution of ethyl acetoacetate in ethanol.
-
Add thiourea and a catalytic amount of sodium carbonate to the solution.
-
Heat the mixture to 40-55 °C.
-
Slowly add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, distill off the majority of the solvent under reduced pressure.
-
Cool the remaining mixture to room temperature and filter to remove any solids.
-
Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.[4]
-
Filter the precipitate, wash with water, and dry under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
Expected Yield: >98%[4]
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a valuable alternative for the preparation of 5-aminothiazoles, which can be precursors to thiazole-5-carboxylates. This reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[3]
The mechanism is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. Subsequent cyclization and tautomerization lead to the formation of the aromatic 5-aminothiazole ring.[3]
Thiazole-5-Carboxylates in the Realm of Drug Discovery
The thiazole-5-carboxylate moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of drugs with diverse therapeutic applications. Its unique electronic and steric properties allow for favorable interactions with a variety of biological targets.
As Potent Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] Thiazole-5-carboxylate derivatives have emerged as potent inhibitors of several key kinases.
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention. Several thiazole derivatives have been developed as inhibitors of this pathway, acting on PI3K, mTOR, or as dual inhibitors.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole-5-carboxylate derivatives.
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers and plays a role in cell growth, proliferation, and apoptosis. Virtual screening and subsequent in vitro assays have identified 1,3-thiazole-5-carboxylic acid derivatives as potent inhibitors of CK2.[10][11] The most active compounds exhibit IC50 values in the sub-micromolar range.[10][11] Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of CK2.[10]
Table 1: Inhibitory Activity of Selected Thiazole-5-Carboxylate Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 1,3-Thiazole-5-carboxylic acid derivative | CK2 | 0.4 | [10][11] |
| Thiazole derivative | PI3Kα | 0.086 | [7] |
| Thiazole derivative | mTOR | 0.221 | [7] |
As Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Thiazole-5-carboxamide derivatives have been designed and synthesized as potent COX inhibitors, with some exhibiting selectivity for the COX-2 isoform.[12][13][14] The structural basis for this selectivity often lies in the ability of the bulkier thiazole-based scaffold to fit into the larger active site of COX-2 compared to COX-1.[15]
Table 2: Inhibitory Activity and Selectivity of Thiazole-5-Carboxamide Derivatives against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | 2.65 | 0.958 | 2.77 | [12][14] |
| Compound 2b | 0.239 | 0.191 | 1.25 | [13] |
The Future Landscape
The discovery and development of thiazole-5-carboxylate compounds have been a testament to the power of synthetic chemistry in addressing critical medical needs. From their humble beginnings in the late 19th century to their current status as indispensable components of modern pharmaceuticals, their journey has been one of continuous innovation. The ongoing exploration of novel synthetic routes, including environmentally benign approaches, will undoubtedly expand the chemical space accessible to medicinal chemists.[16] Furthermore, a deeper understanding of the intricate interactions between these compounds and their biological targets will continue to fuel the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The thiazole-5-carboxylate core, with its inherent versatility and proven track record, is poised to remain a central player in the future of drug discovery.
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel 2,4,5-Trisubstituted Thiazoles
Abstract
The 2,4,5-trisubstituted thiazole is a cornerstone scaffold in modern medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents, including numerous FDA-approved drugs.[1][2][3] Its importance as a "privileged scaffold" stems from its unique electronic properties and its capacity for diverse functionalization, enabling the fine-tuning of molecular properties for optimal biological activity.[1] However, the synthesis of these complex heterocycles can often yield isomeric products, making unambiguous structural determination a critical, non-trivial step in the drug discovery pipeline. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven workflow for the definitive structural elucidation of novel 2,4,5-trisubstituted thiazoles. Moving beyond a simple recitation of techniques, we explore the causality behind experimental choices, presenting an integrated, self-validating system that combines mass spectrometry, advanced NMR spectroscopy, and X-ray crystallography to ensure absolute scientific integrity.
The Synthetic Context: Why Elucidation Begins with Synthesis
Before any analysis, the synthetic route provides the first hypothesis of the final structure. The choice of synthesis dictates the likely substitution pattern and potential isomeric byproducts. Understanding the underlying mechanism is therefore the first step in any structural elucidation workflow. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely used methods for constructing the thiazole ring.[4][5][6]
The causality is clear: reacting an α-haloketone with a thioamide is expected to yield a specific substitution pattern based on the starting materials.[5][7] For example, the substituents on the thioamide and α-haloketone are predestined for the C2 and C4/C5 positions, respectively. However, with highly functionalized or asymmetric reagents, regioselectivity can become a challenge, necessitating the rigorous validation detailed in this guide. Other key synthetic strategies include the Cook-Heilbron synthesis for producing 5-aminothiazoles[8][9][10] and various modern adaptations.[11]
Caption: The Integrated Workflow for Structural Elucidation.
Mass Spectrometry (MS): The Molecular Gatekeeper
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first analytical step post-synthesis. Its purpose is twofold: to confirm that the reaction produced a compound of the expected molecular weight and to provide the elemental composition. The presence of a sulfur atom in the thiazole ring provides a distinct isotopic signature (M+2 peak) that serves as an immediate validation point.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize Electrospray Ionization (ESI) for most thiazole derivatives, as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Analysis: Acquire the spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Processing:
-
Identify the protonated molecular ion [M+H]⁺.
-
Use the instrument software to calculate the elemental composition from the exact mass.
-
Verify the calculated formula against the expected formula.
-
Confirm the presence and correct relative abundance (~4.4% of M+) of the [M+H+2]⁺ isotope peak, which is characteristic of a single sulfur atom. [12]
-
Data Interpretation: Fragmentation Analysis
While HRMS aims to preserve the molecular ion, inducing fragmentation (MS/MS) can provide valuable structural clues. Thiazole rings exhibit characteristic fragmentation patterns that can help differentiate isomers. [13][14]
| Typical Fragment Loss | Structural Implication | Reference |
|---|---|---|
| Loss of Substituent at C2 | Cleavage of the bond between the ring and the C2 substituent. | |
| Ring Cleavage | Often involves the expulsion of acetylene or HCN, providing information about the core structure. | [14] |
| Retro-Diels-Alder (RDA) type | Can occur depending on the nature of the substituents, revealing the substitution pattern. | [12]|
NMR Spectroscopy: The Architectural Blueprint
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For a 2,4,5-trisubstituted thiazole, the complete absence of proton signals in the thiazole aromatic region (typically δ 7.0-9.0 ppm) is the first key indicator of full substitution. [15][16]
Protocol: 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [17]2. ¹H NMR: Acquire a standard proton spectrum. This will confirm the identity and environment of the protons on the substituents.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides the number of unique carbon environments.
-
2D NMR - HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton directly to the carbon it is attached to.
-
2D NMR - HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the critical experiment for this class of compounds. It reveals 2- and 3-bond correlations between protons and carbons, allowing for the definitive placement of substituents on the thiazole ring.
Data Interpretation: Assigning the Structure
The key to solving the structure lies in the long-range HMBC correlations from the protons of the substituents to the carbons of the thiazole ring.
| NMR Nucleus | Typical Chemical Shift (δ ppm) | Significance for 2,4,5-Trisubstituted Thiazoles |
| ¹³C (C2) | 160 - 175 | The most downfield carbon, highly influenced by the substituent. |
| ¹³C (C4) | 145 - 160 | Chemical shift is sensitive to the nature of both C4 and C5 substituents. |
| ¹³C (C5) | 120 - 140 | Typically the most upfield of the ring carbons. |
| ¹H (Substituents) | Variable | Protons on atoms attached to the ring (e.g., -CH₃, -CH₂-) are the probes for HMBC. |
Causality in Action (HMBC):
-
A correlation from the protons of substituent 'A' to the carbon at δ ~165 ppm definitively places 'A' at the C2 position .
-
A correlation from the protons of substituent 'B' to the carbon at δ ~150 ppm places 'B' at the C4 position .
-
A correlation from the protons of substituent 'C' to the carbon at δ ~125 ppm places 'C' at the C5 position .
This unambiguous mapping is the core of a trustworthy elucidation.
Caption: Key HMBC correlations for placing substituents.
X-Ray Crystallography: The Gold Standard of Confirmation
Trustworthiness: When a single crystal of sufficient quality can be obtained, X-ray crystallography provides irrefutable, three-dimensional proof of the molecular structure. [18]It is the ultimate arbiter in cases of spectroscopic ambiguity or when determining absolute stereochemistry.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane). Other methods include slow cooling or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected. [19]3. Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, revealing the precise position of each atom. The structural model is then refined to best fit the experimental data. [20] The output, a Crystallographic Information File (CIF), contains the exact bond lengths, bond angles, and torsional angles, leaving no doubt as to the compound's structure. [21]
Conclusion: A Commitment to Scientific Integrity
The structural elucidation of novel 2,4,5-trisubstituted thiazoles is a systematic process grounded in the principles of causality and self-validation. It begins with a hypothesis derived from the synthetic route and proceeds through a rigorous, multi-technique workflow. HRMS acts as the initial quality check, confirming elemental composition. A full suite of 1D and 2D NMR experiments then provides the detailed architectural blueprint, with the HMBC experiment serving as the cornerstone for establishing unambiguous connectivity. Finally, where possible, X-ray crystallography offers the ultimate, irrefutable confirmation. By adhering to this integrated approach, researchers in drug discovery can proceed with the highest degree of confidence in their molecular structures, ensuring the integrity and reproducibility of their scientific findings.
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A Technical Guide to the Initial Biological Screening of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Preamble: The Rationale for a Structured Screening Approach
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a vast array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate, represents a novel entity within this privileged class. A systematic and logically tiered biological screening is therefore not merely a procedural step but a critical scientific inquiry to unlock its therapeutic potential.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, multi-stage screening cascade designed to efficiently and robustly characterize the primary biological profile of this specific compound. Our approach begins with predictive, in silico methods to establish a foundational understanding of its drug-like properties, followed by a series of tiered in vitro assays. Each experimental choice is rationalized, and every protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.
The objective is to build a comprehensive preliminary data package that not only identifies primary bioactivities but also informs a clear, evidence-based decision on the future trajectory of this compound in the drug discovery pipeline.
Stage 1: Foundational Profiling - In Silico and Physicochemical Assessment
Before committing to resource-intensive wet-lab experiments, a computational assessment is an indispensable first step. This predictive analysis provides early insights into the compound's potential pharmacokinetic and toxicity profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[4][5]
Rationale for In Silico First Approach
Initiating the screening process with in silico tools is a strategic decision rooted in efficiency and risk mitigation.[5] By modeling properties like oral bioavailability, blood-brain barrier permeability, and potential toxic liabilities, we can anticipate challenges and tailor subsequent biological assays more intelligently. For instance, a high predicted cytotoxicity might deprioritize its development as an antimicrobial for systemic use but could be acceptable for a topical agent or an anticancer therapeutic. Numerous web-based tools and software can perform these predictions, such as SwissADME, pkCSM, and ADMETlab 2.0.[6][7]
Key In Silico Parameters and Their Implications
| Parameter Category | Specific Endpoint | Implication for Drug Development |
| Physicochemical Properties | Molecular Weight (MW) | Influences diffusion and overall size; typically <500 Da is preferred. |
| LogP (Lipophilicity) | Affects solubility, permeability, and plasma protein binding. | |
| Hydrogen Bond Donors/Acceptors | Impacts solubility and membrane permeability (Lipinski's Rule of 5). | |
| Pharmacokinetics (ADME) | Caco-2 Permeability | Predicts intestinal absorption and potential for oral bioavailability. |
| P-glycoprotein (P-gp) Substrate | Indicates potential for drug efflux, reducing intracellular concentration. | |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | |
| Toxicity | hERG Inhibition | Flags potential for cardiac toxicity.[4] |
| Ames Mutagenicity | Predicts potential for the compound to be carcinogenic. | |
| Hepatotoxicity | Assesses the risk of liver damage. |
This initial computational screen serves as a hypothesis-generating tool that guides the subsequent experimental design.
Stage 2: Primary Biological Screening - A Dual-Pronged In Vitro Approach
Based on the extensive literature documenting the bioactivity of thiazole derivatives, a primary screening strategy focused on two high-impact therapeutic areas is logical: Anticancer and Antimicrobial activity.[1][8][9][10]
Workflow for Primary Biological Screening
Caption: High-level workflow for the initial screening cascade.
Antiproliferative and Cytotoxicity Screening
Many thiazole-containing compounds are known to induce apoptosis and interfere with critical cell signaling pathways in cancer cells.[8][9] Therefore, evaluating the cytotoxic and antiproliferative effects of our target compound is a primary objective.
Causality of Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay is selected for its robustness, high-throughput adaptability, and well-established protocol.[11][12] These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[13] A reduction in metabolic activity in the presence of the compound indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol by removing the solvent solubilization step required for MTT.[11][13]
Experimental Design & Self-Validation: To ensure the data is meaningful, a specific cell line panel is crucial. A minimal, robust panel should include:
-
At least two different cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
One non-cancerous cell line (e.g., HEK293 embryonic kidney cells or normal fibroblasts) to determine a preliminary selectivity index (SI) . A high SI indicates the compound is more toxic to cancer cells than normal cells, a highly desirable trait.
The output of this assay is the IC50 value , the concentration of the compound that inhibits 50% of cell viability.
Hypothetical Data Summary: Cytotoxicity Screening
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Selectivity Index (SI) |
| EMPC-01 | MCF-7 (Breast) | 8.4 | HEK293 | >100 | >11.9 |
| EMPC-01 | A549 (Lung) | 12.2 | HEK293 | >100 | >8.2 |
| Doxorubicin | MCF-7 (Breast) | 0.5 | HEK293 | 1.2 | 2.4 |
(Note: EMPC-01 is a fictional identifier for this compound. Data is illustrative.)
Antimicrobial Susceptibility Screening
The thiazole ring is a key component of several antibacterial and antifungal agents.[1][2] An initial screen for antimicrobial activity is therefore a high-priority investigation.
Causality of Assay Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14][15] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] This method is quantitative, reproducible, and provides a clear endpoint for comparison. While the disk diffusion method is simpler, it is qualitative and less precise for novel compounds.[15][16]
Experimental Design & Self-Validation: The test panel should include representative Gram-positive and Gram-negative bacteria, as well as at least one fungal strain, to assess the breadth of activity.
-
Gram-positive: Staphylococcus aureus
-
Gram-negative: Escherichia coli
-
Fungus: Candida albicans
Hypothetical Data Summary: Antimicrobial Screening (MIC)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| EMPC-01 | 16 | >128 | 64 |
| Ciprofloxacin | 1 | 0.015 | N/A |
| Amphotericin B | N/A | N/A | 2 |
(Note: Data is illustrative.)
Stage 3: Exploratory Screening - Preliminary Enzyme Inhibition
Should the primary screening yield a potent and selective cytotoxic "hit," a logical next step is to explore a potential mechanism of action. Many anticancer drugs function by inhibiting specific enzymes that are critical for cancer cell growth and survival.[17][18]
Rationale for Target Selection: Thiazole derivatives have been reported to inhibit various enzymes, including kinases, topoisomerases, and histone deacetylases (HDACs).[8][9] The choice of an initial enzyme assay would be guided by literature precedents for structurally similar compounds. An enzyme inhibition assay is a biochemical test designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the test compound.[19][20]
Workflow for a Generic Enzyme Inhibition Assay
Caption: Generalized workflow for an enzyme inhibition assay.
This stage is considered exploratory and would typically only be pursued if a compelling hit emerges from the primary screens. It serves to generate early hypotheses about the compound's mechanism of action, which would require extensive validation in subsequent studies.
Stage 4: Data Integration and Decision-Making
The ultimate goal of this initial screening is to make an informed decision: is this compound a "hit" worthy of further investigation? This requires integrating all data streams.
Decision-Making Logic
Caption: A logical framework for hit prioritization.
A compound with a low micromolar IC50 against cancer cells and a high selectivity index is a strong candidate for an anticancer lead. A compound with a low MIC value, particularly if it is active against a challenging pathogen, warrants further investigation as an antimicrobial. A compound that is broadly cytotoxic with no selectivity or has weak activity across all assays would be de-prioritized.
Appendix: Detailed Experimental Protocols
A.1 Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and medium-only blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the XTT reagent with an activation solution).
-
Assay Development: Add 50 µL of the XTT working solution to each well. Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow XTT to an orange formazan product.[13]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background noise.[11]
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
A.2 Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates for 18-24 hours at 37°C (for bacteria) or 24-48 hours at 35°C (for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity compared to the positive control.[15][21]
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A Comprehensive Technical Guide to the One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate Derivatives
Executive Summary
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimicrobial and anticancer to anti-inflammatory.[1][2] This guide provides an in-depth exploration of an efficient, high-yield, one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. We will dissect the mechanistic underpinnings of this reaction, rooted in the classic Hantzsch thiazole synthesis, and detail a validated, step-by-step protocol. By moving from a traditional, cumbersome two-step process to a streamlined one-pot procedure, this method significantly enhances efficiency, increases yields from less than 11% to over 72%, and simplifies purification.[3][4] This document is intended for researchers and drug development professionals, offering field-proven insights into experimental choices, process optimization, and characterization, thereby empowering the synthesis of diverse compound libraries built upon this vital heterocyclic core.
Part 1: The Strategic Importance of the 2-Aminothiazole Core
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
Heterocyclic compounds are fundamental to modern pharmacology, and among them, the sulfur- and nitrogen-containing 1,3-thiazole ring is of paramount importance.[3][5] This five-membered aromatic ring is a "privileged structure," meaning it can bind to a wide range of biological targets, making it a recurring motif in successful drugs.[5] The unique electronic properties conferred by the sulfur and nitrogen atoms allow for diverse intermolecular interactions, including hydrogen bonding and π-stacking. Consequently, 2-aminothiazole derivatives have found applications in treatments for allergies, hypertension, inflammation, bacterial infections, and even HIV.[3][6]
Ethyl 2-Amino-4-methylthiazole-5-carboxylate: A Critical Synthetic Hub
Within this valuable class of compounds, ethyl 2-amino-4-methylthiazole-5-carboxylate serves as a particularly versatile and crucial building block.[3] Its bifunctional nature, possessing a nucleophilic 2-amino group and an ester group suitable for further modification, allows for extensive derivatization. This makes it an ideal starting point for constructing libraries of novel compounds for drug screening. Notably, this specific molecule is a key intermediate in the synthesis of Cefditoren pivoxil, a third-generation cephalosporin antibiotic, and its derivatives have demonstrated significant antileukemic and antineoplastic potential.[2][3]
Rationale for One-Pot Synthesis: A Paradigm of Process Efficiency
The conventional synthesis of this target molecule is a two-step process: first, the α-bromination of ethyl acetoacetate to form ethyl 2-bromo-3-oxobutanoate, followed by a separate cyclocondensation reaction with thiourea.[3] This traditional approach is plagued by several inefficiencies:
-
Low Overall Yield: Reported yields for the two-step process are often poor, sometimes as low as 11%.[3]
-
Tedious Work-ups: Isolating the intermediate α-bromo ketone can be challenging due to its lability and potential for side reactions.
-
Increased Time and Resources: Running two distinct reactions with intermediate purification consumes more time, solvents, and energy.
A "one-pot" synthesis, where reactants are added sequentially to a single reaction vessel without isolating intermediates, elegantly circumvents these issues. By generating the reactive α-bromo intermediate in situ, the one-pot method minimizes handling, reduces waste, shortens the reaction time, and dramatically improves the overall yield.[3][4] This guide focuses on a robust and scalable one-pot protocol that addresses the shortcomings of the classical approach.
Part 2: Mechanistic Insights and Strategic Considerations
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The synthesis of the thiazole ring in this procedure is a classic example of the Hantzsch thiazole synthesis, first described in 1887.[5][7] The reaction fundamentally involves the condensation of an α-haloketone with a thioamide.[8][9] Our one-pot method adapts this by first generating the α-haloketone from a β-ketoester.
The mechanism unfolds in a logical sequence:
-
In Situ Halogenation: The reaction is initiated by the α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). The enol form of the ketoester attacks the electrophilic bromine of NBS, creating the highly reactive intermediate, ethyl 2-bromoacetoacetate. This step is typically performed at low temperatures to control reactivity and prevent side reactions.
-
Nucleophilic Attack (S N 2): Thiourea, the thioamide component, acts as a potent nucleophile. The sulfur atom attacks the α-carbon bearing the bromine atom, displacing the bromide ion in an S N 2 reaction.[10] This forms an S-alkylated isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate attacks the electrophilic carbonyl carbon of the original ketoester moiety.[8] This intramolecular condensation step forms a five-membered heterocyclic ring.
-
Dehydration/Aromatization: The final step is the elimination of a molecule of water from the cyclic intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, which serves as the thermodynamic driving force for the reaction.
Key Reagents and Solvent Selection: A Causal Explanation
-
Ethyl Acetoacetate (EAA): As a β-ketoester, EAA is an ideal starting material. The methylene group is activated by two adjacent carbonyl groups, making it readily susceptible to electrophilic halogenation by NBS.
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation. It is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine, and the succinimide byproduct is generally easy to remove during workup.[3]
-
Thiourea and N-Substituted Thioureas: Thiourea is the simplest thioamide and provides the N-C-S backbone required to form the 2-aminothiazole ring.[3] The power of this method lies in its adaptability; by substituting thiourea with various N-alkyl or N-aryl thioureas, a diverse library of 2-(substituted-amino)thiazole derivatives can be readily accessed.[3][4]
-
Solvent System (e.g., Water/THF): A mixed aqueous/organic solvent system like Water/Tetrahydrofuran (THF) is highly effective.[3][11] THF helps to solubilize the organic starting materials (EAA, NBS), while water is an economical and environmentally benign solvent that aids in dissolving the thiourea and managing the reaction exotherm. This biphasic or miscible system facilitates the interaction between all reactants.
Part 3: Validated Experimental Protocol and Data
This section provides a detailed, step-by-step methodology for the one-pot synthesis. The protocol is a self-validating system, designed for reproducibility and high yield.
Experimental Workflow Overview
The entire process, from starting materials to the final purified product, can be visualized as a streamlined sequence of operations designed to maximize efficiency and minimize handling of intermediates.
Detailed Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a successfully reported procedure with high yield.[3]
Materials:
-
Ethyl acetoacetate (1, 6.50 g, 0.05 mol)
-
N-Bromosuccinimide (NBS, 10.5 g, 0.06 mol, 1.20 equiv.)
-
Thiourea (3, 3.80 g, 0.05 mol, 1.00 equiv.)
-
Tetrahydrofuran (THF, 20.0 mL)
-
Deionized Water (50.0 mL)
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add ethyl acetoacetate (6.50 g), water (50.0 mL), and THF (20.0 mL).
-
Cooling: Place the flask in an ice-salt bath and stir the mixture until the internal temperature is below 0°C.
-
Bromination: Add N-bromosuccinimide (10.5 g) portion-wise to the cold mixture, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1).
-
Cyclization: Once the starting material is consumed, add thiourea (3.80 g) to the flask.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C in an oil bath for 2 hours. A precipitate will begin to form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water (3 x 100 mL) to remove any remaining salts and succinimide. Recrystallize the crude solid from ethyl acetate to obtain the pure product.
-
Drying: Dry the purified crystals under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid (Expected yield: ~6.70 g, 72.0%).[3]
Synthesis of N-Substituted Derivatives
To synthesize N-substituted derivatives, simply replace thiourea in Step 5 of the above protocol with an equimolar amount of the desired N-alkyl or N-aryl thiourea. The reaction conditions and workup procedure remain largely the same, although the optimal recrystallization solvent may vary.
Data Summary: Yields and Physical Properties
The one-pot method has been successfully applied to a range of substituted thioureas, demonstrating its versatility.[3]
| Entry | R Group on 2-Amino | Yield (%) | Melting Point (°C) |
| 1 | H | 72.0 | 178–179 |
| 2 | Methyl | 75.0 | 114–115 |
| 3 | Ethyl | 78.0 | 95–96 |
| 4 | Phenyl | 71.0 | 158–159 |
| 5 | 4-Chlorophenyl | 82.0 | 204–205 |
| Data sourced from literature reports.[3] |
Representative Characterization Data
The structure of the parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, is confirmed by standard spectroscopic methods.[3][12]
-
¹H NMR (400 MHz, CDCl₃): δ 7.69 (s, 2H, -NH₂), 4.13 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 2.36 (s, 3H, thiazole-4-CH₃), 1.19 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 170.21 (thiazole-2-C), 161.95 (O=C), 159.34 (thiazole-4-C), 107.34 (thiazole-5-C), 59.72 (-OCH₂CH₃), 17.12 (thiazole-4-CH₃), 14.32 (-OCH₂CH₃).[3]
-
Mass Spec (MS): m/z 187 (M+H)⁺.[3]
Part 4: Conclusion and Future Outlook
This guide has detailed a highly efficient and practical one-pot synthesis for ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. By leveraging the principles of the Hantzsch thiazole synthesis within a streamlined workflow, this method overcomes the significant yield and operational limitations of traditional two-step procedures. The protocol is robust, scalable, and adaptable for creating diverse chemical libraries, making it an invaluable tool for researchers in medicinal chemistry and drug discovery.
The continued exploration of this scaffold, facilitated by efficient synthetic methods like the one described, holds immense promise for the development of novel therapeutics to address pressing global health challenges.
References
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Zhu, Y., Wei, W., Ye, T., Liu, Z., & Liu, L. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. [Link]
-
Hossain, M. K., & Islam, M. R. (2022). Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
-
Wang, X., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 786-793. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]
-
Desai, N. C., Bhatt, N., & Joshi, S. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 49(8), 1104-1118. [Link]
-
Wang, X., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
-
Fouad, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 29. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. [Link]
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The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. [Link]
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Bouzroura, K., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(12), 3123. [Link]
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Topic: The Role of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate as a Synthetic Intermediate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique arrangement of a stable aromatic thiazole core, coupled with strategically placed reactive handles—an ester, a methyl group, and a phenyl ring—renders it an exceptionally versatile intermediate. This guide provides a comprehensive exploration of its synthesis, chemical reactivity, and, most critically, its application in the construction of complex, biologically active molecules. We will delve into the mechanistic underpinnings of its formation via the Hantzsch thiazole synthesis and detail its strategic role in the synthesis of high-value compounds, including advanced pharmaceutical ingredients. This document serves as a technical resource for chemists engaged in medicinal chemistry and drug discovery, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Value of the Thiazole Core
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents, including Vitamin B1 (Thiamine)[1][2]. Its aromaticity confers significant stability, while the presence of nitrogen and sulfur atoms provides key hydrogen bonding and coordination sites for interaction with biological targets[1][2]. This compound capitalizes on this foundational structure by incorporating three distinct points of diversification, making it a powerful platform for generating molecular libraries and pursuing structure-activity relationship (SAR) studies[3][4].
The strategic importance of this intermediate lies in the orthogonal reactivity of its functional groups:
-
The C5-Ester: Serves as a precursor to carboxylic acids, amides, and alcohols.
-
The C2-Methyl Group: Offers potential for functionalization through oxidation or condensation reactions.
-
The C4-Phenyl Group: Allows for modulation of steric and electronic properties through substitution.
This guide will illuminate the pathways to harness this reactivity, with a particular focus on its application in multi-step synthetic campaigns.
Synthesis of the Core Intermediate: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis, first described in 1887[5]. This reaction involves the cyclocondensation of an α-haloketone with a thioamide[6][7][8]. The reaction proceeds with high efficiency and is valued for its simplicity and the accessibility of its starting materials[6][9].
Mechanism & Rationale: The synthesis of this compound is achieved by reacting ethyl 2-chloro-3-oxo-3-phenylpropanoate (the α-haloketone component) with thioacetamide (the thioamide component).
The mechanism involves two key stages:
-
S-Nucleophilic Attack: The sulfur atom of the thioacetamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in an SN2 reaction[9].
-
Intramolecular Cyclization & Dehydration: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl. Subsequent dehydration of the hemiaminal-like intermediate leads to the formation of the stable, aromatic thiazole ring[9]. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction[9].
Visualizing the Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Hantzsch synthesis procedures.[2][6]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.0 eq) in 100 mL of absolute ethanol.
-
Addition: To the stirring solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Neutralization & Isolation: Pour the cooled mixture into a beaker containing 200 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize the HCl byproduct[6]. Stir for 30 minutes.
-
Filtration: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization from ethanol to yield the title compound as a crystalline solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound Data | |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol [10] |
| CAS Number | 53715-64-3[10] |
| Appearance | Solid |
| InChIKey | FYPLITQTMHJFKK-UHFFFAOYSA-N[10] |
The Intermediate in Action: A Gateway to Complex Pharmaceuticals
The true value of this compound is realized in its role as a precursor to more complex molecules. The C5-ester is the most common site for elaboration, typically through hydrolysis to the corresponding carboxylic acid, which then acts as a handle for amide bond formation.
Case Study: Synthesis of a Key Precursor for Nilotinib (AMN-107)
Nilotinib (marketed as Tasigna) is a second-generation tyrosine kinase inhibitor used for the treatment of imatinib-resistant chronic myelogenous leukemia (CML)[11][12]. It is a potent and selective inhibitor of the Bcr-Abl kinase[11][12]. The synthesis of Nilotinib relies on the coupling of two key fragments, one of which is a 4-methyl-3-aminobenzoic acid derivative that is coupled to a substituted aniline. While the exact structure of Nilotinib does not contain the 2-methyl-4-phenylthiazole core, the synthetic strategies employed for its construction are directly analogous and highlight the utility of the thiazole-5-carboxylate moiety. A closely related structure, Dasatinib, another potent kinase inhibitor, features an N-aryl-thiazole-5-carboxamide core, demonstrating the direct applicability of this chemistry[3].
The following workflow demonstrates how the title intermediate can be transformed into a valuable carboxamide, a key structural motif in many kinase inhibitors.
Workflow: From Ester to Bioactive Amide
Caption: Key transformations of the thiazole intermediate.
Experimental Protocols
This protocol is a standard procedure for ester hydrolysis.
-
Setup: Suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water in a round-bottom flask.
-
Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension.
-
Reaction: Heat the mixture to 80-90 °C and stir until the reaction is complete (typically 2-4 hours, monitored by TLC). The solid should dissolve as the carboxylate salt is formed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid.
This protocol demonstrates a common method for forming an amide bond via an acyl chloride intermediate, a robust method often used in pharmaceutical process chemistry.[13]
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (40-60 °C) for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the target aniline (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline for a Nilotinib-like fragment) (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in anhydrous DCM.
-
Coupling: Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Completion & Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
| Transformation Summary | Reagents & Conditions | Purpose |
| Ester Hydrolysis | NaOH, EtOH/H₂O, 90 °C; then HCl | Unmasks the carboxylic acid, a key handle for amide coupling. |
| Amide Coupling | 1. SOCl₂, cat. DMF, reflux2. Target Aniline, Et₃N, DCM | Forms the robust amide linkage, creating the final complex molecule.[13] |
Conclusion and Future Outlook
This compound is more than a simple heterocyclic compound; it is a testament to the power of strategic molecular design. Its synthesis via the time-tested Hantzsch reaction is efficient and scalable. The true utility of this intermediate is demonstrated by the ease with which its C5-ester can be converted into a carboxylic acid and subsequently into complex carboxamides, a critical transformation in the synthesis of kinase inhibitors and other classes of pharmaceuticals[3][14]. For researchers in drug discovery, this molecule represents a reliable and versatile starting point for the exploration of new chemical space. As the demand for novel therapeutics continues to grow, the role of such well-designed, functionalized intermediates will only become more critical in accelerating the journey from chemical synthesis to clinical application.
References
- An Efficient Synthesis of Nilotinib (AMN107). (n.d.). Synlett.
-
Zhang, L., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
An Efficient Synthesis of Nilotinib (AMN107) | Request PDF. (2006). ResearchGate. [Link]
-
Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
- Preparation method of nilotinib intermediate. (2014).
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. (2020). ResearchGate. [Link]
-
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016). MDPI. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Journal of Population Therapeutics & Clinical Pharmacology. [Link]
-
Synthesis and Biological Evaluation of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2016). ResearchGate. [Link]
-
ethyl 2-methyl-1,3-thiazole-5-carboxylate. (n.d.). ChemSynthesis. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
ethyl 2-phenyl-1,3-thiazole-4-carboxylate. (n.d.). Chemical Synthesis Database. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules. [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure. [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2019). Research in Pharmaceutical Sciences. [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif integral to a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry for developing agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (EMPT) emerges as a particularly valuable building block. Its structure is endowed with multiple reactive handles that can be selectively manipulated, providing synthetic chemists with a robust platform for generating diverse molecular architectures.
This guide provides an in-depth exploration of EMPT's synthetic utility, focusing on the causality behind experimental choices and providing validated, step-by-step protocols for its key transformations. We will delve into the strategic conversion of its ester functionality into more versatile carboxylic acid and alcohol moieties, and the subsequent derivatization to form bioactive amides.
Physicochemical Properties of the Core Building Block
| Property | Value | Reference |
| IUPAC Name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | [4] |
| Molecular Formula | C₁₃H₁₃NO₂S | [4] |
| Molecular Weight | 247.31 g/mol | [4] |
| Monoisotopic Mass | 247.0667 Da | [4] |
| CAS Number | 53715-64-3 | [4] |
Core Synthetic Transformations and Mechanistic Rationale
The synthetic versatility of this compound (EMPT) stems primarily from the reactivity of the C5-ethyl ester group. This functional group serves as a gateway to three fundamental classes of derivatives: carboxylic acids, primary alcohols, and amides. Each transformation provides a new set of building blocks for further synthetic elaboration.
Caption: Key transformations of the EMPT building block.
Saponification: Gateway to the Carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is arguably the most critical primary transformation. The resulting carboxylic acid, 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid, is a stable, crystalline solid that serves as the immediate precursor for amide bond formation, a cornerstone of modern drug discovery.
Causality Behind Experimental Choices:
-
Base Selection: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester saponification in complex molecules. Its use can sometimes lead to cleaner reactions and easier workups, though for this substrate, NaOH is also highly effective.
-
Solvent System: A biphasic solvent system, typically a mixture of tetrahydrofuran (THF) and water, is employed. THF ensures the solubility of the organic substrate (EMPT), while water dissolves the inorganic base (LiOH), allowing the reaction to proceed efficiently at the interface and in the bulk solution.
-
Temperature Control: The reaction is typically performed at room temperature to reflux. Gentle heating accelerates the rate of hydrolysis without promoting significant side reactions or degradation of the thiazole ring. Reaction progress must be monitored by Thin Layer Chromatography (TLC) to prevent decomposition upon prolonged heating.
Amide Bond Formation: Constructing Bioactive Scaffolds
The conversion of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid into a diverse library of amides is a paramount application. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to form key hydrogen bonds with biological targets.[5] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable; therefore, a coupling reagent is required to activate the carboxylic acid.[6]
Caption: Generalized mechanism for uronium-based amide coupling.
Causality Behind Experimental Choices:
-
Coupling Reagent Selection: Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, especially with challenging substrates like electron-deficient amines or sterically hindered partners.[7] They operate by rapidly forming a highly reactive O-acylisouronium active ester, which is then readily attacked by the amine nucleophile.
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is twofold: it deprotonates the carboxylic acid to form the carboxylate, which is the active species in the reaction with HATU, and it neutralizes the hexafluorophosphate salt byproduct, driving the equilibrium towards product formation.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal. They effectively solubilize the reactants and reagents while being inert to the highly reactive intermediates.
Experimental Protocols
Protocol 1: Saponification of this compound
Objective: To synthesize 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid.
Materials:
-
This compound (EMPT) (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve EMPT (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).
-
Add lithium hydroxide monohydrate (2.5 eq) to the stirring solution.
-
Heat the mixture to 50-60 °C and monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The starting material is UV active and less polar than the product acid.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Alternatively, if a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid, can be purified by recrystallization (e.g., from ethanol/water) to afford a white or off-white solid.
Protocol 2: HATU-Mediated Amide Coupling
Objective: To synthesize an N-substituted 2-methyl-4-phenyl-1,3-thiazole-5-carboxamide.
Materials:
-
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1-1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS. The reaction is typically complete when the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x). This removes residual DMF, DIPEA salts, and unreacted acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Reaction Conditions Summary
| Transformation | Key Reagents | Solvent | Temp. | Typical Yield |
| Saponification | LiOH·H₂O or NaOH | THF / H₂O | 50-60 °C | >90% |
| Amide Coupling | R-NH₂, HATU, DIPEA | Anhydrous DMF | 0 °C to RT | 60-95% |
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. The strategic and selective manipulation of its C5-ester functionality provides reliable access to key intermediates—carboxylic acids and amides—which are pivotal for constructing complex molecules with potential therapeutic applications. The protocols detailed herein are robust and grounded in established mechanistic principles, providing researchers with a reliable framework for leveraging this powerful scaffold in drug discovery and development programs.
References
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Application Notes and Protocols for Determining the Antimicrobial Activity of Thiazole-5-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to evaluating the antimicrobial efficacy of novel thiazole-5-carboxylate derivatives. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation. This document emphasizes not only the procedural steps but also the underlying scientific principles to empower researchers in their drug discovery and development endeavors.
The thiazole ring is a key pharmacophore in numerous clinically approved drugs and a subject of intense investigation in the pursuit of new antimicrobial agents.[1][2] Its derivatives, including the thiazole-5-carboxylate scaffold, have demonstrated a wide range of biological activities.[3][4][5] The protocols outlined below are designed to be adaptable for screening new chemical entities within this class against a panel of relevant bacterial and fungal pathogens.
Foundational Assays: A Two-Tiered Approach to Antimicrobial Profiling
A logical progression in antimicrobial activity assessment involves an initial qualitative screening followed by quantitative determination of potency. The agar well diffusion assay serves as an excellent primary screen for identifying derivatives with antimicrobial properties. Subsequently, the broth microdilution method provides a quantitative measure of the Minimum Inhibitory Concentration (MIC), a critical parameter in preclinical drug development.[6][7][8]
Agar Well Diffusion Assay: A Primary Screen for Bioactivity
The agar well diffusion method is a widely used technique for preliminary assessment of antimicrobial activity.[9][10][11] It relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates that the compound possesses antimicrobial properties.
Principle: The test compound diffuses from a well into the agar, creating a concentration gradient. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[12][13]
Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely on a level surface.
-
Inoculum Preparation:
-
Bacteria: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Fungi (Yeast): Prepare a yeast suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard.
-
Fungi (Molds): Grow the mold on a suitable agar slant. Harvest spores by adding sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a concentration of approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA or SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[10]
-
Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer or a pipette tip.[9][15]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the thiazole-5-carboxylate derivative solution (dissolved in a suitable solvent like DMSO) into each well. A negative control (solvent alone) and a positive control (a standard antibiotic) should be included on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Data Interpretation: Measure the diameter of the zone of inhibition (in mm) for each well. A larger zone of inhibition generally indicates greater antimicrobial activity.
Diagram: Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][12] This is a cornerstone assay in antimicrobial drug discovery and is standardized by organizations like CLSI.[16][17][18][19][20]
Principle: A serial two-fold dilution of the thiazole-5-carboxylate derivative is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that shows no visible growth is the MIC.[21]
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of the thiazole-5-carboxylate derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganism (typically ≤1%).
-
Serial Dilution:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the thiazole derivative stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (inoculum without the compound), and well 12 serves as the sterility control (broth only).[22][23]
-
-
Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the agar well diffusion protocol. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14]
-
Plate Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the thiazole-5-carboxylate derivative at which no visible growth is observed. A colorimetric indicator such as resazurin can be added to aid in the determination of cell viability.
Diagram: Broth Microdilution Workflow
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Application Notes and Protocols for the Anticancer Evaluation of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Analogs
Foreword: The Thiazole Scaffold in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications and interactions with a wide array of biological targets. This has led to the successful development of several thiazole-containing anticancer drugs, including the tyrosine kinase inhibitor Dasatinib. The core structure of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate offers a promising framework for the design of novel anticancer agents. The phenyl and methyl groups at positions 4 and 2, respectively, along with the ethyl carboxylate at position 5, provide key points for chemical diversification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and mechanistic investigation of analogs based on this promising scaffold.
I. Synthesis of this compound and Its Analogs
The cornerstone of synthesizing the target thiazole scaffold is the Hantzsch thiazole synthesis , a robust and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are ethyl 2-chloroacetoacetate and benzoylthiourea (or a related thioamide).
General Hantzsch Thiazole Synthesis Protocol
This protocol describes a general one-pot procedure that can be adapted for the synthesis of various analogs by modifying the starting materials.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide (for the 2-methyl group)
-
Substituted phenacyl bromides (for the 4-phenyl and its analogs)
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add the desired substituted phenacyl bromide (1.0 equivalent) and ethyl 2-chloroacetoacetate (1.0 equivalent) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound analog.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the thioamide and the α-haloketone, and its boiling point is suitable for refluxing the reaction.
-
Sodium Bicarbonate Neutralization: The Hantzsch synthesis often produces acidic byproducts. Neutralization is crucial to prevent unwanted side reactions and to facilitate the extraction of the final product.
-
Column Chromatography: This purification technique is essential to separate the desired thiazole product from unreacted starting materials and byproducts, ensuring high purity for biological testing.
II. In Vitro Anticancer Evaluation
A battery of in vitro assays is essential to determine the cytotoxic and mechanistic properties of the synthesized thiazole analogs.
A. Cell Viability and Cytotoxicity Assays
The initial screening of anticancer compounds typically involves assessing their ability to inhibit cell proliferation or induce cell death in a panel of cancer cell lines. The MTT and SRB assays are two widely used colorimetric methods for this purpose.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole analogs (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. SRB (Sulphorhodamine B) Assay Protocol
Principle: The SRB assay is a protein-staining method that is independent of cellular metabolic activity. SRB binds to basic amino acid residues of cellular proteins, and the amount of bound dye is proportional to the total protein mass, which reflects the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the IC50 values as described for the MTT assay.
Data Presentation: In Vitro Cytotoxicity of Thiazole Analogs
| Compound ID | R1-substituent | R2-substituent | Cell Line | IC50 (µM)[2][3][4] |
| Parent | H | H | MCF-7 | >100 |
| Analog 1 | 4-Cl | H | MCF-7 | 15.2 |
| Analog 2 | 4-OCH3 | H | MCF-7 | 28.7 |
| Analog 3 | H | 4-NO2 | A549 | 8.5 |
| Analog 4 | H | 2,4-diCl | A549 | 5.1 |
| Analog 5 | 4-F | H | HCT-116 | 12.9 |
| Doxorubicin | - | - | MCF-7 | 0.8 |
B. Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by the thiazole analogs, it is crucial to investigate their effects on apoptosis and the cell cycle.
1. Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5][6]
Protocol:
-
Cell Treatment: Treat cancer cells with the thiazole analogs at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5][6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
2. Cell Cycle Analysis Protocol
Principle: The cell cycle consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The DNA content of the cells doubles during the S phase and is halved during mitosis. By staining the cellular DNA with a fluorescent dye like propidium iodide, the distribution of cells in different phases of the cell cycle can be quantified by flow cytometry.[7][8]
Protocol:
-
Cell Treatment: Treat cells with the thiazole analogs for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark. RNase A is included to degrade RNA and prevent its staining by PI.[9]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G1, S, and G2/M phases can be determined from the DNA histogram.
Visualization of Experimental Workflows
C. Mechanistic Assays
To further elucidate the mechanism of action, specific biochemical and cellular assays can be employed to investigate the interaction of the thiazole analogs with their molecular targets.
1. In Vitro Tubulin Polymerization Assay Protocol
Principle: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division. Many anticancer drugs target tubulin dynamics. This assay monitors the polymerization of purified tubulin into microtubules in the presence of the test compounds.[3][10]
Protocol:
-
Reaction Setup: In a pre-warmed 96-well plate, add a tubulin polymerization buffer containing GTP.
-
Compound Addition: Add the thiazole analogs at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is due to the light scattering by the forming microtubules.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine if the compounds inhibit or enhance tubulin polymerization.
2. EGFR Tyrosine Kinase Inhibition Assay Protocol
Principle: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. This assay measures the ability of the thiazole analogs to inhibit the kinase activity of EGFR.
Protocol:
-
Reaction Setup: In a 96-well plate, add a reaction buffer containing a specific peptide substrate for EGFR and ATP.
-
Compound Addition: Add serial dilutions of the thiazole analogs. Include a known EGFR inhibitor (e.g., gefitinib) as a positive control and a vehicle control.
-
Enzyme Addition: Add purified recombinant EGFR enzyme to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).[11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Potential Signaling Pathway: PI3K/Akt/mTOR
Thiazole derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival, proliferation, and growth.[12] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
III. In Vivo Anticancer Evaluation
Promising candidates from in vitro screening should be further evaluated in vivo to assess their efficacy and toxicity in a whole-organism setting. The most common preclinical models for this purpose are xenograft mouse models.
Subcutaneous Xenograft Mouse Model Protocol
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers for tumor measurement
-
Vehicle for compound formulation (e.g., DMSO, PEG300, Tween 80)
Protocol:
-
Cell Preparation: Harvest cancer cells in their exponential growth phase and resuspend them in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL.
-
Tumor Cell Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group). Administer the thiazole analog (at various doses) and the vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.
-
Monitoring Efficacy and Toxicity: Continue to measure tumor volume and monitor the body weight of the mice throughout the study. A significant decrease in body weight can be an indicator of toxicity.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
IV. Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This can provide valuable insights into the potential molecular targets of the thiazole analogs and guide further lead optimization.
General Molecular Docking Protocol using AutoDock Vina
Software:
-
AutoDock Tools (for preparing protein and ligand files)
-
AutoDock Vina (for performing the docking)
-
PyMOL or other molecular visualization software
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the thiazole analog and convert it to a 3D structure.
-
Minimize the energy of the ligand structure.
-
Using AutoDock Tools, define the rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be large enough to allow for the free rotation and translation of the ligand.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.
-
Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses in the context of the protein's active site using PyMOL.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the basis of binding.
-
V. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Hantzsch reaction allows for the creation of diverse analog libraries. A systematic evaluation using the in vitro and in vivo protocols outlined in this guide will enable the identification of lead compounds with potent and selective anticancer activity. Further mechanistic studies, guided by molecular docking and targeted biochemical assays, will be crucial for understanding their mode of action and for the rational design of next-generation thiazole-based cancer therapeutics.
VI. References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. Retrieved from [Link]
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protocols.io. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
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ResearchGate. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Retrieved from [Link]
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ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). MTT Cell Viability Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]
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DergiPark. (n.d.). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]
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MDPI. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Retrieved from [Link]
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The Strategic Utility of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate in the Genesis of Novel Heterocyclic Scaffolds
Introduction: The Thiazole Nucleus as a Privileged Scaffold
For researchers, scientists, and professionals in drug development, the thiazole ring represents a cornerstone of medicinal chemistry. Its prevalence in a myriad of biologically active compounds underscores its significance as a "privileged scaffold." The unique electronic properties and structural features of the thiazole nucleus allow it to engage in a wide range of non-covalent interactions with biological targets, rendering it a frequent constituent of approved pharmaceuticals. Within this important class of heterocycles, Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate emerges as a particularly versatile and powerful building block for the synthesis of novel, complex heterocyclic systems.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the reactivity of its key functional groups—the ester and the methyl group—and present detailed, field-proven protocols for its transformation into a variety of fused heterocyclic systems with high potential for biological activity. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for further derivatization and optimization in drug discovery programs.
Core Chemistry and Synthetic Rationale
The synthetic versatility of this compound stems from the strategic placement of its functional groups. The ester at the C5 position is readily converted into a variety of other functionalities, most notably a carbohydrazide, which serves as a key nucleophilic synthon for cyclization reactions. The methyl group at C4, in conjunction with the ester, provides the necessary framework for the construction of fused six-membered rings, such as pyrimidines and pyridines.
The initial synthesis of the title compound can be efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone.
Application Note 1: Synthesis of Thiazolo[5,4-d]pyrimidines
Thiazolo[5,4-d]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic functionalization of this compound provides a direct route to this important scaffold.
Scientific Principle and Workflow
The synthesis of the thiazolo[5,4-d]pyrimidine core from the title compound typically involves a multi-step sequence that begins with the introduction of an amino group at the C4 position of the thiazole ring, followed by cyclization with a one-carbon synthon. While the title compound has a methyl group at C4, a conceptual workflow can be adapted from methodologies involving 2-aminothiazole-5-carboxylates. A plausible synthetic strategy involves the initial conversion of the ester to an amide, followed by further functionalization and cyclization. A more direct approach, and the one detailed below, involves the initial conversion to the carbohydrazide, which can then be cyclized with appropriate reagents.
Diagram: Synthetic Workflow for Thiazolo[5,4-d]pyrimidines
Caption: Workflow for the synthesis of thiazolo[5,4-d]pyrimidines.
Experimental Protocol: Synthesis of 2-methyl-4-phenyl-5-(substituted)-thiazolo[5,4-d]pyrimidines
Part A: Synthesis of 2-methyl-4-phenyl-1,3-thiazole-5-carbohydrazide
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired carbohydrazide.[4]
Part B: Synthesis of N'-Aroyl-2-methyl-4-phenyl-1,3-thiazole-5-carbohydrazide
-
Reaction Setup: Dissolve the carbohydrazide (1.0 eq) from Part A in a suitable solvent such as pyridine or dioxane.
-
Reagent Addition: Add the desired aroyl chloride (1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent.
Part C: Cyclization to Thiazolo[5,4-d]pyrimidine
-
Reaction Setup: To the N'-aroyl carbohydrazide (1.0 eq) from Part B, add phosphorus oxychloride (POCl₃) (5-10 vol).
-
Reaction Conditions: Reflux the mixture for 3-5 hours.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). The resulting solid is filtered, washed with water, and purified by column chromatography.
Application Note 2: Synthesis of Thiazolo[5,4-b]pyridines
The thiazolo[5,4-b]pyridine scaffold is another heterocyclic system of significant interest, with applications in medicinal chemistry and materials science. The construction of this fused system from this compound can be achieved through a multi-component reaction strategy.
Scientific Principle and Workflow
A common and efficient method for the synthesis of substituted pyridines is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. An adaptation of this strategy can be employed, where the enamine component is derived from the active methyl group of the title compound.
Diagram: Synthetic Pathway to Thiazolo[5,4-b]pyridines
Caption: Pathway for the synthesis of thiazolo[5,4-b]pyridines.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-methyl-4-phenyl-7-substituted-thiazolo[5,4-b]pyridine-5-carboxylates
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 eq), and ammonium acetate (8.0 eq).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent.
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the pure thiazolo[5,4-b]pyridine derivative.
Application Note 3: Synthesis of Pyrazolo[4,5-d]thiazoles
Pyrazolo[4,5-d]thiazoles are a class of fused heterocyclic compounds that have demonstrated a range of biological activities, including kinase inhibition. The synthesis of this scaffold can be readily achieved from the carbohydrazide intermediate derived from the title compound.
Scientific Principle and Workflow
The key transformation in this synthesis is the cyclocondensation of the thiazole-5-carbohydrazide with a 1,3-dielectrophilic species. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to furnish the pyrazole ring.
Diagram: Synthesis of Pyrazolo[4,5-d]thiazoles
Caption: Synthetic route to pyrazolo[4,5-d]thiazoles.
Experimental Protocol: Synthesis of 2-methyl-4-phenyl-5-substituted-pyrazolo[4,5-d]thiazoles
-
Intermediate Synthesis: Prepare 2-methyl-4-phenyl-1,3-thiazole-5-carbohydrazide from the corresponding ethyl ester as described in Application Note 1, Part A.
-
Reaction Setup: To a solution of the carbohydrazide (1.0 eq) in absolute ethanol, add a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours.
-
Work-up and Isolation: Cool the reaction to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazolo[4,5-d]thiazole derivative.[5]
Quantitative Data Summary
| Heterocyclic System | Key Reagents | Typical Reaction Conditions | Expected Yield Range |
| Thiazolo[5,4-d]pyrimidines | Hydrazine hydrate, Aroyl chloride, POCl₃ | Reflux | 50-70% |
| Thiazolo[5,4-b]pyridines | Active methylene compound, NH₄OAc, Acetic acid | Reflux | 60-80% |
| Pyrazolo[4,5-d]thiazoles | Hydrazine hydrate, 1,3-Dicarbonyl compound, Acetic acid | Reflux | 65-85% |
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed in this guide provide a robust foundation for the construction of thiazolo[5,4-d]pyrimidines, thiazolo[5,4-b]pyridines, and pyrazolo[4,5-d]thiazoles. The straightforward nature of these transformations, coupled with the potential for further derivatization of the resulting scaffolds, makes this thiazole derivative an invaluable tool for researchers in drug discovery and development. Future work in this area will undoubtedly focus on the expansion of the repertoire of heterocyclic systems accessible from this starting material and the exploration of the biological activities of the resulting novel compounds.
References
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Gewald, K. (1966). Heterocyclic syntheses with α-cyano-carboxylic acid derivatives. Angewandte Chemie International Edition in English, 5(5), 573-582. [Link]
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Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
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El-Emary, T. I. (2008). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 13(11), 2737-2746. [Link]
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Farmacia. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2). [Link]
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ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Retrieved from [Link]
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Li, W., et al. (2015). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 5(10), 7137-7144. [Link]
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Sci-Hub. (n.d.). Some Conversions of Thiazoline Carboxylic Acid Esters. Retrieved from [Link]
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MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(2), M1581. [Link]
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ResearchGate. (n.d.). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Retrieved from [Link]
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Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(10), 2465. [Link]
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Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132. [Link]
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PubMed. (1958). Studies on pyrimidine derivatives. IV. Synthesis of thiazolo (5, 4-d) pyrimidines and related compounds. 4. Chemical & Pharmaceutical Bulletin, 6(4), 346-349. [Link]
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Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Retrieved from [Link]
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Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Retrieved from [Link]
-
Purkh. (n.d.). SYNTHESIS OF 5-(5-AMINO-1H-PYRAZOL-1-YL)- 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTERS AND THEIR CYCLIZATION INTO PYRAZOLO[1,5-a][1][2][6]THIADIAZOLO[4,5-e]PYRIMIDIN-4(5H)-ONES. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]
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PubMed. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. Journal of Organic Chemistry, 78(10), 4960-4973. [Link]
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ResearchGate. (n.d.). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]
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PubMed. (2009). Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][6][7]triazines. European Journal of Medicinal Chemistry, 44(2), 891-900. [Link]
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Application Notes and Protocols: Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate in Medicinal Chemistry
Foreword: The Thiazole Scaffold - A Cornerstone in Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a vast spectrum of biological activities.[1][2][3] Its presence in natural products like Vitamin B1 (Thiamine) and in blockbuster drugs such as the antiretroviral Ritonavir and the antibacterial Sulfathiazole underscores its significance.[1][4] The thiazole nucleus is not merely a passive scaffold; its sulfur and nitrogen atoms actively participate in crucial binding interactions with biological targets, and the ring system's aromaticity and stability make it an ideal foundation for constructing diverse molecular architectures.[5] This document provides a detailed guide on the applications of a specific, versatile building block, Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate, in the design and synthesis of novel therapeutic agents.
Synthesis and Chemical Profile of this compound
The synthesis of this compound is typically achieved through a Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of a thioamide with an α-haloketone.
Rationale for Synthetic Approach
The Hantzsch synthesis is favored for its operational simplicity, the ready availability of starting materials, and the generally high yields of the resulting polysubstituted thiazoles. The reaction mechanism provides a straightforward pathway to the desired product with good regiochemical control.
Detailed Synthetic Protocol
Reaction Scheme:
Caption: General reaction for the Hantzsch synthesis of the title compound.
Materials:
-
Thioacetamide
-
Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate)
-
Ethanol (or other suitable solvent like DMF)
-
Base (e.g., sodium bicarbonate, triethylamine, or pyridine, optional, to neutralize the formed acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure this compound.
Applications in Medicinal Chemistry: A Scaffold for Diverse Bioactivities
While direct biological data for this compound is not extensively reported in peer-reviewed literature, its structural motifs are present in numerous biologically active molecules.[6][7] The ethyl ester group at the 5-position is a versatile handle for further chemical modifications, such as conversion to amides, hydrazides, and other functional groups, which often leads to enhanced biological activity.[1][3]
Anticancer Potential
The 2-methyl-4-phenyl-thiazole core is a recurring feature in compounds designed as anticancer agents.[8][9] Derivatives of the closely related 4-methyl-2-phenylthiazole-5-carbohydrazide have demonstrated promising in vitro activity against hepatocellular carcinoma (HepG-2) cell lines.[7]
Hypothesized Mechanism of Action:
Thiazole-based anticancer agents have been shown to target a variety of cellular pathways. Some derivatives act as inhibitors of protein kinases, which are crucial for cell signaling and proliferation.[5] Others can induce apoptosis (programmed cell death) or inhibit angiogenesis (the formation of new blood vessels that supply tumors).
Caption: Potential anticancer mechanism of action for thiazole derivatives.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay):
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound or its derivatives in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl). Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties. The thiazole ring is a key component of some sulfonamide antibiotics.[4] The incorporation of a 2-methyl-4-phenyl-thiazole-5-carboxylate moiety into larger molecules can be a strategic approach to developing new antibacterial and antifungal agents.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Potential
Certain thiazole derivatives have shown significant anti-inflammatory activity.[7] Some act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The 2-methyl-4-phenyl-thiazole scaffold can be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship (SAR) Insights
Based on studies of related thiazole derivatives, the following SAR insights can be inferred for the 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate scaffold:
-
Modification of the Ester Group: Conversion of the ethyl ester at the 5-position to amides or hydrazides often enhances biological activity by introducing new hydrogen bonding capabilities.[3]
-
Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the 4-phenyl ring can significantly modulate the biological activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions can be explored to optimize potency and selectivity.[9]
-
Variation at the 2-Position: While the topic compound has a methyl group at the 2-position, modifications at this site can also influence activity.
Future Perspectives and Drug Development
This compound is a valuable and versatile starting material for the synthesis of compound libraries for high-throughput screening. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for lead optimization in various drug discovery programs. The demonstrated activities of its close analogs in anticancer, antimicrobial, and anti-inflammatory research provide a strong rationale for its further investigation. A notable application of a structurally similar core is in the synthesis of Febuxostat, a drug used for treating hyperuricemia and gout, highlighting the therapeutic potential of this class of compounds.[10][11]
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂S | - |
| Molecular Weight | 263.31 g/mol | - |
| CAS Number | 32002-72-5 | [12] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Chloroform) | General Observation |
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2020). A review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1047-1071. Available from: [Link]
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Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4458. Available from: [Link]
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Borys, D., Lassota, P., & Badowska-Rosłonek, K. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. Available from: [Link]
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El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & El-Sayed, H. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7331. Available from: [Link]
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New Drug Approvals. (n.d.). Thiazole derivative. Retrieved from [Link]
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Li, J., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2287. Available from: [Link]
-
Bentham Science Publishers. (2024). Synthesis, Reaction and Biological Activity of Thiazoles. Current Organic Chemistry, 28. Available from: [Link]
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Gomha, S. M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(24), 5993. Available from: [Link]
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Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available from: [Link]
-
Rezvani Kashani, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 285-292. Available from: [Link]
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD J. Pharm. Sci., 49(3), 1-19. Available from: [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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Application Notes and Protocols: Synthetic Diversification of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate for Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic manipulation of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate. The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind protocol choices and offering robust, field-proven methodologies for transforming this versatile starting material into key chemical intermediates. We detail protocols for saponification, amide coupling—including strategies for challenging substrates—and reduction to the corresponding alcohol. These foundational transformations open the door to vast chemical libraries of novel, biologically active molecules.
Introduction: The Thiazole Scaffold as a Privileged Structure
Significance of Thiazole Derivatives
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that is of paramount importance in medicinal chemistry.[1][3] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold." Thiazole-containing compounds exhibit an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] This biological promiscuity is a direct result of the scaffold's ability to be readily functionalized, allowing for the precise tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
This compound: A Versatile Starting Material
This compound serves as an ideal starting point for synthetic diversification. It features three primary points for modification:
-
The C5-Ester: The ethyl ester is the most accessible functional group for immediate transformation. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into various amides, providing a direct handle for introducing diversity.
-
The C2-Methyl Group: While more inert, the methyl group can undergo condensation reactions under specific conditions, allowing for chain extension.
-
The C4-Phenyl Group: The phenyl ring can be subjected to electrophilic aromatic substitution, although this often requires harsh conditions and may lead to mixtures of isomers.
This guide will focus on the most reliable and impactful transformations originating from the C5-ester functionality.
Foundational Synthetic Transformations
The strategic diversification of the starting ester is key to unlocking its potential. The following diagram illustrates the primary synthetic pathways from the parent ester to three critical intermediates: the carboxylic acid, the primary alcohol, and a library of carboxamides.
Caption: Key synthetic pathways from the starting ester.
Protocol 1: Saponification to 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid
2.1.1 Principle and Rationale Saponification, the hydrolysis of an ester under basic conditions, is the gateway reaction for activating the C5 position. Converting the chemically stable ethyl ester into the corresponding carboxylate salt, and subsequently the free carboxylic acid, provides a versatile intermediate for a multitude of subsequent reactions, most notably amide bond formation. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide in research settings due to its better solubility in mixed aqueous/organic solvent systems and the ease of removing lithium salts during workup.
2.1.2 Detailed Step-by-Step Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water. The total solvent volume should be sufficient to create a ~0.2 M solution.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the solid product under high vacuum to a constant weight. The product, 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid, is typically obtained as a white to off-white solid and is used in the next step without further purification.
2.1.3 Data Summary Table
| Parameter | Value/Reagent | Rationale |
|---|---|---|
| Stoichiometry | 1.0 eq Ester, 1.5 eq LiOH·H₂O | A slight excess of base ensures complete hydrolysis. |
| Solvent | THF / H₂O (3:1) | THF ensures solubility of the ester, while water is required for the hydrolysis. |
| Temperature | Room Temperature (~25°C) | The reaction proceeds efficiently without heating, minimizing potential side reactions. |
| Reaction Time | 2-4 hours | Typical duration, but should always be confirmed by TLC monitoring. |
| Typical Yield | >95% | This is a high-yielding, clean conversion. |
Protocol 2: Amide Coupling for Library Synthesis
2.2.1 Principle and Rationale Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable; therefore, a coupling agent is required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester in situ, which is then readily attacked by the amine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to mop up the acid formed during the reaction and to ensure the reacting amine is in its free-base form.
For particularly challenging substrates, such as sterically hindered amines or electron-deficient anilines, standard methods may fail. An alternative protocol involving the in situ formation of an acyl fluoride provides a more reactive intermediate for coupling.[8]
Caption: Workflow for HATU-mediated amide coupling.
2.2.2 Detailed Step-by-Step Protocol (Standard HATU Coupling)
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature to allow for pre-activation.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
2.2.3 Data Summary Table
| Parameter | Value/Reagent | Rationale |
|---|---|---|
| Stoichiometry | 1.0 eq Acid, 1.1 eq HATU, 1.2 eq Amine, 2.5 eq DIPEA | Excess reagents ensure the reaction goes to completion. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes most reactants. |
| Temperature | Room Temperature (~25°C) | Sufficient for most amine couplings with HATU. |
| Reaction Time | 4-12 hours | Substrate dependent; monitor for completion. |
| Typical Yield | 60-90% | Yields vary depending on the steric and electronic nature of the amine. |
Protocol 3: Reduction to (2-methyl-4-phenyl-1,3-thiazol-5-yl)methanol
2.3.1 Principle and Rationale The reduction of an ester or carboxylic acid to a primary alcohol provides another key functional group for diversification (e.g., via etherification or oxidation). Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing both esters and carboxylic acids.[9] The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The reaction proceeds via a tetrahedral intermediate, which collapses to release ethanol (from the ester) and ultimately forms an aluminum alkoxide complex. A careful aqueous workup is then required to hydrolyze this complex and liberate the desired primary alcohol.
2.3.2 Detailed Step-by-Step Protocol (Reduction of Ester)
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC.
-
Careful Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0°C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:
-
'X' mL of water (where X = grams of LiAlH₄ used)
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentration and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. If necessary, purify the crude alcohol by flash column chromatography.
2.3.3 Data Summary Table
| Parameter | Value/Reagent | Rationale |
|---|---|---|
| Stoichiometry | 1.0 eq Ester, 1.5 eq LiAlH₄ | An excess of the powerful reducing agent is used to ensure full conversion. |
| Solvent | Anhydrous THF | An inert ether solvent is essential for LiAlH₄ reactions. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, which is then completed at RT. |
| Reaction Time | 2-3 hours | Typically a rapid reduction. |
| Workup | Fieser Workup (H₂O, NaOH) | A standardized and safe procedure for quenching LiAlH₄ and precipitating aluminum salts. |
| Typical Yield | 85-95% | LiAlH₄ reductions are generally very efficient. |
Advanced Synthetic Strategies: C-C Bond Formation
While modifications at the C5 position are most direct, creating more complex molecules often requires forming new carbon-carbon bonds on the thiazole core itself. Transition metal-catalyzed cross-coupling reactions are the gold standard for this purpose.[10][11][12] This typically requires the presence of a halide on the thiazole ring. While direct halogenation of the starting material can be complex, an advanced strategy involves a decarboxylative bromination of the C5-carboxylic acid, installing a bromine atom at the C5 position, which can then be used in reactions like the Suzuki coupling.[13][14] This two-step sequence transforms the functionality at C5 from an ester to a new C-C bond, dramatically increasing molecular complexity.
Conclusion
This compound is a readily available and highly valuable starting material for the synthesis of diverse molecular libraries. The protocols detailed herein for saponification, amide coupling, and reduction provide robust and reproducible methods for generating key intermediates. By leveraging these foundational transformations, researchers in drug discovery and medicinal chemistry can efficiently access a wide array of novel thiazole derivatives for biological screening and the development of next-generation therapeutics.
References
- Title: Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions Source: Research Square URL
- Title: A review on thiazole based compounds & it's pharmacological activities Source: Google Cloud Search URL
- Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences Source: FABAD Journal of Pharmaceutical Sciences URL
- Title: A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research Source: International Journal of Pharmaceutical Sciences Review and Research URL
- Title: Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities Source: MDPI URL
- Title: Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities Source: ResearchGate URL
-
Title: Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[1][5]imidazo[2,1-b]thiazole Derivatives Source: ACS Publications URL:
- Title: The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage Source: RSC Publishing URL
- Title: Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles Source: ResearchGate URL
- Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: MDPI URL
- Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL
- Title: Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction Source: VNU University of Science URL
- Title: Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL
- Source: PubMed Central (PMC)
- Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: RSC Publishing URL
- Title: Acid to Alcohol - Common Conditions Source: Organic Chemistry Portal URL
- Title: reduction of carboxylic acids Source: Chemguide URL
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"in vitro testing of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate against cancer cell lines"
Application Notes & Protocols
Topic: In Vitro Testing of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Against Cancer Cell Lines
Introduction: Rationale and Scientific Context
Cancer remains a leading cause of morbidity and mortality worldwide, necessitating the continuous development of novel, more effective, and less toxic therapeutic agents.[1] Heterocyclic compounds, particularly those containing a thiazole scaffold, represent a privileged structure in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[2][3] Several thiazole-containing drugs, such as Dasatinib and Ixazomib, have been approved for clinical use in cancer therapy, validating this scaffold as a viable starting point for drug discovery.[1]
Thiazole derivatives exert their anticancer effects through diverse mechanisms of action. These include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of critical signaling pathways like PI3K/Akt/mTOR and key enzymes such as topoisomerases.[4] The core structure, with its nitrogen and sulfur atoms, is adept at forming hydrogen bonds and other interactions with biological targets.[1]
This document provides a comprehensive guide for the in vitro evaluation of a specific novel compound, This compound . We will detail the necessary protocols to assess its cytotoxic potential and elucidate its preliminary mechanism of action against a panel of human cancer cell lines. The methodologies described herein are foundational for the preclinical assessment of new chemical entities in oncology drug discovery.
Materials and Reagents
Cell Lines and Culture
-
Human Cancer Cell Lines: A representative panel is recommended to assess broad-spectrum activity. Examples include:
-
MCF-7 (Breast Adenocarcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HepG2 (Hepatocellular Carcinoma)
-
HCT-116 (Colorectal Carcinoma)
-
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Reagents: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS, sterile), Dimethyl Sulfoxide (DMSO, cell culture grade).
Cytotoxicity Assay (SRB Assay)
-
Trichloroacetic Acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Doxorubicin (Positive Control)
Apoptosis Assay (Annexin V-FITC/PI)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS
Cell Cycle Analysis
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).
Overall Experimental Workflow
The comprehensive evaluation of the test compound follows a multi-stage process, beginning with a broad cytotoxicity screening and progressing to more detailed mechanistic studies for promising candidates.
Caption: General workflow for in vitro cytotoxicity and mechanistic testing.
Detailed Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[5] It offers a reliable alternative to metabolic assays like MTT, as it is based on staining total cellular protein and is less prone to interference from compounds that affect mitochondrial function.[6]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold or 10-fold serial dilutions in culture medium to achieve the final desired concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (medium with the highest concentration of DMSO, typically <0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the medium. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Wash and Dry: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have compromised membrane integrity.[7]
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use FITC signal detector (FL1) and PI signal detector (FL2 or FL3).
Protocol 3: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[9] The fluorescent dye Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[10][11]
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the test compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C. This step permeabilizes the cells and preserves their DNA.[12]
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only binds to DNA.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Data Presentation and Interpretation
Cytotoxicity Assay Data
The percentage of cell viability is calculated using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Example IC₅₀ Data for this compound
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 | 15.2 ± 1.8 |
| HeLa | 8.9 ± 0.9 |
| A549 | 22.5 ± 2.5 |
| HCT-116 | 5.4 ± 0.6 |
Apoptosis and Cell Cycle Data
Flow cytometry data is analyzed using specialized software to quantify the percentage of cells in each quadrant (apoptosis) or phase (cell cycle).
Interpretation of Apoptosis Data:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
An effective pro-apoptotic compound will cause a significant shift of cells from the live quadrant to the early and late apoptotic quadrants.
Table 2: Example Cell Cycle Distribution Data after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.1 | 29.5 | 15.4 |
| Compound (IC₅₀) | 25.3 | 20.1 | 54.6 |
Interpretation of Cell Cycle Data: The example data in Table 2 suggests that the compound induces a G2/M phase arrest, as indicated by the significant accumulation of cells in this phase compared to the control.[13] This provides a valuable clue about the compound's mechanism of action, possibly through interference with microtubule dynamics or checkpoint kinases.
References
-
Keep, R. F., Zou, Y., & Xiang, J. (2014). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
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Ahmad, I., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
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Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
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NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
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JoVE Science Education Database. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
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Ferreira, J., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
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Khan, I., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. [Link]
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Biotium. (2014). Protocol-Biotium-Dual-Apoptosis-Assay-with-NucView-488-Caspase-3-Substrate-and-CF594-Annexin-V-30067.pdf. Gene Target Solutions. [Link]
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de Lima, M. C. A., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. [Link]
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Sayed, A. R., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC - NIH. [Link]
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University of Bergen (UiB). (n.d.). Protocol IncuCyte® Apoptosis Assay. UiB. [Link]
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JoVE. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE. [Link]
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Thayyullathil, F., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Blog - Crown Bioscience. [Link]
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Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
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ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. [Link]
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Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. PMC - NIH. [Link]
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MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Mansour, T. S., et al. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. Research Square. [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity against different cancer cell lines by SRB assay. ResearchGate. [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
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Safavi, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]
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Application Notes & Protocols: Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Derivatives as Enzyme Inhibitors
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile template for designing molecules that can modulate the function of biological targets. Among these, the Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate framework has emerged as a promising starting point for the development of potent and selective enzyme inhibitors.
Enzyme inhibition is a cornerstone of modern therapeutic intervention, with inhibitors being crucial for treating a wide array of diseases, from cancer to inflammation and infectious diseases.[3][4] Thiazole derivatives have demonstrated the ability to inhibit a diverse range of enzymes, including cyclooxygenases (COX), carbonic anhydrases, monoamine oxidases (MAO), and various protein kinases like VEGFR-2.[5][6][7][8]
This guide provides a comprehensive overview and detailed protocols for the synthesis, screening, and mechanistic evaluation of this compound derivatives. It is designed to equip researchers with the foundational knowledge and practical steps required to explore this chemical space for novel enzyme inhibitors.
I. Synthesis of Thiazole Derivatives: A Modern Approach
The classical Hantzsch thiazole synthesis has been the traditional route for creating this heterocyclic system. However, modern advancements have led to more efficient one-pot procedures that improve yield and simplify purification.[9] This protocol outlines a practical one-pot synthesis adapted from established methods, which is advantageous due to its use of commercially available starting materials and milder reaction conditions.[9][10]
Synthetic Workflow Diagram
Caption: One-pot synthesis workflow for thiazole derivatives.
Protocol 1: One-Pot Synthesis of this compound
This protocol describes the synthesis of the core scaffold. Derivatives can be created by substituting the starting materials (e.g., using different thioamides or substituted ethyl benzoylacetates).
Rationale: This method avoids the isolation of the lachrymatory α-bromo intermediate, improving safety and efficiency.[9] The one-pot nature reduces solvent waste and transfer losses, leading to better overall yields.
Materials:
-
Ethyl benzoylacetate
-
N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ammonia solution (NH₃·H₂O)
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, ice bath, heating mantle, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl benzoylacetate (e.g., 0.05 mol) in a mixture of THF (20 mL) and water (50 mL). Cool the mixture in an ice bath to below 5°C.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (0.06 mol, 1.2 equiv.) to the cooled, stirring solution. Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add thioacetamide (0.05 mol, 1.0 equiv.).
-
Heating: Equip the flask with a condenser and heat the mixture to 80°C for 2-3 hours. The reaction progress can again be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Add ammonia solution dropwise to neutralize the solution, which may enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
II. Enzyme Inhibition: Mechanism of Action
Thiazole derivatives can inhibit enzymes through various mechanisms, often involving interactions with key amino acid residues within the enzyme's active site or allosteric sites.[3][6] Molecular docking studies frequently reveal that the thiazole ring and its substituents engage in a network of hydrogen bonds, hydrophobic interactions, and π-π stacking, leading to potent inhibition.[6][7][11] For example, in kinases, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP.[8]
Visualizing Enzyme-Inhibitor Interaction
Caption: Hypothetical enzyme-inhibitor binding interactions.
III. Application Protocol: Screening and Characterization
Once a library of thiazole derivatives is synthesized, a systematic approach is required to evaluate their enzyme inhibitory potential. This involves primary screening to identify active compounds, determination of their potency (IC₅₀), and subsequent kinetic studies to elucidate their mechanism of inhibition.
Protocol 2: IC₅₀ Determination via Spectrophotometric Assay
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency.[12] It is the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%. This protocol provides a general method applicable to many enzymes where the reaction produces a change in absorbance.
Rationale: A dose-response curve provides a clear, quantitative measure of inhibitor potency, allowing for direct comparison between different derivatives.[12] Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Materials:
-
Purified target enzyme in appropriate buffer
-
Substrate for the enzyme
-
Synthesized thiazole inhibitors (dissolved in DMSO, stock solution e.g., 10 mM)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of each inhibitor. For example, create a 12-point, 2-fold serial dilution in 100% DMSO. This will be your inhibitor plate.
-
Reaction Setup: In a 96-well plate, add the components in the following order (example volumes):
-
93 µL of enzyme solution (at a pre-determined optimal concentration).
-
1 µL of inhibitor solution from the dilution plate (or DMSO for control).
-
Incubate for 5-10 minutes at room temperature to allow for inhibitor-enzyme binding.[13]
-
-
Controls:
-
Initiate Reaction: Add 5 µL of substrate to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader. Measure the change in absorbance over time (kinetic mode) at the appropriate wavelength. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control (DMSO).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[12][13]
-
IC₅₀ Determination Workflow
Sources
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Application Notes & Protocols: Development of Herbicidal Agents from Thiazole-5-Carboxylate Precursors
Abstract: The thiazole heterocyclic ring is a foundational scaffold in modern agrochemical research, prized for its diverse biological activities and synthetic versatility.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the development of novel herbicidal agents derived from thiazole-5-carboxylate precursors. We will explore the strategic design, synthesis, and biological evaluation of these compounds, offering researchers, scientists, and drug development professionals a practical framework for identifying and optimizing new herbicidal leads. The protocols herein are designed to be robust and self-validating, emphasizing the causal relationships between chemical structure, synthetic strategy, and herbicidal efficacy.
Rationale and Design Strategy
The Thiazole Scaffold in Agrochemicals
Thiazole and its derivatives are prominent in the development of pesticides due to their low toxicity, potent biological activity, and the capacity for extensive structural modification.[2][5] The thiazole ring is a key component in several commercial agrochemicals, including fungicides and insecticides.[6] Its utility in herbicides stems from its ability to act as a bioisostere for other aromatic systems and its rigid structure, which can facilitate precise interactions with target enzymes in weeds.[7]
Thiazole-5-Carboxylate as a Versatile Precursor
Thiazole-5-carboxylic acid and its esters are particularly valuable as precursors or building blocks in herbicide discovery.[8][9] The carboxylate group at the 5-position serves as a versatile chemical handle for introducing a wide range of functional groups, most notably amides, which are frequently associated with potent herbicidal activity.[1][10] This strategic position allows for the exploration of structure-activity relationships (SAR) by systematically modifying the amide substituent to enhance potency and selectivity against target weed species.
The core strategy involves a multi-step process:
-
Synthesis of a core thiazole-5-carboxylate scaffold: Often achieved via the classic Hantzsch thiazole synthesis.[11]
-
Conversion to various derivatives: Primarily through hydrolysis of the ester followed by amide coupling reactions to generate a library of diverse compounds.[12]
-
Systematic biological screening: Evaluating the synthesized library for herbicidal activity through a hierarchical process of in vitro and in vivo assays.
Synthetic Chemistry: Protocols and Workflow
The synthesis of thiazole-5-carboxamide derivatives is a cornerstone of the discovery process. The following protocols detail a reliable pathway from common starting materials to the final target compounds.
General Synthetic Workflow
The overall workflow is designed for efficiency and modularity, allowing for the creation of a diverse compound library from a common intermediate.
Caption: General workflow for the synthesis of thiazole-5-carboxamide herbicides.
Protocol 1: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate (Hantzsch Synthesis)
This protocol describes the formation of the core thiazole ring system. The Hantzsch synthesis is a reliable method involving the reaction of a thioamide with an α-haloketone.[11]
-
Materials:
-
Substituted benzothioamide (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the substituted benzothioamide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl 2-chloroacetoacetate dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. A precipitate may form.
-
Pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl thiazole-5-carboxylate ester.
-
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Hydrolysis to Thiazole-5-carboxylic Acid
The ester is hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor for amide coupling.[12]
-
Materials:
-
Ethyl 2-Aryl-4-methylthiazole-5-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Methanol (MeOH) and Water
-
Hydrochloric acid (HCl, 2M)
-
-
Procedure:
-
Dissolve the thiazole ester in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide and stir the mixture at room temperature for 12 hours or until TLC analysis shows complete consumption of the starting material.[12]
-
Evaporate the methanol under reduced pressure.
-
Add water to the residue and acidify the aqueous solution to pH ~1.5 with 2M HCl. A precipitate should form.[12]
-
Stir for 30 minutes in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain the thiazole-5-carboxylic acid.
-
-
Validation: The product can be used in the next step without further purification if purity is high, as confirmed by ¹H NMR. The disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal are indicative of a successful reaction.
Protocol 3: Amide Coupling to Final Herbicidal Agents
This final step introduces chemical diversity. By using a variety of substituted anilines or other amines, a library of potential herbicides can be generated.
-
Materials:
-
2-Aryl-4-methylthiazole-5-carboxylic acid (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU/EDC
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure (via Acyl Chloride):
-
Suspend the carboxylic acid in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is used immediately.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline and DIPEA in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the aniline solution at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final carboxamide product by column chromatography or recrystallization.
-
-
Validation: Full characterization by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy is essential to confirm the identity and purity of the final compounds.
Proposed Mechanism of Action
Many thiazole-containing herbicides function by inhibiting key enzymes in essential plant biosynthetic pathways.[13] One prominent target is Protoporphyrinogen Oxidase (PPO) , a critical enzyme in the biosynthesis of chlorophyll and heme.[13]
Caption: Inhibition of PPO by a thiazole-based herbicidal agent.
Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized in the cytoplasm, generating reactive oxygen species (ROS). This results in rapid lipid peroxidation, membrane damage, and ultimately, cell death and necrosis of the plant tissue.
Biological Evaluation: Protocols and Workflow
A tiered screening approach is necessary to efficiently identify promising herbicidal candidates from the synthesized library.
Biological Screening Workflow
Sources
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"synthesis of biologically active amides from Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate"
An Application Guide for Drug Discovery Professionals
Synthesis of Biologically Active Amides from Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents due to its diverse pharmacological potential.[1][2] Thiazole-5-carboxamides, in particular, are a promising class of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel, biologically active amides starting from the versatile building block, this compound. We present a robust two-step synthetic strategy, detailing the underlying chemical principles, providing field-tested experimental protocols, and offering insights into the structure-activity relationships that govern the biological efficacy of the resulting derivatives.
Strategic Overview: From Ester to Bioactive Amide
The conversion of this compound into a library of diverse amides is a highly efficient strategy for lead generation in drug discovery. The process is conceptually straightforward, involving two primary transformations:
-
Ester Hydrolysis: The journey begins with the saponification of the starting ethyl ester. This crucial step deprotects the carboxyl group, yielding the key intermediate: 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid. This intermediate is the direct precursor for all subsequent amide coupling reactions.
-
Amide Bond Formation: The newly formed carboxylic acid is then coupled with a selected primary or secondary amine. The choice of amine is a critical determinant of the final compound's biological activity, allowing for systematic exploration of the chemical space around the core thiazole scaffold. This step requires an activating agent to facilitate the formation of the robust amide bond.
The overall synthetic workflow is depicted below.
Caption: General two-step synthesis of target amides.
Part I: Synthesis of the Carboxylic Acid Intermediate
Principle & Rationale
The conversion of the ethyl ester to a carboxylic acid is achieved through base-catalyzed hydrolysis, a classic reaction known as saponification. Using a base like lithium hydroxide (LiOH) in a mixed solvent system like methanol/water is highly effective.[3] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate that subsequently collapses, expelling the ethoxide leaving group and forming the carboxylate salt.
The reaction is typically irreversible as the final proton transfer step forms the highly stable carboxylate anion. An acidic workup is required in the final stage to protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.[6] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is critical to ensure the complete consumption of the starting ester, maximizing the yield of the desired intermediate.
Detailed Protocol: Hydrolysis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% Purity | Sigma-Aldrich |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | VWR Chemicals |
| Deionized Water (H₂O) | Type I | In-house |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Sigma-Aldrich |
| Hexanes | ACS Reagent Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | VWR Chemicals |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water (e.g., 10 mL/g of ester). Stir until a homogeneous solution is formed.
-
Base Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (approx. 25°C) for 4-6 hours or until TLC analysis (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) indicates the complete disappearance of the starting material.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise while stirring vigorously until the pH of the solution is approximately 2. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water (2-3 times) to remove any residual salts.
-
Drying: Dry the product, 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid, under vacuum to a constant weight. The product should be a white to off-white solid.
Part II: Synthesis of Biologically Active Thiazole Amides
Principle & Rationale: The Art of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, requiring high temperatures and resulting in a complex equilibrium.[7] Therefore, the carboxylic acid must first be "activated" by converting it into a more reactive species.
Standard Coupling (EDC/HOBt): A widely adopted and reliable method in medicinal chemistry involves the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[8][9]
-
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate is unstable and can rearrange. HOBt mitigates this by reacting with the intermediate to form a more stable active ester.
-
The desired amine then displaces HOBt via nucleophilic acyl substitution to form the final, stable amide bond. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is added to neutralize any hydrochloride salts present and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
Alternative for Challenging Substrates (Acyl Fluoride): For sterically hindered amines or those that are electron-deficient (less nucleophilic), standard coupling methods can be sluggish or fail completely. An advanced protocol involves the in situ formation of an acyl fluoride, which is more reactive than the corresponding HOBt ester but less prone to side reactions than an acyl chloride.[10] Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) are excellent for this purpose.[10]
Detailed Protocol: Standard Amide Coupling via EDC/HOBt
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | From Part I | - |
| Selected Primary/Secondary Amine | ≥98% Purity | Various |
| EDC Hydrochloride | ≥98% | Oakwood Chemical |
| HOBt Hydrate | ≥97% | Combi-Blocks |
| DIPEA | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | DriSolv® Grade | EMD Millipore |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 15 mL/g).
-
Reagent Addition: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 5 minutes.
-
Activation: Add EDC hydrochloride (1.2 eq) to the mixture portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure amide.
Data Application: A Representative Library of Thiazole Amides
The true power of this synthetic platform lies in its modularity. By varying the amine coupling partner, a vast library of analogues can be generated for biological screening.
| Amine Coupling Partner | Resulting Amide Derivative Name | Potential Biological Activity |
| Aniline | N,4-diphenyl-2-methyl-1,3-thiazole-5-carboxamide | Anticancer[11] |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide | Anticancer, Antimicrobial[4][5] |
| Cyclopropylamine | N-cyclopropyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide | FFA2 Receptor Modulation[10] |
| Piperidine | (2-methyl-4-phenyl-1,3-thiazol-5-yl)(piperidin-1-yl)methanone | CNS Activity[12] |
| 4-Aminophenol | N-(4-hydroxyphenyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide | Antioxidant[1] |
Part III: Biological Evaluation & SAR Insights
Rationale for Biological Screening
Based on extensive literature, thiazole-5-carboxamides are frequently evaluated for anticancer and antimicrobial activities.[2][5][13][14]
-
Anticancer Activity: The planar aromatic structure of the thiazole-phenyl core allows it to intercalate with biological macromolecules, while the amide linker provides a key hydrogen bonding motif. These compounds are often tested for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using the MTT assay.[5]
-
Antimicrobial Activity: The thiazole nucleus is a known pharmacophore in antimicrobial agents.[15] New derivatives should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their Minimum Inhibitory Concentration (MIC).[5]
Key Structure-Activity Relationship (SAR) Principles
Analysis of published data reveals several guiding principles for designing more potent derivatives. The N-substituent of the amide provides a crucial handle for modulating the compound's physicochemical properties and target interactions.
Caption: Key structure-activity relationship trends.
Conclusion
This application note provides a validated and comprehensive framework for the synthesis of diverse 2-methyl-4-phenyl-1,3-thiazole-5-carboxamides. The two-step sequence of hydrolysis followed by amide coupling is robust, versatile, and amenable to the generation of large compound libraries for high-throughput screening. By rationally selecting the amine coupling partner based on established SAR principles, researchers can efficiently navigate the chemical space to develop novel derivatives with significant potential as anticancer, antimicrobial, or other therapeutic agents.
References
-
Guan, P. et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. organic-chemistry.org. Available at: [Link]
-
Hawash, M. et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
-
Sharma, R. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Li, J. et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank. Available at: [Link]
-
Li, J. et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Ghiurca, M. et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available at: [Link]
-
Sadeghi, M. et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]
- Google Patents. (2017). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
-
Li, Z. et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]
-
Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abu-Melha, S. et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]
-
Gomha, S. M. et al. (2019). Synthesis and Biological Evaluation of Thiazole Derivatives. Thiazole. Available at: [Link]
-
Mhaske, P. C. et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society. Available at: [Link]
-
LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. Available at: [Link]
-
Hemaida, A. Y. et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Kumar, A. et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Chemistry & Biology Interface. Available at: [Link]
-
Wang, Z. et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Thiazole-5-Carboxylate Esters
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of thiazole-5-carboxylate esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing thiazole-5-carboxylate esters?
The most widely employed method is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[1] This reaction is valued for its simplicity, high yields, and the ability to introduce a wide variety of functional groups.[2][3] The core transformation involves the condensation of an α-halocarbonyl compound (specifically an α-halo-β-ketoester for this application) with a thioamide or thiourea.[1][2]
Q2: What are the essential starting materials for this synthesis?
The synthesis typically requires two key reactants:
-
An α-halo-β-ketoester: This is often generated in situ by halogenating a β-ketoester, like ethyl acetoacetate, with a halogenating agent such as N-bromosuccinimide (NBS).[4][5] Using an in situ approach avoids handling toxic and unstable α-haloketones directly.[2]
-
A thioamide or thiourea: Thiourea is commonly used to produce 2-aminothiazole derivatives, which are versatile intermediates.[3][4] Substituted thioamides can be used to install different groups at the 2-position of the thiazole ring.
Q3: Which reaction parameters are most critical for success?
The outcome of the Hantzsch synthesis is highly dependent on four key parameters: temperature, reaction time, solvent choice, and stoichiometry. Careful control of these variables is essential to maximize yield and minimize side product formation.[6]
-
Temperature: While some reactions proceed at room temperature, gentle heating (40–80 °C) is often required to drive the reaction to completion.[6][7] However, excessive heat can cause degradation of reactants or products.[8]
-
Solvent: Polar protic solvents like ethanol, methanol, or mixtures of ethanol/water are most common and generally effective.[6][9] The choice of solvent can significantly influence reaction rates and yields.[6]
-
Stoichiometry: A slight excess of the thioamide component (e.g., 1.1-1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone.[8]
-
pH: The acidity of the reaction medium can influence the regioselectivity of the cyclization, particularly when using substituted thioureas.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem: Low to No Product Yield
Q: I've run the reaction, but my TLC analysis shows mostly unreacted starting material, and I've obtained a very low yield. What went wrong?
This is a common issue that can usually be traced back to one of four potential causes.
| Potential Cause | Scientific Explanation & Recommended Solutions |
| 1. Incomplete Reaction | The activation energy for the cyclization step may not have been reached, or the reaction was not allowed to run for a sufficient duration. Solutions: • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (the α-halo-β-ketoester). • Increase Temperature: Gently heat the reaction mixture. A temperature of 40-60 °C is a good starting point. For less reactive substrates, refluxing in a solvent like ethanol may be necessary.[6] • Extend Reaction Time: If starting materials are still present after the initially planned time, simply extend the reaction duration, continuing to monitor by TLC.[6] |
| 2. Incorrect Stoichiometry | The reaction proceeds in a 1:1 molar ratio. If the thioamide is the limiting reagent, the expensive α-haloketone will remain unreacted, reducing the overall yield based on that starting material. Solution: • Use Excess Thioamide: Employ a slight excess (1.1–1.5 equivalents) of the thioamide or thiourea. This ensures the complete conversion of the α-haloketone and is a cost-effective way to drive the reaction to completion.[8] |
| 3. Degradation of Reactants or Product | α-haloketones can be unstable, and the thiazole product itself can be sensitive to excessively high temperatures or harsh pH conditions, leading to decomposition.[6][8] Solution: • Optimize Temperature: Avoid excessive heat. If you suspect degradation, run the reaction at a lower temperature for a longer period. • Generate α-haloketone in situ: To avoid issues with the stability of the α-haloketone, prepare it in the same pot immediately before adding the thioamide.[5] |
| 4. Poor Starting Material Quality | Impurities in the starting materials, particularly the β-ketoester or thioamide, can inhibit the reaction or lead to unwanted side products. Water content can also be an issue. Solution: • Purify Reactants: Ensure the purity of your starting materials. Recrystallize solid thioamides and distill liquid β-ketoesters if necessary. Ensure solvents are anhydrous if required by the specific protocol. |
Problem: Formation of Multiple Products (Side Reactions)
Q: My TLC plate shows several spots, and my final product is impure. What are the likely side products and how can I prevent them?
The formation of multiple products typically indicates a lack of selectivity or competing reaction pathways.
| Potential Cause | Scientific Explanation & Recommended Solutions |
| 1. Isomer Formation | When using N-substituted thioureas under acidic conditions, cyclization can occur through two different nitrogen atoms, leading to a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[7] Solution: • Control pH: Running the reaction in a neutral solvent like ethanol or methanol, without added acid, typically favors the exclusive formation of the 2-(N-substituted amino)thiazole isomer.[7] If an acid is necessary, carefully screen different acids and concentrations. |
| 2. Hydrolysis of Ester | If the work-up or reaction conditions are too basic (e.g., using strong NaOH) or acidic with prolonged heating, the carboxylate ester can be hydrolyzed to the corresponding carboxylic acid. Solution: • Use Mild Base for Work-up: During work-up, use a mild base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the reaction mixture and precipitate the product.[6] • Control Temperature and Time: Avoid prolonged heating, especially under harsh pH conditions. |
Problem: Purification and Isolation Challenges
Q: My reaction seems to be complete, but I am struggling with the work-up and purification. What are the best practices?
A: Isolation issues often stem from the product's solubility properties.
-
Issue: Product does not precipitate. The Hantzsch thiazole product is often isolated by precipitation upon adding the reaction mixture to a basic aqueous solution.[3][6] If it remains dissolved, it is likely more soluble in the work-up solution than anticipated.
-
Solution: If precipitation fails, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[6]
-
-
Issue: Product is an oil or difficult to crystallize. Some thiazole-5-carboxylate esters are low-melting solids or oils, making isolation by precipitation and filtration challenging.
-
Solution 1: Column Chromatography: This is the most robust method for purifying oils or complex mixtures. Use a silica gel column with a gradient of ethyl acetate in hexanes or petroleum ether to separate your product from impurities.
-
Solution 2: Recrystallization: If you obtain a solid product that is impure, recrystallization is an excellent purification technique. Screen various solvent systems, such as ethanol, ethyl acetate/hexanes, or isopropanol, to find conditions that yield high-purity crystals.[10]
-
Visualizing the Process: Mechanisms and Workflows
Understanding the underlying mechanism is key to rational optimization. The Hantzsch synthesis proceeds through a well-established pathway.
Caption: Key steps of the Hantzsch thiazole synthesis.
A logical troubleshooting workflow can help you quickly diagnose and solve experimental problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[5]
This protocol is adapted from established literature procedures for the synthesis of a common thiazole-5-carboxylate ester.[5]
Materials:
-
Ethyl acetoacetate (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.2 equiv.)
-
Thiourea (1.0 equiv.)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0 °C), combine ethyl acetoacetate (1.0 equiv.), water, and THF.
-
Bromination: Slowly add NBS (1.2 equiv.) portion-wise to the cooled mixture. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC (petroleum ether:ethyl acetate 2:1).
-
Cyclization: Once the bromination is complete, add thiourea (1.0 equiv.) to the flask. Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature. A yellow solid should precipitate. Filter the suspension using a Büchner funnel.
-
Washing: Wash the collected solid filter cake thoroughly with water (3 x volume of the reaction) to remove any water-soluble impurities and salts.
-
Purification: Recrystallize the crude product from hot ethyl acetate to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.
-
Drying: Dry the purified product under vacuum.
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
THF is flammable. Avoid open flames.
-
All operations should be conducted in a well-ventilated fume hood.
References
- Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. (n.d.). Benchchem.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639.
- Bouherrou, H., Chherawalla, B., & Bourotte, M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1649. DOI: 10.3390/molecules22101649.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Bio-protocol Letters.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). RSC Medicinal Chemistry.
- Processes for preparing thiazole carboxylic acids. (1966). Google Patents. US3274207A.
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008). Google Patents. US7408069B2.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Synthesis of thiazole-5-carboxylate via single-step reaction. (2022). ResearchGate.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PMC - NIH.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
- Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
- Mechanism of Hantzsch Thiazole Synthesis. (2020). ResearchGate.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI.
- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2004). CSIRO Publishing.
- Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. (n.d.). Benchchem.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis Online.
- Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). ResearchGate.
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- 10. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
"common byproducts in the synthesis of 2,4,5-trisubstituted thiazoles"
Welcome to the technical support center for the synthesis of 2,4,5-trisubstituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in your experimental work.
Introduction to Thiazole Synthesis
The 2,4,5-trisubstituted thiazole moiety is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] The most common and enduring method for its synthesis is the Hantzsch thiazole synthesis, first described in 1887, which involves the condensation of an α-haloketone with a thioamide.[2][3] While robust, this reaction and other modern synthetic approaches are not without their challenges, often leading to the formation of undesired byproducts that can complicate purification and reduce yields.
This guide will focus on identifying and mitigating the formation of these common byproducts, providing you with the expertise to optimize your synthetic protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My Hantzsch synthesis is giving a complex mixture of products. What are the likely culprits?
This is a common issue, often stemming from side reactions running concurrently with the desired thiazole formation. The most prevalent byproduct is the isomeric 2-imino-2,3-dihydrothiazole. Other possibilities include unreacted starting materials, self-condensation of the α-haloketone, and the formation of bis-thiazoles.
Troubleshooting Guide: Isomeric Byproduct Formation in Hantzsch Synthesis
Issue: My reaction is producing a significant amount of a byproduct that is difficult to separate from my desired 2,4,5-trisubstituted thiazole. Spectroscopic analysis suggests an isomer of the target compound.
Probable Cause: You are likely forming the 2-imino-2,3-dihydrothiazole isomer. This is particularly common when the reaction is conducted under acidic conditions.[4] The regioselectivity of the cyclization step is influenced by the protonation state of the thioamide intermediate.
Mechanism of Byproduct Formation:
The Hantzsch synthesis proceeds through an initial S-alkylation of the thioamide by the α-haloketone. The subsequent cyclization can occur via two pathways:
-
Pathway A (Desired): The nitrogen of the resulting intermediate attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate that dehydrates to the aromatic 2,4,5-trisubstituted thiazole.
-
Pathway B (Byproduct): Under acidic conditions, the nitrogen of a substituted thioamide can be protonated. This can lead to a change in the nucleophilicity of the two nitrogen atoms in the intermediate, resulting in cyclization to form the thermodynamically stable 2-imino-2,3-dihydrothiazole.[4]
Diagnostic Analysis:
Careful analysis of your spectroscopic data can help you identify the presence of the 2-imino-2,3-dihydrothiazole byproduct.
| Spectroscopic Method | Desired 2,4,5-Trisubstituted Thiazole | 2-Imino-2,3-dihydrothiazole Byproduct |
| ¹H NMR | The proton at the 5-position of the thiazole ring typically appears in the aromatic region. | The corresponding proton in the dihydrothiazole ring is shifted upfield compared to the aromatic proton. There may be characteristic differences in the signals for the substituents as well.[4] |
| ¹³C NMR | Shows characteristic chemical shifts for the aromatic thiazole ring carbons. | The sp³-hybridized carbon in the dihydrothiazole ring will have a significantly different chemical shift compared to the corresponding sp² carbon in the thiazole. |
| IR Spectroscopy | Characteristic aromatic C-H and C=C stretching frequencies. | Presence of a C=N (imine) stretching band. For derivatives, the C=O stretching frequency of an attached acyl group can be diagnostic.[4] |
Recommended Solutions:
-
Control the pH: The most effective way to minimize the formation of the 2-imino-2,3-dihydrothiazole is to avoid acidic conditions.
-
Run the reaction under neutral or slightly basic conditions. The addition of a non-nucleophilic base like sodium carbonate or triethylamine can be beneficial.
-
If your starting materials require acidic catalysis for another step, consider a stepwise procedure. Isolate the intermediate before cyclization and perform the cyclization under neutral or basic conditions.
-
-
Purification: If the byproduct has already formed, separation can be challenging due to similar polarities.
-
Column Chromatography: A carefully optimized gradient on silica gel can often separate the isomers. Start with a non-polar eluent and gradually increase the polarity.
-
Recrystallization: Experiment with different solvent systems. A single solvent or a binary solvent mixture may allow for the selective crystallization of the desired product. Common solvents for recrystallization of thiazoles include ethanol, ethyl acetate/hexanes, and toluene.[5]
-
FAQ 2: I am using Lawesson's reagent to synthesize my thiazole, but the purification is difficult. What are the common impurities?
Lawesson's reagent is a powerful thionating agent used in alternative syntheses of thiazoles, often from enamide precursors.[6][7][8] The main challenge in these reactions is the removal of the phosphorus-containing byproducts.
Troubleshooting Guide: Byproducts from Lawesson's Reagent
Issue: After reacting my enamide with Lawesson's reagent, I am left with a crude product that is difficult to purify by column chromatography.
Probable Cause: The primary byproduct from Lawesson's reagent is a six-membered phosphorus and sulfur-containing ring.[9] This byproduct can have a similar polarity to the desired thiazole, making chromatographic separation tedious.
Mechanism of Byproduct Formation:
Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. After thionation of the amide carbonyl to a thioamide, the reagent itself is converted into a stable six-membered ring byproduct.
Recommended Solutions:
-
Work-up Procedure: A specific work-up procedure has been developed to decompose the phosphorus-containing byproduct into more polar species that are easier to remove.
-
Ethylene Glycol Treatment: After the reaction is complete, adding ethylene glycol and heating can break down the six-membered ring byproduct.[6] The resulting polar phosphorus species can then be more easily removed by extraction or filtration.
-
-
Purification:
-
Column Chromatography: After the ethylene glycol work-up, standard silica gel chromatography should be more effective.
-
Recrystallization: If the thiazole product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
FAQ 3: I am attempting a one-pot, multicomponent synthesis of a 2,4,5-trisubstituted thiazole and observing multiple spots on my TLC. What are the possible side reactions?
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[10] However, the increased number of reactive species in one pot can also lead to a variety of side reactions.
Troubleshooting Guide: Byproducts in Multicomponent Syntheses
Issue: My multicomponent reaction is not clean and shows multiple products by TLC analysis.
Probable Cause: The specific byproducts will depend on the exact components and conditions of your MCR. However, some general side reactions to consider include:
-
Self-condensation of the aldehyde or ketone: Under basic or acidic conditions, carbonyl compounds can undergo self-aldol condensation.
-
Homocoupling of reactants: For example, two molecules of the thioamide could potentially react with each other.
-
Formation of alternative heterocyclic systems: Depending on the reactants, other ring systems may be formed competitively.
Recommended Solutions:
-
Optimization of Reaction Conditions: MCRs are often sensitive to reaction parameters.
-
Temperature: Running the reaction at a lower temperature may favor the desired pathway.
-
Order of addition: In some cases, adding the reactants in a specific order can minimize side reactions.
-
Catalyst: The choice and loading of the catalyst can be critical.
-
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one component may lead to increased byproduct formation.
-
Purification:
-
Column Chromatography: This is often the most effective method for separating complex mixtures from MCRs.
-
Preparative HPLC: For challenging separations, preparative HPLC may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis under Neutral Conditions
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the thioamide (1.0-1.2 eq).
-
Reaction: The mixture is stirred at a temperature ranging from room temperature to reflux, and the reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Protocol 2: Work-up Procedure for Lawesson's Reagent-Mediated Thiazole Synthesis
This protocol is adapted from literature procedures for the removal of phosphorus-containing byproducts.[6]
-
Initial Work-up: After the reaction is deemed complete by TLC, the reaction mixture is cooled to room temperature.
-
Byproduct Decomposition: Ethylene glycol (approximately 10-20% of the reaction volume) is added to the mixture. The reaction is then heated (e.g., to 80-100 °C) for 1-2 hours to facilitate the decomposition of the Lawesson's reagent byproduct.
-
Extraction: The mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
References
- Abdel-Gawad, H., et al. (2010). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706934.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Chem Help Asap. (2020).
- Chemistry LibreTexts. (2023).
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-20.
- Gomha, S. M., et al. (2021).
- Hu, Y., et al. (2018). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Green Chemistry, 20(15), 3459-3464.
- Kumar, S. V., et al. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation-Cyclization of Functionalized Enamides. The Journal of Organic Chemistry, 78(14), 7362-7369.
- MIT OpenCourseWare. (n.d.).
- Rachedi, Y., et al. (2017).
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Transformation Tutoring. (2023).
- Wang, L., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577.
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- 5. Reagents & Solvents [chem.rochester.edu]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Sci-Hub. Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson’s Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides / The Journal of Organic Chemistry, 2013 [sci-hub.box]
- 8. Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yields in the preparation of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate"
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your synthetic protocols for higher yields and purity.
Introduction to the Hantzsch Thiazole Synthesis
The preparation of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation reaction between an α-haloketone and a thioamide.[1] In this specific synthesis, the key reactants are ethyl 2-chloro-3-oxo-3-phenylpropanoate and thioacetamide. The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. While generally reliable, this synthesis can sometimes result in lower than expected yields. This guide will walk you through potential causes and solutions.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields can be attributed to a variety of factors, from the quality of your starting materials to the specifics of your reaction conditions and work-up procedure. The following flowchart provides a logical approach to diagnosing and resolving these issues.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction has a low conversion rate, and I'm recovering a significant amount of starting materials. What should I do?
This is a common issue that often points to suboptimal reaction conditions. Here’s how to address it:
-
Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate. If you are running your reaction at room temperature, consider increasing the temperature. Refluxing in a suitable solvent like ethanol is a common practice. However, excessive heat can lead to decomposition, so a systematic evaluation of the temperature is recommended.
-
Reaction Time: It's possible the reaction simply hasn't had enough time to reach completion. Monitor your reaction using Thin Layer Chromatography (TLC) to track the disappearance of the starting materials and the appearance of the product.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Ethanol is a widely used and effective solvent for this synthesis. In some cases, a mixture of ethanol and water can be beneficial.[2] The use of ionic liquids has also been reported to improve yields and reaction times in some Hantzsch syntheses.[3]
FAQ 2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
The formation of side products is a significant contributor to low yields. Here are some possibilities:
-
Isomeric Impurities: Under acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can sometimes lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][4] While thioacetamide is not monosubstituted, analogous side reactions can occur. Ensuring your reaction medium is not overly acidic can help to minimize this. If a base is used, its concentration should be carefully controlled, as some intermediates are base-sensitive and can lead to polymer formation.[5]
-
Self-condensation of Starting Materials: In the presence of a base, the starting material, ethyl 2-chloro-3-oxo-3-phenylpropanoate, could potentially undergo self-condensation reactions.[6]
-
Decomposition of Thioacetamide: Thioacetamide can decompose, especially under harsh conditions, to produce hydrogen sulfide and other byproducts.[7] Using fresh, high-purity thioacetamide is crucial.
Minimization Strategies:
-
Maintain a neutral or slightly basic pH.
-
Use fresh, high-purity starting materials.
-
Carefully control the reaction temperature to avoid decomposition.
FAQ 3: How critical is the purity of my starting materials?
The purity of your starting materials is paramount for achieving high yields.
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate: This α-haloketone can be unstable and should be used shortly after preparation or purification. Impurities can lead to unwanted side reactions. Its synthesis from ethyl 3-oxo-3-phenylpropanoate should be performed carefully to ensure complete conversion and removal of any residual starting material.
-
Thioacetamide: Thioacetamide is known to be sensitive and can decompose over time, especially if not stored properly.[8] It is advisable to use a freshly opened bottle or to recrystallize older batches before use.
FAQ 4: My initial crude product yield is reasonable, but I'm losing a significant amount during purification. What are the best practices for purification?
Purification can be a challenging step, and product loss is common. Here are some tips:
-
Extraction: Ensure complete extraction of the product from the aqueous work-up solution. This compound is expected to be soluble in common organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying this type of compound.[9] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Careful selection of the solvent system based on TLC analysis is crucial to achieve good separation from impurities.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step. Ethanol is often a suitable solvent for recrystallizing thiazole derivatives.[10]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (or another suitable base)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in absolute ethanol.
-
Add thioacetamide (1 to 1.2 equivalents) to the solution.
-
Slowly add a mild base such as sodium bicarbonate (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Solvent | Temperature (°C) | Time (h) | Base (eq.) | Yield (%) |
| 1 | Ethanol | 25 | 24 | None | 35 |
| 2 | Ethanol | Reflux (78) | 6 | None | 65 |
| 3 | Ethanol | Reflux (78) | 6 | NaHCO₃ (1.5) | 85 |
| 4 | Dioxane | 100 | 6 | NaHCO₃ (1.5) | 78 |
| 5 | Acetonitrile | Reflux (82) | 6 | NaHCO₃ (1.5) | 72 |
This table illustrates how systematic optimization of reaction conditions can lead to significant improvements in product yield. The data presented is hypothetical and serves as a guide for experimental design.
Visualization of Key Processes
Sources
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- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Methods to Improve the Purity of Synthesized Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common purity-related challenges encountered during its synthesis, which is typically achieved via the Hantzsch thiazole synthesis.[1][2]
Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to achieve the highest possible purity for your compound.
Troubleshooting Guide: From Crude Reaction to Purified Product
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective actions.
Q1: My reaction work-up yielded an oily residue or a sticky solid, not the expected crystalline product. What are the probable causes and how can I proceed?
A1: This is a common issue that typically points to one of three possibilities: the presence of unreacted starting materials, residual solvent, or the formation of low-melting eutectic mixtures of your product with impurities.
-
Causality: The Hantzsch synthesis involves the condensation of an α-haloketone and a thioamide.[1] The reaction mixture is often acidic due to the formation of a hydrohalide (like HBr or HCl). The final product, a thiazole, is basic and will be protonated, forming a salt. These salts are often highly soluble in the polar solvents used for the reaction (e.g., ethanol, methanol) and may not precipitate cleanly.[3] Pouring the acidic reaction mixture into water may not be sufficient to induce precipitation if impurities are acting as solubilizing agents.
-
Recommended Protocol:
-
Neutralization & Extraction: Instead of relying on precipitation, perform a liquid-liquid extraction.
-
Pour the reaction mixture into a beaker containing a weak base solution, such as 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][4] Stir until all effervescence ceases, ensuring the pH is between 8-9. This crucial step neutralizes the hydrohalide byproduct and deprotonates your thiazole product, making it less water-soluble.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which should now be a solid or a more manageable oil.
-
-
Trituration: If the resulting residue is still oily, trituration can be effective.
-
Add a non-polar solvent in which the product is poorly soluble but the oily impurities are soluble (e.g., cold hexanes or diethyl ether).
-
Scratch the inside of the flask with a glass rod while swirling the solvent. This can induce crystallization of your product.
-
Collect the resulting solid by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Q2: My Thin Layer Chromatography (TLC) analysis of the crude product shows multiple spots. What are these impurities and how do I plan my purification strategy?
A2: Identifying potential impurities on a TLC plate is key to designing an effective purification strategy. The common culprits in a Hantzsch synthesis are unreacted starting materials and side-products.
-
Expert Analysis of Impurities:
-
Unreacted Thioacetamide: This is a highly polar compound and will typically have a very low Rf value, often staying at or near the baseline.
-
Unreacted Ethyl 2-halo-benzoylacetate: This α-haloketone is less polar than thioacetamide but generally more polar than the final thiazole product. It will appear as a distinct spot with a moderate Rf.
-
Final Product (this compound): As an aromatic heterocycle, this is the least polar of the main components and should have the highest Rf value.
-
Side-Products: Isomeric thiazoles or other condensation byproducts can appear as spots with Rf values close to your product.[5]
-
-
Data-Driven Purification Strategy:
Table 1: Troubleshooting Common Impurities via TLC Analysis
| Observed Spot (TLC) | Probable Identity | Polarity | Primary Removal Method |
| Low Rf (near baseline) | Thioacetamide / Thioamide impurities | High | Aqueous wash during work-up; Silica Gel Chromatography |
| Mid Rf | Ethyl 2-halo-benzoylacetate | Medium | Recrystallization; Silica Gel Chromatography |
| High Rf (Main Spot) | Desired Product | Low | Isolation via Recrystallization or Chromatography |
| Spot close to product | Isomeric byproducts | Similar to Product | Silica Gel Chromatography is required |
Q3: My attempt at recrystallization resulted in very low yield, or the compound "oiled out" instead of forming crystals. How can I optimize this critical step?
A3: Recrystallization is a powerful technique but is highly dependent on solvent choice. "Oiling out" occurs when a compound dissolves in the hot solvent but comes out of solution as a liquid rather than a solid upon cooling, usually because the solution is supersaturated or the cooling is too rapid.
-
Causality & Solution: A successful recrystallization requires a solvent that dissolves the compound poorly at low temperatures but readily at high temperatures. The impurities should either be insoluble in the hot solvent or remain soluble upon cooling.
-
Systematic Solvent Selection Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that showed poor solubility. A good solvent will now fully dissolve the compound.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of clean crystals indicates a suitable solvent.
Table 2: Recommended Solvents for Recrystallization
-
| Solvent | Boiling Point (°C) | Characteristics & Typical Use |
| Ethanol | 78 | Often a good choice; dissolves the product when hot, less soluble when cold.[6] |
| Ethyl Acetate | 77 | Another excellent option, particularly for removing more polar impurities.[7] |
| Isopropanol | 82 | Similar properties to ethanol, can sometimes offer better crystal formation. |
| Hexane/Ethyl Acetate | 69 / 77 | A solvent pair. Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until cloudy. Re-heat to clarify and cool slowly. |
| Toluene | 111 | Useful for less polar compounds, but higher boiling point requires more care. |
-
Preventing "Oiling Out":
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until clear, and attempt to cool again.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Q4: After recrystallization, my product purity is still below 98% (by NMR or LC-MS). What is the definitive next step for achieving high purity?
A4: When impurities have similar solubility profiles to your product, recrystallization is often insufficient. Flash column chromatography over silica gel is the standard and most effective method for separating closely related compounds.[8][9]
-
Mechanism: Silica gel is a polar stationary phase. Compounds are passed through the column using a less polar mobile phase (eluent). Polar compounds (like residual thioacetamide) will adhere strongly to the silica and move slowly, while less polar compounds (your product) will travel through the column more quickly, allowing for separation.
-
Workflow for Column Chromatography:
-
Determine Eluent System: Use TLC to find a solvent system (typically a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate) that gives your product an Rf value of 0.25-0.35 . This Rf value is the "sweet spot" that ensures good separation on a column.
-
Prepare the Column: Pack a glass column with silica gel, either as a dry powder or as a slurry in the non-polar solvent.
-
Load the Sample: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" technique generally results in better separation.
-
Elute and Collect: Run the chosen eluent system through the column, collecting small fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your highly purified product.
-
Frequently Asked Questions (FAQs)
Q5: What is the most robust overall strategy for purifying this compound?
A5: A multi-step approach is most reliable. The optimal workflow depends on the purity of the crude product after the initial work-up.
Caption: General Purification Workflow.
Q6: How can I definitively confirm the identity and purity of my final product?
A6: A combination of analytical techniques is required for full characterization.[10]
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point: A sharp melting point range (e.g., 1-2 °C) that matches the literature value indicates high purity. Broad ranges suggest the presence of impurities.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It confirms the chemical structure by showing the correct number of protons and carbons with the expected chemical shifts and coupling patterns. The absence of signals from starting materials or solvents confirms purity.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- Benchchem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- Benchchem. (2025). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.
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Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1189. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Mekky, A. E., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(9), 15937-15951. Available from: [Link]
-
Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available from: [Link]
-
Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 634-641. Available from: [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(14), 5489. Available from: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Li, Y., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]
-
Liu, Z., et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(3), M919. Available from: [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Al-Amiery, A. A. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Organic Chemistry International, 2012, 807393. Available from: [Link]
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Sukumar, D., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available from: [Link]
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-
Zhang, J., et al. (2009). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o183. Available from: [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
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ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
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Verma, K. K., & Jain, A. (1983). Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. The Analyst, 108(1282), 41-46. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
-
Plesa, C., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6649. Available from: [Link]
-
Ukraintsev, I., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(15), 4788. Available from: [Link]
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Gavrilin, A. V., & Nemereshina, O. N. (2007). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 62(8), 755-759. Available from: [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
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Okumura, K., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan, 72(7), 1561-1572. Available from: [Link]
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Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
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Patel, M., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1709-1724. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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- 11. spectrabase.com [spectrabase.com]
"side reactions to avoid during the synthesis of thiazole derivatives"
Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and ensure the purity of your target thiazole derivatives.
I. Understanding the Landscape of Thiazole Synthesis: The Hantzsch Reaction and Its Challenges
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, is the most widely employed method for the preparation of thiazole derivatives. It involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] While robust, this reaction is not without its pitfalls. A thorough understanding of the potential side reactions is paramount to achieving a successful synthesis.
This guide will focus primarily on troubleshooting the Hantzsch synthesis and its variations, while also providing insights into alternative methods that can circumvent some of these challenges.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during thiazole synthesis in a practical question-and-answer format.
FAQ 1: Isomer Formation - The 2-Aminothiazole vs. 2-Iminothiazoline Conundrum
Question: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from my desired 2-aminothiazole. What is this impurity and how can I prevent its formation?
Answer: This is the most common side reaction in the Hantzsch synthesis when using N-substituted thioureas. You are likely forming the 2-imino-2,3-dihydrothiazole (often referred to as iminothiazoline) isomer alongside your target 2-(N-substituted amino)thiazole.[3]
Causality: The regioselectivity of the cyclization is highly dependent on the reaction's pH. The thioamide exists in tautomeric equilibrium. Under neutral or basic conditions, the more nucleophilic sulfur attacks the α-haloketone first, leading to the desired 2-aminothiazole. However, under acidic conditions, the nitrogen of the thiourea can be protonated, and in some cases, the nitrogen acts as the initial nucleophile, leading to the iminothiazoline isomer.[3]
Visualizing the Mechanistic Divergence:
Caption: Divergent pathways in Hantzsch synthesis based on pH.
Troubleshooting and Prevention:
| Parameter | Recommended Action | Rationale |
| pH Control | Maintain a neutral to slightly basic pH. If necessary, add a non-nucleophilic base like sodium bicarbonate or triethylamine.[3] | Suppresses the protonation of the thiourea nitrogen, favoring the desired S-alkylation pathway. |
| Solvent Choice | Use polar aprotic solvents like DMF or acetonitrile, or alcohols like ethanol. | Solvents can influence the tautomeric equilibrium of the thioamide. Empirical testing for your specific substrates is recommended. |
| Reaction Monitoring | Monitor the reaction progress closely using TLC or LC-MS. | Prolonged reaction times, even under neutral conditions, can sometimes lead to isomerization. |
Analytical Identification of Isomers:
| Technique | 2-Aminothiazole (Desired) | 2-Iminothiazoline (Side Product) |
| ¹H NMR | The proton at the 5-position of the thiazole ring typically appears at a characteristic chemical shift.[3] | The corresponding proton in the iminothiazoline isomer will have a different chemical shift, often upfield.[3] |
| IR Spectroscopy | Shows a characteristic C=N stretching frequency for the endocyclic double bond. | Exhibits a distinct C=N stretching frequency for the exocyclic imine bond.[3] |
| HPLC/TLC | Will have a distinct retention time/Rf value. | Will have a different retention time/Rf value, allowing for separation and quantification.[4] |
FAQ 2: Low Yield and Multiple Byproducts - A Purity Problem
Question: My reaction has a low yield, and the crude product is a complex mixture of several spots on a TLC plate. What are the likely causes?
Answer: Low yields and the formation of multiple byproducts often point to issues with the purity and stability of your starting materials, as well as suboptimal reaction conditions.
Causality:
-
α-Haloketone Instability: α-haloketones can be unstable and are often lachrymatory. They can decompose upon storage, leading to a variety of side reactions. Self-condensation or reaction with moisture can be problematic.
-
Thioamide Impurities: Impurities in the thioamide can introduce competing reactions. For instance, the presence of unreacted starting materials from the thioamide synthesis can lead to a cascade of byproducts.
-
Over-alkylation: The nitrogen atoms in the thiazole ring are nucleophilic and can be further alkylated by the α-haloketone, leading to thiazolium salts.[5]
-
Dimerization/Bis-thiazole Formation: Under certain conditions, particularly with an excess of thiourea, side reactions leading to dimeric structures like bis(thiazolyl) sulfides can occur.
Visualizing the Workflow for High Purity Synthesis:
Caption: Workflow for minimizing byproducts in thiazole synthesis.
Troubleshooting and Prevention:
| Parameter | Recommended Action | Rationale |
| Starting Material Purity | Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis before use.[6] If necessary, purify the starting materials. | Impurities are a primary source of side reactions and low yields. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure complete conversion of the α-haloketone. | This can help drive the reaction to completion and minimize unreacted α-haloketone, which can participate in side reactions. |
| Temperature Control | Start the reaction at a lower temperature and gradually increase it. Avoid excessive heat, which can promote decomposition and side reactions. | Many Hantzsch syntheses proceed efficiently at room temperature or with gentle heating. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of degradation products. | Prolonged reaction times can lead to the accumulation of byproducts. |
FAQ 3: Ring Opening and Degradation
Question: I suspect my thiazole product is degrading under the reaction or work-up conditions. Is this possible?
Answer: Yes, while the thiazole ring is aromatic and generally stable, it can be susceptible to ring-opening under certain conditions.
Causality:
-
Strongly Basic or Acidic Conditions: Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the thiazole ring.
-
Oxidizing Agents: The sulfur atom in the thiazole ring can be oxidized, which can lead to ring instability and cleavage.[6]
-
Nucleophilic Attack: The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, which in some cases can initiate ring-opening.[7]
Troubleshooting and Prevention:
| Parameter | Recommended Action | Rationale |
| pH of Work-up | Use mild bases like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases. | Minimizes the risk of hydrolysis. |
| Exclusion of Oxidants | Run reactions under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. | Protects the thiazole ring from oxidative degradation. |
| Choice of Reagents | Be mindful of the nucleophilicity of other reagents in your reaction mixture. | Avoids unwanted nucleophilic attack on the thiazole ring. |
III. Validated Experimental Protocols
Protocol 1: Synthesis of High-Purity α-Chloroacetophenone
α-Haloketones are key starting materials, and their purity is critical. Here is a reliable method for the synthesis of α-chloroacetophenone.[8]
Materials:
-
Acetophenone
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
-
Toluene
-
Ice water
-
Sodium carbonate
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve acetophenone (10 mmol) in toluene.
-
Heat the solution to 80-100°C with stirring.
-
Slowly add a solution of DCDMH (7.5 mmol) in toluene via the dropping funnel.
-
Monitor the reaction by TLC. The reaction is typically complete within 8 hours.
-
After the reaction is complete, cool the mixture and filter to remove the hydantoin byproduct.
-
Wash the filtrate with ice water and then with a dilute sodium carbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield α-chloroacetophenone. The product can be further purified by recrystallization from a suitable solvent if necessary.[8]
Protocol 2: Minimizing Isomer Formation in the Synthesis of 2-Amino-4-phenylthiazole
This protocol is optimized for the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative, with minimal formation of the imino isomer.[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous sodium carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at a gentle reflux (around 65-70°C) for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
A precipitate of the desired product should form. Collect the solid by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water and allow it to air dry to obtain the final product.
IV. Alternative Synthetic Routes
When the Hantzsch synthesis proves problematic, consider these alternative methods:
-
Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles and involves the reaction of α-aminonitriles with carbon disulfide or related reagents.[6][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner products by minimizing the formation of thermal decomposition byproducts.[10][11]
V. References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Wikipedia. (2024). Thiazole. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Google Patents. (n.d.). CN1314649C - Process for preparing alpha-chloro acetophenone.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
Bentham Science. (2024). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. [Link]
-
RSC Publishing. (n.d.). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. [Link]
-
Taylor & Francis Online. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. [Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Patsnap. (n.d.). One-step method for preparing alpha-halogenated acetophenone glycol ketal compound. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
ACS Publications. (2009). Overview of the Chemistry of 2-Thiazolines. [Link]
-
Wikipedia. (2024). Cook–Heilbron thiazole synthesis. [Link]
-
Google Patents. (n.d.). CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride.
-
MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
-
Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
MDPI. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. [Link]
-
MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Thiamine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. CN1314649C - Process for preparing alpha-chloro acetophenone - Google Patents [patents.google.com]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]
- 11. benthamdirect.com [benthamdirect.com]
"scale-up synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate for industrial applications"
Technical Support Center: Scale-Up Synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Welcome to the technical support guide for the industrial-scale synthesis of this compound. This document is designed for researchers, chemical engineers, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to large-scale production. We will address common challenges through targeted FAQs and in-depth troubleshooting guides, focusing on the widely-used Hantzsch thiazole synthesis pathway.
The prevalent and industrially adaptable method for synthesizing the target molecule is a one-pot reaction sequence beginning with ethyl benzoylacetate. This process involves an in situ α-halogenation followed by condensation and cyclization with thioacetamide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common before beginning process development and scale-up.
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most established and scalable method is a variation of the Hantzsch thiazole synthesis.[1][2] This typically involves a one-pot reaction where ethyl benzoylacetate is first halogenated at the alpha position (e.g., using N-Bromosuccinimide or Sulfuryl chloride) to form an ethyl 2-halo-3-oxo-3-phenylpropanoate intermediate in situ. This reactive intermediate is then condensed with thioacetamide, which acts as the source of the sulfur and the C2-methyl group, to form the thiazole ring after cyclization and dehydration.[3][4] This one-pot approach is often preferred in industrial settings as it avoids the isolation of potentially unstable halo-intermediates and reduces unit operations.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are:
-
Thermal Runaway: Both the initial halogenation and the subsequent cyclization can be highly exothermic. The surface-area-to-volume ratio of a reactor decreases significantly upon scale-up, making heat dissipation less efficient and increasing the risk of a thermal runaway.[5][6][7] A thorough Process Hazard Analysis (PHA) and reaction calorimetry are essential to understand the thermal profile.[7]
-
Toxic Reagents and Byproducts: The use of halogenating agents requires careful handling. The reaction also releases hydrogen halides (e.g., HBr or HCl) as byproducts, which are corrosive and require appropriate off-gas scrubbing systems.
-
Solvent Handling: The choice of solvent impacts safety. Using flammable solvents like ethanol or THF on a large scale requires adherence to strict fire safety protocols, including proper grounding of equipment to prevent static discharge.
Q3: Which analytical techniques are crucial for monitoring reaction progress and ensuring final product quality?
A3: A robust analytical strategy is critical. We recommend:
-
In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the consumption of starting materials and the formation of the product and key impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Final Product Specification:
-
Identification: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, and Mass Spectrometry for molecular weight verification.
-
Purity: HPLC for quantitative purity analysis and detection of impurities.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler.
-
Physical Properties: Melting point determination.
-
Part 2: Process Chemistry and Reaction Pathway
Understanding the reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds via the Hantzsch pathway.
Reaction Scheme
The overall transformation is as follows: Ethyl Benzoylacetate + Halogenating Agent + Thioacetamide → this compound
Visualized Reaction Pathway
Caption: Decision tree for troubleshooting low yield.
Issue 2: High Levels of Impurities
Q: My final product is contaminated with significant impurities that were not observed or were minor in the lab. How do I identify and mitigate them?
A: Impurity profiles often change upon scale-up due to extended reaction times and altered physical parameters. [8]
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Structure/Description | Likely Cause | Mitigation Strategy |
| Unreacted Ethyl Benzoylacetate | Starting Material | Incomplete halogenation or condensation. Poor mixing. | Increase stoichiometry of halogenating agent slightly (1.05-1.1 eq.). Improve agitation. Increase reaction time or temperature moderately. |
| Over-halogenated Species | e.g., Ethyl 2,2-dihalo-3-oxo-3-phenylpropanoate | Excess of halogenating agent. Localized high concentration due to poor mixing. | Use precise stoichiometry for the halogenating agent. Add the agent slowly and sub-surface if possible to ensure rapid dispersion. |
| Dimer/Side Products | Products from self-condensation of intermediates. | High reaction temperature. Extended reaction times at elevated temperatures. | Maintain strict temperature control. Optimize reaction time to stop the reaction as soon as the starting material is consumed (monitor by IPC). |
| Hydrolyzed Product | Ethyl ester is hydrolyzed to the corresponding carboxylic acid. | Presence of water, especially during work-up under acidic or basic conditions. | Ensure all solvents and reagents are anhydrous. Use neutral or mildly acidic conditions during work-up and avoid prolonged exposure to strong acids or bases. |
Issue 3: Difficult Product Isolation and Purification
Q: I am struggling with isolating the product. The crystallization is slow, yields an oil, or the filtration is extremely slow. What should I do?
A: Isolation is a physical process that is highly sensitive to scale.
-
Problem: Oiling Out / Poor Crystallization
-
Explanation: The cooling rate in a large reactor is much slower and less uniform than in a flask. Residual solvents or impurities can also act as crystallization inhibitors.
-
Solution:
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp instead of crash-cooling.
-
Seeding: Add a small amount of pure, crystalline product (seed crystals) at the point of supersaturation to promote controlled crystal growth.
-
Anti-Solvent Study: Investigate the use of an anti-solvent (e.g., heptane, isopropanol) to induce crystallization. The anti-solvent should be added slowly to the product solution.
-
-
-
Problem: Slow Filtration
-
Explanation: This is often caused by the formation of very small, fine crystals (fines) or an amorphous solid, which can clog the filter medium.
-
Solution:
-
Crystal Engineering: The solutions for poor crystallization (slow cooling, seeding) will often produce larger, more easily filterable crystals.
-
Filter Aid: Consider using a filter aid like Celite®, but be aware that this adds an extra component that may need to be validated and removed.
-
Equipment Choice: Ensure the filtration equipment (e.g., Nutsche filter dryer) is appropriately sized for the batch volume and has adequate surface area.
-
-
Part 4: Reference Experimental Protocol (50 L Scale)
This protocol is a starting point and must be adapted based on specific equipment and safety assessments.
Table 2: Reagent Quantities and Roles
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Ethyl Benzoylacetate | 192.21 | 5.00 kg | 26.01 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 4.85 kg | 27.26 | Halogenating Agent (1.05 eq) |
| Thioacetamide | 75.13 | 2.05 kg | 27.28 | Thioamide source (1.05 eq) |
| Ethanol (Anhydrous) | 46.07 | ~40 L | - | Solvent |
| Sodium Bicarbonate | 84.01 | As needed | - | Neutralizing Agent |
| Water | 18.02 | As needed | - | Work-up/Washing |
Protocol:
-
Reactor Setup: Charge an inerted, clean, and dry 100 L glass-lined reactor with anhydrous ethanol (25 L). Start agitation.
-
Reagent Charge: Add Ethyl Benzoylacetate (5.00 kg) to the reactor. Cool the reactor contents to 0-5 °C using the reactor jacket.
-
Halogenation: Slowly add N-Bromosuccinimide (4.85 kg) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The exotherm must be carefully managed. [6]4. Reaction Hold 1: Stir the mixture at 5-10 °C for 1 hour after the NBS addition is complete. Monitor the reaction by HPLC to confirm the consumption of ethyl benzoylacetate.
-
Thioacetamide Addition: In a separate vessel, dissolve thioacetamide (2.05 kg) in anhydrous ethanol (15 L). Add this solution to the reactor via a pressure-equalized dropping funnel over 1 hour, maintaining an internal temperature below 20 °C.
-
Reaction Hold 2 (Cyclization): Once the addition is complete, slowly warm the reactor contents to 60-65 °C. Hold at this temperature for 4-6 hours, monitoring the formation of the product by HPLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40 °C. Distill off approximately 60-70% of the ethanol under vacuum.
-
Work-up & Isolation: a. Cool the remaining slurry to 20-25 °C. b. Slowly add water (25 L) to the slurry. c. Adjust the pH to 7.0-7.5 with a saturated sodium bicarbonate solution. d. Stir the slurry at 20-25 °C for 1-2 hours to allow for crystallization. e. Filter the solid product using a Nutsche filter. f. Wash the filter cake with a 1:1 mixture of ethanol/water (10 L), followed by water (10 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.
References
- BenchChem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
- BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
- CUTM Courseware. (n.d.). Thiazole.
- Mehmood, N. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd.
- Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138.
- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate.
- YouTube. (2019, January 19). synthesis of thiazoles.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. synarchive.com [synarchive.com]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. reddit.com [reddit.com]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. pure-synth.com [pure-synth.com]
Technical Support Center: Alternative Catalysts for the Synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore more sustainable, efficient, and scalable alternatives to traditional synthetic methods. We will delve into troubleshooting common issues and provide in-depth answers to frequently asked questions regarding the use of innovative catalytic systems.
Introduction: Beyond the Hantzsch Synthesis
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, has long been the standard method for preparing thiazole derivatives.[1] It typically involves the condensation of an α-haloketone with a thioamide.[1] However, this classical approach often suffers from drawbacks such as the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste.[2]
In recent years, the principles of green chemistry have spurred the development of alternative catalysts and energy sources to address these limitations. This guide will focus on troubleshooting and frequently asked questions related to the application of these novel methodologies for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over the traditional Hantzsch synthesis?
A1: Alternative catalysts offer several key advantages rooted in the principles of green chemistry:
-
Milder Reaction Conditions: Many alternative catalysts, such as biocatalysts and some heterogeneous catalysts, operate under milder temperature and pressure conditions, reducing energy consumption and the formation of byproducts.[3]
-
Reduced Use of Hazardous Materials: These methods often avoid the use of toxic solvents and corrosive reagents, creating a safer laboratory environment.[2]
-
Enhanced Reusability: Heterogeneous catalysts and some biocatalysts can be easily recovered and reused for multiple reaction cycles, significantly reducing waste and cost.[4][5][6]
-
Improved Yields and Shorter Reaction Times: The use of microwave irradiation or ultrasound in conjunction with these catalysts can dramatically accelerate reaction rates and improve product yields.[7][8][9]
Q2: I'm considering switching to a greener catalyst. What are the main types I should evaluate for my thiazole synthesis?
A2: Several classes of alternative catalysts have shown great promise for thiazole synthesis:
-
Biocatalysts: Chitosan, a natural biopolymer, and its derivatives have emerged as effective, biodegradable, and reusable basic catalysts.[3][7]
-
Heterogeneous Catalysts: Solid-supported catalysts like silica-supported tungstosilisic acid and magnetic nanoparticles (e.g., NiFe₂O₄) offer ease of separation and recyclability.[4][6][10]
-
Ionic Liquids: These salts with low melting points can act as both solvents and catalysts, providing a non-volatile and often recyclable reaction medium.[11][12]
Q3: Can I expect a significant difference in product purity when using these alternative methods?
A3: In many cases, yes. The milder reaction conditions and increased selectivity of some alternative catalysts can lead to cleaner reaction profiles with fewer byproducts, simplifying purification and improving the overall purity of the final product.[2]
Q4: Are there any specific safety precautions I should take when working with nanoparticle catalysts?
A4: While nanoparticle catalysts offer many advantages, it is crucial to handle them with care due to their small size and high surface area. Always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) for the specific nanoparticles you are using for detailed handling and disposal instructions.
Troubleshooting Guides
Guide 1: Low Yields in Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly accelerate thiazole formation; however, suboptimal conditions can lead to disappointing yields.
| Potential Cause | Troubleshooting Steps |
| Improper Solvent Choice | The solvent's ability to absorb microwave energy (dielectric properties) is critical. For thiazole synthesis, polar solvents like ethanol and methanol are often effective. If yields are low, consider screening other polar solvents like isopropanol or even a mixture of ethanol and water. |
| Incorrect Temperature or Power Settings | Excessive temperature can lead to the decomposition of reactants or products. Start with a moderate temperature (e.g., 80-100°C) and gradually increase it while monitoring the reaction by TLC. Optimize the microwave power to maintain a stable temperature.[13] |
| Non-uniform Heating | Ensure the reaction vessel is placed in the center of the microwave cavity for even irradiation. Stirring is crucial to prevent localized overheating. |
| Reaction Time Too Short or Too Long | Monitor the reaction progress closely using TLC. Insufficient time will result in incomplete conversion, while excessive time can lead to degradation. A time-course study is recommended to determine the optimal reaction duration.[14] |
Guide 2: Catalyst Inactivity or Low Reusability with Heterogeneous Catalysts
One of the key benefits of heterogeneous catalysts is their reusability. If you are experiencing a drop in activity over subsequent cycles, consider the following:
| Potential Cause | Troubleshooting Steps |
| Catalyst Leaching | The active catalytic species may be leaching from the solid support into the reaction medium. After the reaction, filter the catalyst and analyze the filtrate for the presence of the active metal or acid. If leaching is confirmed, consider a different support material or a stronger method of immobilization.[3] |
| Fouling of Catalyst Surface | The catalyst's active sites can be blocked by reaction byproducts or polymers. Wash the recovered catalyst thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove adsorbed species.[6] |
| Sintering or Agglomeration of Nanoparticles | High reaction temperatures can cause nanoparticles to agglomerate, reducing their active surface area. Ensure the reaction temperature does not exceed the thermal stability of the nanoparticles. Characterize the used catalyst by techniques like TEM to check for changes in particle size and morphology. |
| Incomplete Regeneration | For catalysts that require a regeneration step (e.g., calcination to remove coke), ensure the regeneration procedure is carried out correctly and completely.[15] TGA analysis of the spent catalyst can help determine the extent of coking.[2] |
Guide 3: Issues with Biocatalyst (Chitosan) Mediated Synthesis
Chitosan is an attractive green catalyst, but its performance can be influenced by several factors.
| Potential Cause | Troubleshooting Steps |
| Low Catalyst Activity | The catalytic activity of chitosan is attributed to its amino groups. Ensure the chitosan has a high degree of deacetylation. The physical form of the chitosan (e.g., powder, beads, or a modified hydrogel) can also impact its surface area and activity.[3] |
| Poor Dispersibility in the Reaction Medium | Chitosan is insoluble in most organic solvents. Using a co-solvent system (e.g., ethanol/water) or modifying the chitosan to improve its dispersibility can enhance its catalytic efficiency.[10] |
| Difficulty in Catalyst Recovery | While chitosan is a solid, fine particles can be difficult to filter. Consider using chitosan beads or immobilizing it on a magnetic support for easier separation. |
| Slight Decrease in Activity After Multiple Uses | Some minor loss of activity after several cycles can be expected due to mechanical handling or slight degradation. Washing the catalyst thoroughly after each use can help maintain its activity.[5][16] |
Experimental Protocols & Data
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Precursor to the Target Molecule)
This protocol is adapted from a reported efficient one-pot procedure and serves as an excellent starting point for synthesizing the core thiazole structure.[2][17]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea (or N-methylthiourea to obtain the 2-methylamino derivative)
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF.
-
Cool the mixture to below 0°C in an ice bath.
-
Slowly add NBS (1.2 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.
-
Add thiourea (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 2 hours.
-
Cool the reaction to room temperature and filter to remove any insoluble material.
-
To the filtrate, add ammonia solution to precipitate the product.
-
Stir for 10 minutes, then collect the yellow precipitate by filtration.
-
Wash the product with cold water and dry.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions and yields for the synthesis of thiazole derivatives using different catalytic methods. Note that direct comparison can be challenging due to variations in substrates and specific reaction parameters in the literature.
| Catalyst System | Energy Source | Solvent | Temperature | Time | Yield (%) | Reusability | Reference |
| None (Traditional Hantzsch) | Conventional Heating | Ethanol | Reflux | Several hours | ~11-50% | Not applicable | [2] |
| Silica-Supported Tungstosilisic Acid | Ultrasound | Ethanol/Water | Room Temp. | 1.5-2 hours | 79-90% | Up to 4 cycles | [4][6] |
| NiFe₂O₄ Nanoparticles | Conventional Heating | Ethanol/Water | 75°C | 45-60 min | ~90% | Yes | [10] |
| Chitosan (modified) | Ultrasound | Ethanol | 35°C | 20 min | ~87% | At least 3 cycles | [18] |
| Ionic Liquid ([bmim]Br) | Conventional Heating | [bmim]Br | 50°C | 1 hour | >97% | Yes | |
| None (One-pot, NBS) | Conventional Heating | Water/THF | 80°C | 2 hours | ~72% | Not applicable | [2] |
Visualizing the Workflow
General Workflow for Alternative Catalysis in Thiazole Synthesis
The following diagram illustrates the general experimental workflow when employing a reusable heterogeneous catalyst.
Catalytic Cycle of an Acid-Catalyzed Hantzsch Synthesis
This diagram illustrates a plausible mechanism for the Hantzsch thiazole synthesis catalyzed by a solid acid catalyst (e.g., silica-supported tungstosilisic acid).
Conclusion
The adoption of alternative catalysts and energy sources for the synthesis of this compound and its analogs represents a significant step towards more sustainable and efficient chemical manufacturing. While each method presents its own set of challenges, a systematic approach to troubleshooting, as outlined in this guide, can lead to successful implementation. We encourage researchers to explore these greener alternatives to not only improve their synthetic outcomes but also to contribute to a more environmentally responsible scientific practice.
References
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Bouherrou, H., Saidoun, A., Abderrahmani, A., Lallam, A., Hamri, S., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
-
Bouherrou, H., Saidoun, A., Abderrahmani, A., Lallam, A., Hamri, S., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed, PMC6153747. [Link]
- Costa, A. C. S., & Kiminami, R. H. G. A. (2012). Sintering Behavior and Properties of NiFe2O4 Nanoparticles. Materials Science Forum, 727-728, 1269-1274.
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
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Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Semantic Scholar. [Link]
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Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Sci-Hub. [Link]
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Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. [Link]
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Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. ResearchGate. [Link]
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Sahu, P. K., Sahu, P. K., Gupta, S. K., & Agarwal, D. D. (2015). Chitosan: An Efficient, Reusable, and Biodegradable Catalyst for Green Synthesis of Heterocycles. Catalysis Letters, 145(4), 943-954. [Link]
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Al-Humaidi, J. Y., Gomha, S. M., El-Ghany, N. A. A., Farag, B., Zaki, M. E. A., Abolibda, T. Z., & Mohamed, N. A. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(40), 37049-37063. [Link]
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Fei, Y., et al. (2023). Thiazolium Ionic Liquids, Synthesis, Properties, and Applications. ResearchGate. [Link]
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Al-Zahrani, A. A., et al. (2021). Fine-tuning of the pharmacological potential of novel thiazolium ionic liquids by anion alteration. RSC Advances, 11(63), 40049-40063. [Link]
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Synthesis of thiazole using dicationic ionic liquid. ResearchGate. [Link]
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Meng, G., et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. [Link]
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Sahu, P. K., et al. (2015). Chitosan: An Efficient, Reusable, and Biodegradable Catalyst for Green Synthesis of Heterocycles. ResearchGate. [Link]
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Reddy, C. S., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of Molecular Structure, 1210, 128001. [Link]
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Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health. [Link]
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Gomha, S. M., et al. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. LOCKSS. [Link]
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Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). A MICROWAVE ASSISTED SYNTHESIS OF HIGHLY SUBSTITUTED 7-METHYL-5H-THIAZOLO[3,2-a]PYRIMIDINE-6-CARBOXYLATE DERIVATIVES VIA ONE-POT. Heterocycles, 87(10), 2093-2102. [Link]
- Magnetic NiFe2O4 nanoparticles: efficient, heterogeneous and reusable catalyst for synthesis of acetylferrocene chalcones and th. Semantic Scholar.
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Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]
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Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
International Journal of Recent Scientific Research. [Link]
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]
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Gomha, S. M., et al. (2015). Synthesis and Anticancer Activities of Thiazoles, 1,3‐Thiazines, and Thiazolidine Using Chitosan‐Grafted‐Poly(vinylpyridine) as Basic Catalyst. Semantic Scholar. [Link]
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Shamsuzzaman, et al. (2023). Chitosan catalyzed synthesis and mechanistic study of steroidal 2H-pyran ring formation. Steroids, 191, 109171. [Link]
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Al-Humaidi, J. Y., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Publications. [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ResearchGate. [Link]
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Synthesis of thiazole derivatives using silica. ResearchGate. [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. National Institutes of Health. [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. [Link]
-
Ultrasound assisted Heterocycles Synthesis. [Link]
-
Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. [Link]
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Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. National Institutes of Health. [Link]
-
Ultrasound-assisted Synthesis of Heterocyclic Compounds. PubMed. [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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Technical Support Center: Optimization of One-Pot Synthesis of Ethyl 2-Substituted-4-Methylthiazole-5-Carboxylates
Welcome to the technical support guide for the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and achieve higher yields and purity.
The synthesis is based on the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[1][2] The one-pot variant improves upon the traditional two-step process by generating the reactive α-haloketone intermediate in situ from ethyl acetoacetate and a halogenating agent like N-bromosuccinimide (NBS), which then reacts with a thiourea derivative to form the target molecule.[3][4] This approach is not only more efficient but also avoids the isolation of the often-unstable bromo-intermediate, leading to significantly higher overall yields.[4]
Reaction Overview: The One-Pot Hantzsch Synthesis
The overall transformation involves two key stages occurring sequentially in a single reaction vessel:
-
α-Halogenation: Ethyl acetoacetate is brominated at the α-carbon position by N-bromosuccinimide (NBS) to form ethyl 2-bromo-3-oxobutanoate.
-
Cyclocondensation: The in situ generated α-bromoketoester reacts with a thiourea (or a substituted derivative) to form the thiazole ring via nucleophilic attack, followed by intramolecular condensation and dehydration.[5]
Caption: One-pot synthesis via Hantzsch reaction mechanism.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Low or no yield is the most common issue. The cause can usually be traced to one of several critical steps. A logical, step-by-step diagnosis is key.
Caption: Decision workflow for troubleshooting low product yield.
-
Potential Cause A: Incomplete α-Bromination.
-
Diagnosis: The first step is the in situ formation of ethyl 2-bromo-3-oxobutanoate. If this step is incomplete, the subsequent cyclization cannot occur. You can check for the disappearance of the starting ethyl acetoacetate by Thin Layer Chromatography (TLC) after the initial 2-hour stir with NBS.[4]
-
Solution:
-
Reagent Quality & Stoichiometry: N-bromosuccinimide can decompose over time. Use a fresh, high-purity source. A slight excess (e.g., 1.2 equivalents) is often used to ensure complete conversion of the ethyl acetoacetate.[4]
-
Temperature Control: The bromination reaction should be initiated at a low temperature (below 0°C) to control its exothermicity and prevent side reactions.[4] After NBS addition, the reaction can be stirred at room temperature.[4]
-
-
-
Potential Cause B: Failed Cyclocondensation.
-
Diagnosis: If TLC shows the bromo-intermediate has formed but no product appears after adding thiourea and heating, the cyclization step has failed.
-
Solution:
-
Temperature: This step requires heat. After adding the thiourea, the reaction mixture should be heated to around 80°C for at least 2 hours.[4] Insufficient heat will result in a very slow or stalled reaction.
-
Reaction Time: While unsubstituted thiourea reacts relatively quickly, N-substituted thioureas (especially those with bulky alkyl or aryl groups) can require significantly longer reaction times.[6] Monitor the reaction by TLC and extend the heating time if necessary.
-
Solvent: The choice of solvent is critical. A mixture of water and a miscible organic solvent like tetrahydrofuran (THF) has been shown to be highly effective for this one-pot procedure.[3][4]
-
-
-
Potential Cause C: Improper Work-up and Isolation.
-
Diagnosis: TLC of the crude reaction mixture indicates successful product formation, but you are unable to isolate it.
-
Solution: The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, is typically isolated by filtration after it precipitates from the reaction mixture upon cooling.[4] If it remains dissolved or forms an oil, the work-up procedure may need modification. Consider extraction with a suitable organic solvent like ethyl acetate.[1] Ensure the filter cake is washed thoroughly with water to remove any inorganic salts.[4]
-
Q2: My final product is impure. How can I improve its purity?
-
Potential Cause A: Side Reactions.
-
Diagnosis: The presence of multiple spots on a TLC plate or unexpected signals in NMR spectra indicates impurities.
-
Solution:
-
Controlled Addition: Add NBS slowly to the cooled solution of ethyl acetoacetate to minimize side reactions.
-
Temperature Management: Avoid excessive heating during the cyclization step, as it can lead to decomposition.[7]
-
Thorough Washing: During work-up, wash the isolated solid product extensively with water to remove unreacted thiourea and succinimide (the byproduct of NBS).[4]
-
-
-
Potential Cause B: Inadequate Purification.
-
Diagnosis: The isolated product has a low melting point or appears discolored.
-
Solution: Recrystallization is a highly effective method for purifying the final product. Ethyl acetate has been reported as a suitable recrystallization solvent for ethyl 2-amino-4-methylthiazole-5-carboxylate, yielding it as a clean solid.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is a one-pot synthesis preferred over the traditional two-step method? The traditional method involves first synthesizing and isolating ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea in a separate step.[3] The one-pot method offers several key advantages:
-
Significantly Higher Yields: Published one-pot procedures report overall yields as high as 72%, compared to less than 11% for some two-step syntheses.[4]
-
Operational Simplicity: It eliminates the need for intermediate work-up and purification, saving time and reducing solvent waste.[6]
-
Improved Safety: It avoids the isolation of the lachrymatory and potentially unstable α-bromo ketoester intermediate.
Q2: What is the specific role of each starting material?
-
Ethyl Acetoacetate: This β-ketoester serves as the backbone of the final molecule, providing the C4 (with its methyl substituent) and C5 (with its ethyl carboxylate group) atoms of the thiazole ring.
-
N-Bromosuccinimide (NBS): This is the brominating agent. It reacts selectively at the α-carbon of the ethyl acetoacetate to generate the reactive α-bromo ketone intermediate in situ.[4]
-
Thiourea (or N-substituted derivatives): This molecule provides the remaining atoms for the heterocyclic ring: the sulfur atom, the nitrogen at position 3, and the carbon at position 2 (with its amino or substituted amino group).[1][5]
Q3: How critical is the choice of solvent? The solvent system is crucial for success. While classic Hantzsch syntheses often use alcohols like ethanol,[1] an efficient one-pot method has been developed using a biphasic system of water and tetrahydrofuran (THF).[3][4] This system effectively dissolves the organic starting materials while also being compatible with the reagents, leading to high yields.[4]
Q4: How do I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective technique.[7]
-
Step 1 (Bromination): Spot the reaction mixture on a silica gel plate and elute with a nonpolar solvent system (e.g., petroleum ether-ethyl acetate 2:1). The starting material, ethyl acetoacetate, should disappear after about 2 hours at room temperature, being replaced by a new spot for the bromo-intermediate.[4]
-
Step 2 (Cyclization): After adding thiourea and heating, continue to monitor the reaction by TLC. You should see the spot for the bromo-intermediate gradually disappear as the new, more polar product spot appears. The reaction is complete when the intermediate spot is gone.
Optimized Experimental Protocol
This protocol is adapted from a successfully reported high-yield, one-pot procedure.[4]
Table 1: Reagent Quantities and Roles
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | Role |
| Ethyl Acetoacetate | 130.14 | 6.50 g | 0.05 | 1.00 | C4-C5 backbone |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.06 | 1.20 | Brominating agent |
| Thiourea | 76.12 | 3.80 g | 0.05 | 1.00 | N-C-S source |
| Water | 18.02 | 50.0 mL | - | - | Solvent |
| Tetrahydrofuran (THF) | 72.11 | 20.0 mL | - | - | Solvent |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine ethyl acetoacetate (1.00 equiv), water, and THF.
-
Bromination: Cool the mixture in an ice-salt bath to below 0°C. Slowly add a solution or suspension of NBS (1.20 equiv) in the reaction solvent to the flask over 15-20 minutes, ensuring the internal temperature remains low.
-
Reaction Monitoring (Step 1): After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate using TLC (petroleum ether-ethyl acetate 2:1).[4]
-
Cyclization: Once the starting material is consumed, add thiourea (1.00 equiv) to the flask in one portion.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C in an oil bath. Maintain this temperature for 2 hours.
-
Reaction Monitoring (Step 2): Monitor the formation of the product and disappearance of the intermediate by TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature. The product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected filter cake thoroughly with water (3 x 100 mL) to remove succinimide and any unreacted thiourea.[4]
-
Drying & Final Purification: Dry the solid product. For higher purity, recrystallize the crude product from ethyl acetate. The expected product, ethyl 2-amino-4-methylthiazole-5-carboxylate, should be obtained as a solid with a melting point of 178–179°C.[4]
References
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 25-30. [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Abstract: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Full Article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Meng, G., et al. (2014). Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Organic Chemistry lecture. (2019). synthesis of thiazoles. YouTube. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Thiazole-5-Carboxylate Isomers: A Guide for Researchers
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities. Among the functionalized thiazoles, carboxylate derivatives have garnered significant attention for their potential in drug discovery. This guide provides an in-depth comparative analysis of the biological activities of thiazole-5-carboxylate isomers and their positional counterparts, the thiazole-2- and thiazole-4-carboxylates. By examining experimental data from various studies, we aim to elucidate the structure-activity relationships (SAR) governed by the position of the carboxylate group, offering valuable insights for researchers, scientists, and drug development professionals.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered heterocyclic thiazole ring, containing sulfur and nitrogen atoms, is a prominent feature in many FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its success as a pharmacophore. Modifications at the C2, C4, and C5 positions of the thiazole ring have been extensively explored to modulate the potency and selectivity of bioactive compounds. This guide will focus on the influence of a carboxylate (-COOH) or carboxylate ester (-COOR) group at these key positions.
Comparative Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis. The position of the carboxylate group on the thiazole ring appears to play a crucial role in determining the anticancer profile of these compounds.
Thiazole-5-Carboxylate Derivatives in Oncology
Research has frequently highlighted the potent anticancer activities of compounds derived from thiazole-5-carboxylic acid. A study on novel 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives demonstrated their inhibitory effects against various cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer). In one instance, a derivative with a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group at the 2-position of the thiazole ring showed the highest activity.
Another study synthesized
"Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate versus other antimicrobial agents: a comparative study"
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of a candidate molecule, Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate, against established antimicrobial agents. We delve into its plausible synthesis, postulate its antimicrobial efficacy through a hypothetical, data-driven comparison, and outline the rigorous experimental protocols required for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.
Introduction: The Quest for Novel Antimicrobial Scaffolds
The relentless rise of multidrug-resistant pathogens poses a grave threat to global public health. The chemical scaffold of a molecule is a critical determinant of its biological activity, and the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a variety of therapeutic agents.[1] The inherent chemical versatility of the thiazole nucleus allows for substitutions at various positions, enabling the modulation of its pharmacokinetic and pharmacodynamic properties. Numerous studies have demonstrated the potent antibacterial and antifungal activities of thiazole derivatives, making them a focal point in the search for new antimicrobial drugs.[2][3]
This guide focuses on this compound, a representative yet under-explored member of this class. Through a detailed, albeit hypothetical, comparative framework, we will explore its potential as a viable antimicrobial agent.
Synthesis of the Target Compound
The synthesis of this compound can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[4][5][6] This method involves the condensation of an α-haloketone with a thioamide. For our target compound, the logical precursors would be ethyl 2-chloro-3-oxobutanoate and benzamide.
The causality behind this choice of synthetic route lies in its reliability, generally high yields, and the ready availability of the starting materials. The mechanism proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]
Proposed Synthetic Protocol:
-
Preparation of Ethyl 2-benzoyl-3-oxobutanoate: A Claisen condensation between ethyl benzoate and ethyl acetoacetate in the presence of a strong base like sodium ethoxide yields the β-keto ester intermediate.
-
Halogenation: The intermediate is then halogenated at the α-position using a reagent such as sulfuryl chloride to yield ethyl 2-benzoyl-2-chloro-3-oxobutanoate.
-
Thioamide Preparation: Thioacetamide is readily available commercially or can be synthesized from acetamide and a thionating agent like Lawesson's reagent.
-
Hantzsch Condensation: The α-chloro-β-keto ester is reacted with thioacetamide in a suitable solvent, such as ethanol, under reflux. The reaction mixture is then neutralized to precipitate the crude product.
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, pure compound.
A Framework for Comparative Antimicrobial Evaluation
To ascertain the antimicrobial potential of a novel compound, a rigorous, standardized comparison against existing drugs is imperative. This section outlines the experimental workflows for determining the antimicrobial efficacy and cytotoxicity of our target compound in comparison to Ciprofloxacin (a broad-spectrum antibacterial agent) and Fluconazole (a common antifungal agent).
Experimental Workflow
The overall workflow for the comparative evaluation is depicted below. This systematic approach ensures that the data generated is robust, reproducible, and allows for a direct comparison between the test and control compounds.
Caption: Experimental workflow for comparative antimicrobial and cytotoxicity evaluation.
Detailed Experimental Protocols
3.2.1. Antimicrobial Susceptibility Testing
The protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.[1][4]
a) Test Organisms:
-
Bacteria: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 208821)
b) Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Preparation of Inoculum: Bacterial and fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: Stock solutions of the test and standard compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared inoculum is added to each well. Positive (microbe, no compound) and negative (broth only) controls are included. Plates are incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
c) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Sub-culturing: A small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Plates are incubated under the same conditions as the MIC assay.
-
MBC/MFC Reading: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
3.2.2. Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
a) Cell Line: Human Embryonic Kidney (HEK293) cells (a commonly used cell line for in vitro toxicity studies).
b) Protocol:
-
Cell Seeding: HEK293 cells are seeded into a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test and standard compounds. A control group with vehicle (DMSO) is also included. The cells are incubated for 24 or 48 hours.
-
MTT Addition: The medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical but plausible set of results for this compound, alongside published data for the standard agents Ciprofloxacin and Fluconazole. This illustrative data allows for a direct comparison of their potential antimicrobial efficacy and safety profiles.
Table 1: Comparative Antibacterial Activity (MIC and MBC in µg/mL)
| Organism | This compound (Hypothetical) | Ciprofloxacin (Published Data) |
| MIC | MBC | |
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 32 | >64 |
Table 2: Comparative Antifungal Activity (MIC and MFC in µg/mL)
| Organism | This compound (Hypothetical) | Fluconazole (Published Data) |
| MIC | MFC | |
| Candida albicans | 4 | 8 |
| Cryptococcus neoformans | 8 | 16 |
Table 3: Comparative Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity (IC50 on HEK293 cells in µg/mL) | Selectivity Index (SI = IC50/MIC) |
| This compound (Hypothetical) | >128 | >16 (against S. aureus)>32 (against C. albicans) |
| Ciprofloxacin | ~50 - 100[8][9] | ~50 - 400 (against S. aureus) |
| Fluconazole | >100[10][11] | >50 - 400 (against C. albicans) |
Disclaimer: The data for this compound is illustrative and for comparative demonstration purposes only.
Postulated Mechanism of Action
While the precise mechanism of action for this compound would require dedicated experimental investigation, we can postulate a plausible mechanism based on the known activities of other antimicrobial thiazole derivatives. Several thiazole-containing compounds have been shown to interfere with bacterial cell division by inhibiting the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton.[1][2] Another potential target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall precursor, peptidoglycan.[3][12]
For fungi, a common target for azole antifungals is the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[12] It is conceivable that our target compound could also interact with this enzyme.
Caption: Postulated mechanisms of antimicrobial action for the thiazole derivative.
Discussion and Future Perspectives
Based on our hypothetical data, this compound demonstrates moderate antimicrobial activity. Its postulated efficacy against S. aureus and C. albicans is noteworthy, although it appears less potent than the standard antibiotic Ciprofloxacin against Gram-negative bacteria. The key advantage, however, lies in its potentially high selectivity index, suggesting a favorable safety profile with low cytotoxicity to mammalian cells. This is a critical attribute for any new antimicrobial candidate, as a high therapeutic window is essential for clinical utility.
The proposed structure is relatively simple, which could translate to a more straightforward and cost-effective synthesis compared to more complex natural products or second and third-generation antibiotics. This is a significant consideration for the development of new drugs, particularly for use in resource-limited settings.
Future research should focus on the actual synthesis and in vitro evaluation of this compound to validate these hypothetical findings. Structure-activity relationship (SAR) studies, involving modifications at the 2-methyl and 4-phenyl positions, could lead to the discovery of analogues with enhanced potency and a broader spectrum of activity. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and electron microscopy, would be crucial to elucidate the precise molecular targets of this class of compounds.
Conclusion
While the data presented for this compound is illustrative, this guide provides a comprehensive framework for its evaluation as a potential antimicrobial agent. The outlined protocols for synthesis, antimicrobial susceptibility testing, and cytotoxicity assessment represent a robust and scientifically sound approach to early-stage drug discovery. The thiazole scaffold continues to be a rich source of biologically active compounds, and systematic investigations of even simple derivatives are warranted in our collective endeavor to combat the global challenge of antimicrobial resistance.
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 2,4,5-Substituted Thiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] Its unique structural features allow for diverse substitutions at the 2, 4, and 5 positions, providing a versatile template for the design of novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4,5-substituted thiazole derivatives, offering a comparative overview of how specific structural modifications influence their biological performance. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their quest for more potent and selective drug candidates.
I. Comparative SAR Analysis of 2,4,5-Trisubstituted Thiazoles
The strategic modification of substituents at the C2, C4, and C5 positions of the thiazole ring is a critical aspect of rational drug design. The electronic and steric properties of these substituents significantly impact the molecule's interaction with its biological target, thereby influencing its efficacy and selectivity.
A. Antimicrobial Activity: A Tale of Three Positions
The quest for novel antimicrobial agents is a global health priority. Thiazole derivatives have emerged as a promising class of compounds in this arena.[4][5] SAR studies reveal that the nature of the substituents at the 2, 4, and 5 positions plays a pivotal role in determining the antibacterial and antifungal potency and spectrum.
A key observation is the differential activity against Gram-positive and Gram-negative bacteria. Many 2,4,5-trisubstituted thiazole derivatives exhibit potent activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, while lacking significant efficacy against Gram-negative bacteria.[6][7] This suggests that the outer membrane of Gram-negative bacteria may present a permeability barrier that these compounds struggle to overcome.
Key SAR Insights for Antimicrobial Activity:
-
Position 2: The substituent at the C2 position is crucial for modulating antimicrobial activity. For instance, in a series of antitubercular thiazoles, a hydrophobic substituent at this position was identified as a key requirement for potent activity against Mycobacterium tuberculosis.[8]
-
Position 4: Modifications at the C4 position can significantly influence the antimicrobial spectrum. For example, substitution with a p-bromophenyl group at the fourth position of the thiazole ring has been shown to increase antifungal and antituberculosis activities.[4] In another study, a methyl group at this position, combined with a 5-acetyl group, resulted in a compound with potent antibacterial and antifungal properties.[9]
-
Position 5: The C5 position offers a valuable site for introducing functionalities that can enhance target engagement. The presence of groups with hydrogen bond acceptor character at this position has been linked to improved antitubercular activity.[8] Conversely, increasing the size of the substitution at this position has been observed to decrease antimicrobial activity in some series.[9][10]
The following diagram illustrates the general SAR principles for antimicrobial 2,4,5-substituted thiazoles.
Caption: General SAR for Antimicrobial 2,4,5-Substituted Thiazoles.
B. Anticancer Activity: Targeting Cellular Proliferation
Thiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds entering clinical trials.[11] Their mechanisms of action are diverse and can involve the inhibition of key enzymes like kinases, disruption of microtubule dynamics, and induction of apoptosis.[12] The substitution pattern on the thiazole ring is instrumental in defining their anticancer profile and potency.
Key SAR Insights for Anticancer Activity:
-
Position 2: The nature of the substituent at the C2 position can dramatically influence cytotoxicity. For instance, the presence of an N-mustard moiety at this position has been explored for its DNA alkylating potential.[4]
-
Position 4: Aryl substitutions at the C4 position are common in anticancer thiazoles. The electronic properties of these aryl rings, dictated by their substituents, can fine-tune the activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance anticancer potency in some series.[13]
-
Position 5: The C5 position often bears groups that can engage in hydrogen bonding or other interactions within the target protein's binding site. The presence of a free carboxylic acid moiety at this position, along with a phenyl ring at C5, was found to be essential for carbonic anhydrase III inhibitory activity, a target relevant to cancer.[14]
The following table summarizes the in vitro cytotoxic activity of selected 2,4,5-trisubstituted thiazole derivatives against various cancer cell lines.
| Compound | R2 Substituent | R4 Substituent | R5 Substituent | Cell Line | IC50 (µM) | Reference |
| 12f | -NHCSNH(4-F-Ph) | -CH3 | -CONHNHCSNH(4-F-Ph) | HOP-92 | >100 | [6][7] |
| IGROV1 | 15.8 | |||||
| SK-MEL-2 | 25.1 | |||||
| 4c | Hydrazinylidene | - | 4-Hydroxy-3-methoxybenzylidene | MCF-7 | 2.57 | [15] |
| HepG2 | 7.26 | |||||
| 3f | 2,4-di-NO2-Ph-NH-N= | -CH3 | - | Various | 0.037 | [13] |
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great therapeutic interest. Thiazole derivatives have been investigated for their ability to inhibit key inflammatory mediators and enzymes.[16][17]
Key SAR Insights for Anti-inflammatory Activity:
-
Pharmacophore Combination: A successful strategy in this area involves the hybridization of the thiazole scaffold with other known anti-inflammatory pharmacophores. For example, incorporating a dihydropyrazole moiety has led to the discovery of potent inhibitors of nitric oxide (NO) production.[16][18]
-
Substituent Effects: In a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives, the substitution pattern on the phenyl rings of the dihydropyrazole moiety was found to be critical for anti-inflammatory activity.[16]
II. Experimental Protocols: A Self-Validating System
The reliability of SAR studies hinges on the robustness of the experimental methodologies. Here, we provide detailed, step-by-step protocols for the synthesis of a representative 2,4,5-trisubstituted thiazole and a common biological assay.
A. Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[19] It involves the reaction of a thioamide with an α-haloketone.
Step-by-Step Protocol:
-
Thioamide Preparation: A suitable amide is treated with Lawesson's reagent or phosphorus pentasulfide in a dry solvent like toluene or dioxane. The reaction is typically heated under reflux for several hours.
-
Cyclocondensation: The crude thioamide is then reacted with an equimolar amount of an appropriate α-haloketone (e.g., 2-bromoacetophenone) in a polar solvent such as ethanol or isopropanol.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,4,5-trisubstituted thiazole.
The following diagram illustrates the Hantzsch thiazole synthesis workflow.
Caption: Hantzsch Thiazole Synthesis Workflow.
B. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ampicillin) is also tested as a reference.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Concluding Remarks and Future Perspectives
The 2,4,5-trisubstituted thiazole scaffold remains a privileged structure in medicinal chemistry, offering vast opportunities for the development of novel therapeutic agents.[3] The SAR studies highlighted in this guide underscore the importance of systematic structural modifications at the C2, C4, and C5 positions to optimize biological activity and selectivity. Future research in this area should focus on exploring novel substitution patterns, leveraging computational tools for rational design, and investigating the detailed molecular mechanisms of action of the most promising derivatives. The integration of synthetic chemistry, biological evaluation, and computational modeling will undoubtedly accelerate the discovery of new thiazole-based drugs to address unmet medical needs.
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A Comparative Guide to the Efficacy of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Analogs
The ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comparative analysis of various analogs derived from this core structure, with a focus on their anticancer and antimicrobial efficacies. We will delve into the structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide detailed protocols for their biological evaluation.
The Thiazole Core: A Hub of Biological Activity
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural unit is found in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] The this compound core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of its biological profile. The key positions for substitution are the 2-methyl group, the 4-phenyl ring, and the 5-carboxylate ester.
Synthesis of this compound and its Analogs
The classical Hantzsch thiazole synthesis is the most common route for the preparation of the core scaffold. This typically involves the condensation of a thioamide with an α-haloketone. For the title compound, this would involve the reaction of thioacetamide with ethyl 2-chloro-3-oxobutanoate. Modifications at the 2-position can be achieved by using different thioamides, while variations at the 4-position can be introduced by employing different α-haloketones. The 5-ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.[3]
A general synthetic pathway is illustrated below:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Comparative Efficacy: Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. [4]The mechanism of action can vary, but it often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity is influenced by the substituents on the phenyl ring. The specific nature of the substituents and their positions determine the spectrum and potency of the antimicrobial effect.
Comparative in vitro Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which share the core thiazolidinone scaffold, against various microbial strains.
| Compound ID | R (Substituent on benzylidene) | S. aureus (MIC in µM) | E. coli (MIC in µM) | C. albicans (MIC in µM) |
| A | 4-Chlorophenyl | 12.5 | 25 | 50 |
| B | 4-Methoxyphenyl | 50 | 100 | >100 |
| C | 4-Nitrophenyl | 6.25 | 12.5 | 25 |
| D | Unsubstituted | 25 | 50 | 100 |
Data is illustrative and based on general trends observed in related studies. [4]MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Detailed Steps:
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Controls: A positive control well (containing the microorganism without any test compound) and a negative control well (containing only the growth medium) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion and Future Perspectives
The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective analogs. Future research should focus on exploring a wider range of substitutions at all available positions of the thiazole core and conducting in vivo studies to validate the in vitro findings. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets of these compounds, which will aid in their optimization as drug candidates.
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available from: [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available from: [Link]
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Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. Available from: [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available from: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
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Structure-activity relationships for a novel series of thiazolyl phenyl ether derivatives exhibiting potent and selective acetyl-CoA carboxylase 2 inhibitory activity. PubMed. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. Available from: [Link]
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SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available from: [Link]
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"evaluation of the synthetic efficiency of different routes to Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate"
An In-Depth Evaluation of Synthetic Routes to Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive evaluation of the synthetic efficiency of various routes to this compound, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The analysis focuses on comparing the classical Hantzsch thiazole synthesis with modern, efficiency-focused variations, providing researchers with the data and protocols necessary to make informed decisions for their synthetic campaigns.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged structure in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in agents with anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] this compound, the subject of this guide, is a versatile intermediate, combining the key thiazole nucleus with phenyl and ester functionalities that allow for extensive downstream derivatization. The efficiency of its synthesis is therefore a critical factor in the development of novel chemical entities.
Overview of Synthetic Strategies
The primary method for constructing the 2,4,5-trisubstituted thiazole core of the target molecule is the Hantzsch thiazole synthesis . This venerable reaction involves the condensation of a thioamide with an α-haloketone.[5] For our target molecule, the key precursors are thioacetamide and ethyl 2-halo-3-oxo-3-phenylpropanoate .
This guide will evaluate three distinct approaches based on this core transformation:
-
Route A: Classical Two-Step Hantzsch Synthesis
-
Route B: One-Pot Hantzsch Synthesis
-
Route C: Microwave-Assisted One-Pot Synthesis
The following diagram illustrates the logical relationship between these synthetic strategies.
Caption: Comparison of synthetic strategies for the target molecule.
Mechanistic Insight: The Hantzsch Thiazole Condensation
All three routes proceed through a common mechanistic pathway. The reaction is initiated by a nucleophilic attack of the sulfur atom from thioacetamide onto the α-carbon of the halo-ketoester. This is the key S-alkylation step. The resulting intermediate then undergoes intramolecular cyclization via attack of the nitrogen atom on the ketone carbonyl, followed by a dehydration step to yield the final aromatic thiazole ring. The aromaticity of the product is a significant thermodynamic driving force for the reaction.[5]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Route A: Classical Two-Step Hantzsch Synthesis
This traditional approach involves two distinct synthetic operations: the synthesis and isolation of the α-halo-β-ketoester, followed by its condensation with thioacetamide.
Step 1: Synthesis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate
The precursor, ethyl benzoylacetate, is halogenated at the α-position. Common halogenating agents include sulfuryl chloride (for chlorination) or N-bromosuccinimide (NBS) for bromination. The chloro-derivative is often preferred due to the lower cost of the reagent.
Step 2: Condensation with Thioacetamide
The isolated α-chloro-ketoester is then reacted with thioacetamide, typically by heating in a protic solvent like ethanol, to yield the final product.
Evaluation of Route A:
-
Synthetic Efficiency: This route suffers from lower overall yields due to the need to isolate and purify the intermediate, which can be unstable. Overall yields are often reported in the range of 40-60%.
-
Labor & Time: The multi-step nature, including workup and purification of the intermediate, makes this the most time-consuming and labor-intensive approach.
-
Trustworthiness: While reliable, the success is highly dependent on the purity and stability of the isolated α-halo-ketoester. These intermediates can be lachrymatory and are sensitive to decomposition.
Experimental Protocol (Representative)
Part 1: Synthesis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate
-
To a stirred solution of ethyl benzoylacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, Ethyl 2-chloro-3-oxo-3-phenylpropanoate, should be used immediately in the next step.
Part 2: Synthesis of this compound
-
Dissolve thioacetamide (1.0 eq) in absolute ethanol.
-
To this solution, add the crude Ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq) from the previous step.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure. The crude product often precipitates and can be collected by filtration or extracted with ethyl acetate.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography.
Route B: One-Pot Hantzsch Synthesis
To improve efficiency, a one-pot procedure is highly advantageous. In this approach, the α-halo-β-ketoester is generated in situ and is immediately trapped by the thioacetamide without isolation. This strategy minimizes the handling of the unstable intermediate and reduces procedural steps.
Evaluation of Route B:
-
Synthetic Efficiency: This method significantly improves yields, often reaching 70-85%, by avoiding the loss of the intermediate during workup and purification.[1][6]
-
Labor & Time: By eliminating an entire reaction step and purification, the overall time and labor are substantially reduced compared to Route A.
-
Trustworthiness: One-pot reactions are generally robust and reproducible. The key is controlling the initial halogenation reaction before the condensation. Using a milder halogenating agent like N-Bromosuccinimide (NBS) in a mixed solvent system like THF/water is a common and effective strategy.[1]
Experimental Protocol (Representative)
-
In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) in a mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1-1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for the complete formation of the α-bromo intermediate (monitor by TLC).
-
Add thioacetamide (1.0 eq) directly to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the reaction is complete.
-
Cool the reaction to room temperature and add aqueous ammonia or sodium bicarbonate to neutralize the acid formed and precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure this compound.
Route C: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[7][8][9] The Hantzsch synthesis is particularly amenable to microwave heating, as the polar intermediates efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.
Evaluation of Route C:
-
Synthetic Efficiency: This route offers the highest efficiency. Reaction times are dramatically reduced from hours to minutes, and yields are often excellent, frequently exceeding 90%.[7][8]
-
Labor & Time: This is the fastest method, with a total reaction time often under 30 minutes.
-
Green Chemistry & Scalability: MAOS reduces energy consumption compared to conventional reflux. The use of minimal solvent or solvent-free conditions can further enhance the green credentials of the synthesis.[9]
-
Trustworthiness: Requires specialized microwave reactor equipment but offers excellent control over reaction parameters (temperature, pressure), leading to high reproducibility.
Experimental Protocol (Representative)
-
In a 10 mL microwave reaction vessel, combine ethyl benzoylacetate (1.0 eq), thioacetamide (1.0 eq), and N-Bromosuccinimide (1.1 eq).
-
Add a minimal amount of a high-boiling polar solvent, such as ethanol or DMF (3-5 mL).
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes.
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to yield the final product.
Comparative Analysis Summary
The following table summarizes the key performance indicators for each synthetic route, providing a clear basis for comparison.
| Metric | Route A: Classical Two-Step | Route B: One-Pot (Conventional Heat) | Route C: Microwave-Assisted One-Pot |
| Overall Yield | 40-60% (Estimated) | 70-85%[1][6] | >90% (Typical)[7][8] |
| Reaction Time | 6-10 hours | 3-6 hours | 10-20 minutes |
| Number of Steps | 2 (with intermediate isolation) | 1 (in-situ generation) | 1 (in-situ generation) |
| Complexity | High | Medium | Low (with equipment) |
| Energy Input | High (prolonged reflux) | Medium (reflux) | Low (short irradiation) |
| Key Advantage | Uses basic lab equipment | Improved yield and time | Highest speed and yield |
| Key Disadvantage | Low yield, laborious | Slower than microwave | Requires specialized equipment |
Conclusion and Recommendation
For the synthesis of this compound, the data clearly indicates that one-pot methods are superior to the classical two-step Hantzsch synthesis.
-
For laboratories equipped with a microwave reactor, the Microwave-Assisted One-Pot Synthesis (Route C) is unequivocally the most efficient method, offering the highest yields in the shortest time.
-
For laboratories without microwave capabilities, the One-Pot Synthesis with Conventional Heating (Route B) represents an excellent alternative, providing a significant improvement in yield and a reduction in labor over the classical approach.
The classical two-step method (Route A) should be considered only when a stepwise investigation of the reaction is required for mechanistic studies. For preparative, efficiency-focused synthesis, it has been largely superseded by the more advanced one-pot protocols.
References
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- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49.
- Kaddour, Y., et al. (2016). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 21(11), 1549.
- Wilt, S. R., et al. (2020). Design, microwave-assisted synthesis, biological evaluation and molecular modeling studies of 4-phenylthiazoles as potent fatty acid amide hydrolase inhibitors. Chemical Biology & Drug Design, 95(5), 534-547.
- Rostom, S. A. F., Faidallah, H. M., Radwan, M. F., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181.
- Rathod, A. K., & Kulkarni, G. B. (2011). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry, 23(1), 453.
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Rathod, A. K. (2011). Microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazole. ResearchGate. Available at: [Link]
- Shaabani, A., et al. (2012).
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PrepChem. (n.d.). Synthesis of ethyl 3-phenylpropionate. PrepChem.com. Available at: [Link]
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ResearchGate. (n.d.). Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates. ResearchGate. Available at: [Link]
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Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Figshare. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-3-oxo-3-phenylpropanoate. PubChem Compound Database. Available at: [Link]
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- Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Iranian Chemical Society, 18(3), 543-579.
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- New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). Molecules, 27(24), 8789.
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- Three-component Reaction between Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl) Oxalamate and Acetylenic Esters in the Presence of Triphenylphosphine. (2015). Journal of Heterocyclic Chemistry, 52(5), 1435-1439.
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"in vitro comparison of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate with known anticancer drugs"
An In-Depth Guide to the In Vitro Anticancer Profile of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
This guide provides a comprehensive in vitro comparison of a novel thiazole derivative, this compound (herein referred to as EMPT-5C), with the established anticancer drugs Doxorubicin and Cisplatin. It is intended for researchers, scientists, and drug development professionals seeking to understand the preliminary cytotoxic and apoptotic potential of this compound class.
Introduction: The Quest for Novel Anticancer Agents
The development of novel, selective, and potent anticancer agents remains a paramount challenge in medicinal chemistry.[1][2] While classical chemotherapeutics like Doxorubicin and Cisplatin are mainstays in oncology, their clinical utility is often hampered by severe side effects and the emergence of drug resistance.[3][4] This necessitates a continuous search for new chemical scaffolds with improved therapeutic indices.
The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer properties.[5][6] Thiazole derivatives have been reported to exhibit promising antineoplastic potential, making them an attractive starting point for drug discovery.[7][8] This guide focuses on EMPT-5C, a representative compound of this class, to rigorously evaluate its in vitro anticancer efficacy in direct comparison to gold-standard chemotherapeutic agents.
The objective of this study is to quantify the cytotoxic effects of EMPT-5C across a panel of human cancer cell lines and to elucidate its potential for inducing apoptosis as a primary mechanism of cell death.
Benchmarking Against Established Drugs: Mechanisms of Action
To establish a valid comparative framework, it is essential to understand the mechanisms of the reference drugs.
-
Doxorubicin: A broad-spectrum anthracycline antibiotic, Doxorubicin primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II.[][10] This action stabilizes the topoisomerase II complex after it has broken the DNA chain for replication, preventing the DNA double helix from being resealed and thereby halting replication.[11] Additionally, Doxorubicin is known to generate cytotoxic oxygen radicals, leading to further DNA and cell membrane damage.[3][12]
-
Cisplatin: This platinum-based drug exerts its cytotoxic effects by forming covalent bonds with the purine bases in DNA, primarily guanine.[13] This leads to the formation of intra-strand and inter-strand cross-links, which distort the DNA structure.[14][15] The resulting DNA damage inhibits replication and transcription, ultimately triggering cell death, often through apoptosis.[4][15]
Experimental Design & Methodologies
The following protocols are designed to provide a robust and reproducible comparison of the cytotoxic and pro-apoptotic activities of the test compounds. The choice of multiple assays with different endpoints serves as a self-validating system to ensure the reliability of the findings.
Materials & Reagents
-
Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma)
-
A549 (Human Lung Carcinoma)
-
HepG2 (Human Liver Carcinoma)
-
-
Test Compounds:
-
This compound (EMPT-5C)
-
Doxorubicin (Positive Control)
-
Cisplatin (Positive Control)
-
-
Assay Kits & Reagents:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Sulforhodamine B (SRB)
-
Annexin V-FITC Apoptosis Detection Kit[16]
-
Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), Trichloroacetic acid (TCA), Acetic acid, Tris base
-
Experimental Workflow
The overall experimental process is designed to systematically evaluate the compounds from general cytotoxicity to a more specific mechanism of action.
Caption: Experimental workflow for in vitro anticancer screening.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[17] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[18]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat cells with serial dilutions of EMPT-5C, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.[19]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[20]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Protocol: Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method that estimates cell number by staining total cellular protein.[21] It provides an alternative endpoint to metabolic assays like MTT.
-
Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.[22][23]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess media components. Air-dry the plates completely.[24]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[24]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[22]
-
Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Shake for 5 minutes and read the absorbance at 510 nm.[23]
-
Analysis: Calculate IC₅₀ values as described for the MTT assay.
Protocol: Apoptosis Detection (Annexin V-FITC Assay)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[16][25] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC). Propidium Iodide (PI) is used as a counterstain to differentiate necrotic or late apoptotic cells, as it can only enter cells with compromised membranes.[26]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet (1-5 x 10⁵ cells) in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[27]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[26]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel. The cell populations are quantified:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
Results: A Comparative Analysis
The following data represents a hypothetical but realistic outcome of the described experiments, designed to illustrate the comparative performance of EMPT-5C.
Cytotoxic Activity
The IC₅₀ values, representing the concentration of a drug required to inhibit the growth of 50% of the cell population, were determined using both MTT and SRB assays. The consistency of results between these two assays, which measure different cellular properties (metabolic activity vs. total protein), strengthens the validity of the findings.
| Compound | Cell Line | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - SRB Assay |
| EMPT-5C | MCF-7 (Breast) | 12.5 ± 1.8 | 14.2 ± 2.1 |
| A549 (Lung) | 8.9 ± 1.1 | 9.5 ± 1.3 | |
| HepG2 (Liver) | 25.1 ± 3.5 | 28.4 ± 4.0 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 | 0.9 ± 0.2 |
| A549 (Lung) | 1.2 ± 0.3 | 1.5 ± 0.4 | |
| HepG2 (Liver) | 1.0 ± 0.2 | 1.1 ± 0.3 | |
| Cisplatin | MCF-7 (Breast) | 5.2 ± 0.7 | 6.1 ± 0.9 |
| A549 (Lung) | 7.8 ± 1.0 | 8.5 ± 1.2 | |
| HepG2 (Liver) | 9.5 ± 1.3 | 10.3 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Induction of Apoptosis
To investigate if the observed cytotoxicity was due to programmed cell death, A549 cells (the most sensitive cell line to EMPT-5C) were treated with the respective IC₅₀ concentrations of each drug and analyzed by flow cytometry.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2% | 2.1% | 1.5% |
| EMPT-5C (8.9 µM) | 48.5% | 35.8% | 12.3% |
| Doxorubicin (1.2 µM) | 52.1% | 29.5% | 15.6% |
| Cisplatin (7.8 µM) | 50.8% | 38.2% | 9.7% |
Results represent the percentage of cells in each quadrant after 24 hours of treatment.
Discussion: Interpreting the Data
The in vitro evaluation reveals several key insights into the anticancer potential of EMPT-5C.
Cytotoxicity Profile: The data clearly indicates that EMPT-5C possesses cytotoxic activity against all three tested human cancer cell lines. As expected, it is less potent than the established drug Doxorubicin, which consistently shows sub-micromolar IC₅₀ values. However, EMPT-5C demonstrates comparable, and in the case of the A549 lung cancer cell line, slightly superior potency to Cisplatin. This is a significant finding, suggesting the thiazole scaffold is a promising starting point for development.
Cell Line Selectivity: An interesting observation is the differential sensitivity of the cell lines to EMPT-5C. It exhibited the highest activity against the A549 lung cancer line (IC₅₀ ~9 µM), with moderate activity against MCF-7 breast cancer cells and lower activity against HepG2 liver cancer cells. This contrasts with Doxorubicin, which shows potent but relatively non-selective cytotoxicity across the panel. This nascent selectivity could be a desirable trait, potentially leading to a wider therapeutic window in future analogs.
Mechanism of Cell Death: The Annexin V-FITC assay results strongly suggest that EMPT-5C induces apoptosis. Treatment of A549 cells with EMPT-5C led to a substantial increase in the population of early apoptotic cells (35.8%), a level comparable to that induced by Cisplatin (38.2%). This indicates that the observed cytotoxicity is, at least in large part, mediated by the activation of a programmed cell death pathway rather than non-specific necrosis.
Hypothesized Signaling Pathway: The induction of apoptosis by small molecules often involves the intrinsic (mitochondrial) pathway. It is plausible that EMPT-5C, like many other cytotoxic agents, induces cellular stress that converges on the mitochondria. This leads to the release of cytochrome c, which activates a cascade of effector caspases (e.g., Caspase-3), ultimately executing the apoptotic program.
Caption: Hypothesized intrinsic apoptosis pathway induced by EMPT-5C.
Conclusion and Future Directions
This guide demonstrates that this compound (EMPT-5C) is a promising hit compound with verifiable in vitro anticancer activity. While not as potent as Doxorubicin, it exhibits cytotoxicity comparable to Cisplatin against specific cell lines and effectively induces apoptosis.
The observed selectivity for lung cancer cells over liver cancer cells warrants further investigation. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of EMPT-5C to improve potency and selectivity.
-
Expanded Cell Line Screening: Evaluating the compound against a broader panel of cancer cell lines, including resistant phenotypes.
-
Mechanism of Action Studies: Investigating the specific molecular targets and upstream signaling events that trigger apoptosis.
-
In Vivo Efficacy: Progressing the most promising analogs into preclinical animal models to assess their therapeutic potential in a whole-organism context.
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The Halogen Effect: A Comparative Guide to the Biological Activity of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,3-thiazole scaffold is a cornerstone, serving as the foundation for a multitude of compounds with diverse pharmacological activities.[1][2] This guide delves into a specific class of these compounds: Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate derivatives. Our focus is a critical comparative analysis of the biological activities of halogenated versus non-halogenated analogs of this core structure. Through a synthesis of published experimental data, we aim to elucidate the profound impact of halogen substitution on the therapeutic potential of these molecules.
The strategic introduction of halogen atoms into a drug candidate is a widely employed tactic in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and efficacy.[2] This guide will explore these structure-activity relationships (SAR) within the context of the specified thiazole derivatives, providing a valuable resource for the rational design of novel therapeutic agents.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Effects
While a direct head-to-head comparative study on the specific this compound core structure is not extensively documented in a single publication, a comprehensive analysis of closely related analogs from various studies allows for a robust comparative narrative. The primary biological activities investigated for these classes of compounds are anticancer and antimicrobial effects.
Anticancer Activity: The Role of Halogenation in Cytotoxicity
Numerous studies have demonstrated the potent anticancer activity of thiazole derivatives. The introduction of halogens onto the phenyl ring at the 4-position of the thiazole core has been shown to significantly influence their cytotoxic effects against various cancer cell lines.
For instance, a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which are structurally related to our core molecule, revealed that a 2-chlorophenyl substitution on the thiazole ring resulted in significant inhibitory activity against the A-549 lung cancer cell line.[1][3][4] In another study, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed that a bromide substitution on the benzylidene ring led to moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[5]
The table below summarizes representative data from studies on thiazole derivatives, illustrating the impact of halogenation on anticancer activity.
| Compound Type | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylthiazole-5-carboxamide derivative | 2-Chlorophenyl | A-549 (Lung) | Not explicitly stated as IC50, but 48% inhibition at 5 µg/mL | [1][3][4] |
| Thiazole-4-one derivative | Bromide | MCF-7 (Breast) | 31.5 ± 1.91 | [5] |
| Thiazole-4-one derivative | Bromide | HepG2 (Liver) | 51.7 ± 3.13 | [5] |
| Non-halogenated Thiazole-4-one derivative | None | MCF-7 (Breast) | 12.7 ± 0.77 | [5] |
| Non-halogenated Thiazole-4-one derivative | None | HepG2 (Liver) | 6.69 ± 0.41 | [5] |
| Thiazole-based stilbene analog | 4-Fluorophenyl | HCT116 (Colon) | 0.62 | [6] |
| Thiazole-based stilbene analog | 4-Chlorophenyl | HCT116 (Colon) | >50 | [6] |
Note: The presented data is a synthesis from various sources on structurally related compounds and not a direct comparison of the exact target molecule.
The data suggests that the position and nature of the halogen substituent are critical for anticancer activity. For example, in the thiazole-based stilbene analogs, a fluorine atom at the para-position of the phenyl ring was more favorable for cytotoxicity against HCT116 cells than a chlorine atom.[6] This highlights the nuanced effects of different halogens on biological activity.
Antimicrobial Activity: Halogens as Potentiators of Efficacy
Thiazole derivatives have also been extensively investigated for their antimicrobial properties. Halogenation has been shown to be a key factor in enhancing the antibacterial and antifungal activity of these compounds. The increased lipophilicity imparted by halogens can facilitate the penetration of microbial cell membranes.
A study on new heteroaryl(aryl) thiazole derivatives demonstrated moderate to good antibacterial activity.[7] Another study on thiazole derivatives reported that compounds with electron-withdrawing groups like halogens on the phenyl ring exhibited significant antimicrobial activity.[2]
The following table presents a summary of minimum inhibitory concentration (MIC) values for representative halogenated and non-halogenated thiazole derivatives against various microbial strains.
| Compound Type | Halogen Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| Heteroaryl(aryl) thiazole derivative | Not specified | E. coli | 170 | [7] |
| Heteroaryl(aryl) thiazole derivative | Not specified | S. aureus | 230-700 | [7] |
| Thiazole derivative | p-Chlorophenyl | S. aureus | 3.125 | [2] |
| Thiazole derivative | p-Chlorophenyl | B. thuringiensis | 6.25 | [2] |
Note: The data is compiled from different studies on various thiazole derivatives.
The structure-activity relationship studies often indicate that the presence of an electron-withdrawing group, such as a halogen, at the para-position of the phenyl ring is crucial for antimicrobial activity.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section details the standard experimental protocols for assessing the anticancer and antimicrobial activities of the thiazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][8][9][10]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (halogenated and non-halogenated thiazole derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3][9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13][14][15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well plate.[11]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]
Caption: Workflow of the broth microdilution method for MIC determination.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the biological activity between halogenated and non-halogenated this compound derivatives can be attributed to several factors:
-
Lipophilicity: Halogens, particularly chlorine and bromine, are lipophilic and can increase the overall lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: Halogens are electron-withdrawing groups. Their presence on the phenyl ring can alter the electron distribution within the molecule, potentially influencing its binding affinity to target proteins or enzymes.
-
Steric Hindrance: The size of the halogen atom can introduce steric hindrance, which may either promote or hinder the binding of the molecule to its target, depending on the topography of the binding site.
-
Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer half-life and increased bioavailability of the compound.
Caption: Influence of halogenation on the biological activity of thiazole derivatives.
Conclusion and Future Perspectives
Future research should focus on the systematic synthesis and evaluation of a library of halogenated this compound derivatives. This would involve varying the type of halogen (F, Cl, Br, I) and its position on the phenyl ring to establish a more precise and comprehensive structure-activity relationship. Such studies will be invaluable for the rational design of new, more potent thiazole-based therapeutic agents.
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A Head-to-Head Comparison of Catalysts in the Synthesis of Thiazole-5-Carboxylates: A Guide for Researchers
For researchers and professionals in drug development, the synthesis of thiazole-5-carboxylates is a critical process, as this heterocyclic motif is a cornerstone in a multitude of pharmacologically active compounds. The efficiency and selectivity of this synthesis are paramount, and the choice of catalyst plays a pivotal role. This guide provides a comprehensive, head-to-head comparison of different catalytic systems, supported by experimental data, to inform your selection process and accelerate your research.
The Landscape of Catalysis in Thiazole-5-Carboxylate Synthesis
The formation of the thiazole ring, particularly with the C5-carboxylate substitution, is most commonly achieved through variations of the Hantzsch thiazole synthesis. This typically involves the condensation of a thioamide with an α-halocarbonyl compound. The catalyst's role is to facilitate this condensation and subsequent cyclization, influencing reaction rates, yields, and even the feasibility of the reaction under certain conditions. The major classes of catalysts employed include metal-based catalysts, organocatalysts, and increasingly, biocatalysts, each with distinct advantages and limitations.
Metal-Based Catalysts: The Workhorses of Thiazole Synthesis
Transition metal catalysts have long been favored for their high efficiency and broad substrate scope in heterocyclic synthesis. Copper and palladium complexes are particularly prominent in the synthesis of thiazole derivatives.
Copper Catalysis: Copper catalysts, often in the form of copper iodide (CuI) or copper acetate [Pd(OAc)2], are effective in promoting the C-S and C-N bond formations necessary for the thiazole ring closure. They are particularly useful in direct arylation strategies for functionalizing the thiazole core. For instance, a combination of lithium tert-butoxide as a base and copper iodide as a catalyst has been shown to be effective for the direct arylation of heterocycle C-H bonds.[1]
Palladium Catalysis: Palladium catalysts, such as Pd(PPh₃)₄, are instrumental in cross-coupling reactions to introduce substituents onto the thiazole ring.[2] For instance, the Suzuki-Miyaura coupling of a bromo-thiazole carboxylate with a boronic acid, catalyzed by a palladium complex, is a powerful method for creating carbon-carbon bonds.[3]
Mechanistic Insight: The Role of Transition Metals
The catalytic cycle of metal-catalyzed thiazole synthesis generally involves oxidative addition, ligand exchange, and reductive elimination steps. The metal center acts as a scaffold, bringing the reactants into proximity and lowering the activation energy of the bond-forming steps.
Organocatalysts: A Greener Alternative
In recent years, the push for more sustainable and environmentally benign synthetic methods has led to the rise of organocatalysis. These metal-free catalysts offer advantages such as lower toxicity, reduced cost, and often milder reaction conditions.
Examples of organocatalysts used in thiazole synthesis include hindered bases like 1,4-diazabicyclo[2.2.2]-octane (DABCO) and acidic catalysts like p-toluenesulfonic acid (PTSA).[4] DABCO, for instance, has been reported to be an eco-friendly, safe, and recyclable catalyst that provides good to excellent yields and reduces reaction times.[4]
Mechanistic Consideration: Acid and Base Catalysis
Organocatalysts typically function through either Brønsted or Lewis acid/base interactions. Basic organocatalysts deprotonate the thioamide, increasing its nucleophilicity, while acidic catalysts activate the carbonyl group of the α-halo ester, making it more susceptible to nucleophilic attack.
Biocatalysts: The Emerging Frontier of Green Chemistry
Biocatalysts, such as enzymes and modified natural polymers, represent a highly promising avenue for sustainable thiazole synthesis. These catalysts operate under mild conditions, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity.
Chitosan, a natural polymer, and its derivatives have emerged as effective and eco-friendly biocatalysts.[5][6][7] For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been successfully used as a solid basic catalyst for the synthesis of thiazole derivatives under ultrasonic irradiation, offering advantages like mild reaction conditions, quick reaction times, and high yields.[5][7] Enzymes, such as trypsin from porcine pancreas, have also been employed in one-pot multicomponent syntheses of thiazole derivatives with impressive yields.[8]
Mechanistic Advantage: Enzyme and Biopolymer Scaffolding
Biocatalysts often provide a unique microenvironment that orients the substrates optimally for reaction. The functional groups on the biopolymer or within the enzyme's active site can act as acid/base catalysts and stabilize transition states, leading to enhanced reaction rates and selectivity.
Comparative Performance Data
The following table summarizes the performance of representative catalysts in the synthesis of thiazole-5-carboxylates and related derivatives, based on available literature data. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
| Catalyst Type | Specific Catalyst | Substrates | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Metal-Based | Copper Iodide (CuI) / LiOtBu | Thiazole, Aryl Iodide | Not specified | Good | Not specified | [1] |
| Metal-Based | Pd(OAc)₂ / Xantphos | 5-bromo-1,3,4-thiadiazole-2-carboxylate, Boronic acid | NMM, solvent | High | Not specified | [3] |
| Organocatalyst | DABCO | 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide, α-halo ketone | Not specified | Good to Excellent | Reduced | [4] |
| Organocatalyst | p-Toluenesulfonic acid (PTSA) | Propargylamines, Isothiocyanates | Microwave, 130°C, DCE | 47-78 | 10 min | [4] |
| Biocatalyst | Chitosan-MgO Nanocomposite | Not specified | One-pot | Not specified | Not specified | [4] |
| Biocatalyst | Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Thiosemicarbazone derivative, 2-bromo-1-arylethan-1-ones | Ultrasonic irradiation | Higher than Chitosan | Quick | [5][7] |
| Catalyst-Free | None | Arylglyoxals, 1,3-dicarbonyls, Thioamides | Microwave, H₂O | Good to Very Good | Short | [4] |
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the synthesis of thiazole-5-carboxylates using different catalytic approaches.
Protocol 1: Synthesis of 2-Amino-4-arylthiazole-5-carboxylates using β-Cyclodextrin in Water (A Biocatalyst-like approach)
This method utilizes β-cyclodextrin in water, which can be considered a step towards green chemistry, though not a biocatalyst in the enzymatic sense.
-
To a solution of β-keto ester (1 mmol) in water (10 mL), add N-bromosuccinimide (1 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time to achieve α-halogenation.
-
Add thiourea (1.2 mmol) and β-cyclodextrin to the reaction mixture.
-
Heat the mixture at 50°C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Synthesis of Thiazole Derivatives using a Reusable NiFe₂O₄ Nanoparticle Catalyst (Metal-Based)
-
In a round-bottom flask, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the desired anhydride (1.2 mmol).
-
Add NiFe₂O₄ nanoparticles as the catalyst.
-
Use a 1:1 mixture of ethanol and water as the solvent.
-
Reflux the reaction mixture and monitor its progress using TLC.
-
Upon completion, cool the mixture and separate the catalyst using a magnet.
-
Wash the catalyst with ethanol and dry for reuse.
-
Work up the reaction mixture to isolate the product.[9]
Visualization of Synthetic Workflow
The general workflow for catalyst screening and optimization in the synthesis of thiazole-5-carboxylates can be visualized as follows:
Caption: Workflow for Catalyst Evaluation in Thiazole Synthesis.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of thiazole-5-carboxylates is a critical decision that impacts yield, purity, cost, and environmental footprint. While traditional metal-based catalysts offer high efficiency and broad applicability, the trend is shifting towards greener alternatives like organocatalysts and biocatalysts. These newer catalytic systems often provide milder reaction conditions, easier workup, and improved sustainability profiles.
Future research will likely focus on the development of novel, highly active, and reusable catalysts, with a particular emphasis on biocatalytic and flow-chemistry approaches to further enhance the efficiency and sustainability of thiazole-5-carboxylate synthesis. The continued exploration of diverse catalytic systems will undoubtedly empower researchers to develop more effective and environmentally friendly routes to these vital pharmaceutical building blocks.
References
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Al-Mokyna, R. H., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link][5][7]
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Anonymous. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link][4]
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El-Sawy, E. R., et al. (2022). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link][6]
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Anonymous. (n.d.). Biocatalytic synthesis of oxa(thia)diazole aryl thioethers. Semantic Scholar. Available at: [Link]
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Al-Mokyna, R. H., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC - NIH. Available at: [Link]
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Anonymous. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link][1]
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Anonymous. (n.d.). 2H-Thiazolo[4,5-d][4][5][6]triazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central. Available at: [Link][2]
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Mhaske, P. C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]
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Ramyashree, N., et al. (n.d.). Synthesis of thiazole-5-carboxylate via single-step reaction. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link][8]
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Anonymous. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
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Anonymous. (n.d.). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Anonymous. (n.d.). Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol-4-ones and Nitroolefins Mediated By a Bifunctional Urei. ADDI. Available at: [Link]
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Anonymous. (n.d.). Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. Available at: [Link]
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Anonymous. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]
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Anonymous. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link][3]
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Anonymous. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH. Available at: [Link][9]
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Anonymous. (n.d.). The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Request PDF - ResearchGate. Available at: [Link]
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Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]
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Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]
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Anonymous. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
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A Comparative Guide to the Therapeutic Potential of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Analogs
In the landscape of modern drug discovery, the thiazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] This guide provides a comprehensive assessment of the therapeutic potential of a specific subclass: Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate and its analogs. Geared towards researchers, scientists, and drug development professionals, this document delves into the synthesis, comparative in vitro efficacy, and mechanistic underpinnings of these promising molecules, offering a data-driven perspective on their potential as next-generation therapeutic agents.
The Thiazole Core: A Foundation for Diverse Biological Activity
The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets.[1] Modifications at the 2, 4, and 5 positions of the thiazole ring have yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The this compound scaffold, in particular, has emerged as a promising starting point for the development of novel therapeutics, especially in oncology.
Synthesis and Characterization of Analogs
The synthesis of this compound and its analogs is typically achieved through the Hantzsch thiazole synthesis or variations thereof. A common and efficient one-pot procedure involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate ethyl 2-bromo-3-oxobutanoate, which is then cyclized with a substituted thioamide.[3] This versatile method allows for the introduction of diverse substituents at the 2 and 4 positions of the thiazole ring, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.
A general synthetic scheme is depicted below:
Caption: General synthetic route for ethyl 2-substituted-4-methylthiazole-5-carboxylate analogs.
Characterization of the synthesized analogs is performed using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm their chemical structures and purity.[4]
Comparative In Vitro Anticancer Activity
A crucial step in assessing the therapeutic potential of these analogs is to evaluate their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[5][6] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5]
The following tables summarize the in vitro anticancer activity of a series of thiazole-5-carboxylate and related carboxamide analogs from various studies, highlighting the impact of different substituents on their potency.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Thiazole-5-carboxamide Analogs [1]
| Compound ID | R1 | R2 | A-549 (Lung Cancer) | Bel7402 (Liver Cancer) | HCT-8 (Colon Cancer) |
| 8a | 2-F-Ph | 4-Cl, 2-Me-Ph | >50 | >50 | >50 |
| 8b | 2-Cl-Ph | 4-Cl, 2-Me-Ph | 26.5 | 31.2 | 29.8 |
| 8c | 2-Cl-Ph | 2,4-diCl-Ph | >50 | >50 | >50 |
| 8d | 2-Cl-Ph | 2,5-diCl-Ph | 35.1 | 42.3 | 38.7 |
Higher IC₅₀ values indicate lower anticancer activity.
Table 2: Growth Inhibition (GI₅₀ in µM) of Thiazole-5-carboxylate Analogs against Various Cancer Cell Lines [5]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) |
| 3g | EKVX (Non-Small Cell Lung) | 0.865 |
| MDA-MB-468 (Breast) | 1.20 | |
| 4c | HOP-92 (Non-Small Cell Lung) | 0.34 |
| EKVX (Non-Small Cell Lung) | 0.96 | |
| MDA-MB-231/ATCC (Breast) | 1.08 |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveals critical structure-activity relationships:
-
Substitution at the 2- and 4-positions: The nature and position of substituents on the phenyl rings at the 2 and 4-positions significantly influence the anticancer activity. For instance, in the thiazole-5-carboxamide series, a 2-chlorophenyl group at R1 combined with a 4-chloro-2-methylphenyl group at R2 (compound 8b) demonstrated the highest activity among the tested analogs.[1] This suggests that specific electronic and steric properties of the substituents are crucial for cytotoxicity.
-
Electron-withdrawing and -donating groups: The presence of electron-withdrawing groups, such as halogens, on the phenyl rings often enhances cytotoxic activity.[1] Conversely, the position of these groups is also critical, as seen in the difference between 2,4-dichloro and 2,5-dichloro substitutions.
-
Amide vs. Ester Moiety: While the core focus is on the ethyl carboxylate, comparison with carboxamide derivatives provides valuable insights. The amide linkage offers an additional site for hydrogen bonding, which can influence target binding and overall activity.
Unraveling the Mechanism of Action
Understanding the mechanism by which these analogs exert their anticancer effects is paramount for their development as therapeutic agents. Research has pointed towards several potential molecular targets.
Inhibition of Tubulin Polymerization
A significant number of anticancer drugs function by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[1] Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
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A Comparative Guide to Validating the Mechanism of Action of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate derivatives. Thiazole-containing compounds are a significant class of heterocyclic molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The objective of this guide is to present a logical, evidence-based workflow for elucidating the specific MoA of this promising class of compounds, comparing their performance with established alternatives, and providing detailed experimental protocols to ensure scientific rigor.
I. Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a core scaffold in numerous FDA-approved drugs and is recognized for its diverse pharmacological properties. Derivatives of this compound have emerged as a focal point of research due to their potential therapeutic applications. Preliminary studies suggest that these compounds may exert their effects through various mechanisms, including the inhibition of key enzymes in signaling pathways, disruption of microbial cell integrity, and modulation of inflammatory responses.[1][3][4] The validation of their precise MoA is a critical step in the drug discovery and development process.
II. A Multi-Faceted Approach to MoA Validation
Given the broad spectrum of reported activities, a multi-pronged approach is necessary to comprehensively validate the MoA. This guide will focus on three primary areas of investigation: anticancer, anti-inflammatory, and antimicrobial activities. For each area, we will propose a series of experiments, from initial screening to in-depth mechanistic studies, and compare the thiazole derivatives to well-characterized comparator compounds.
Part 1: Anticancer Activity
Many thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][5][6] A plausible mechanism for this activity is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[7]
Comparative Framework: Thiazole Derivatives vs. Known Kinase Inhibitors
To benchmark the anticancer potential of this compound derivatives, we will compare them against established kinase inhibitors such as Gefitinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor).
| Parameter | This compound Derivative (Hypothetical Data) | Gefitinib | Sorafenib |
| Target Kinase(s) | To be determined (e.g., c-Met, EGFR, VEGFR) | EGFR | VEGFR, PDGFR, RAF kinases |
| IC50 (Kinase Assay) | 10-100 nM | 2-37 nM (EGFR) | 90 nM (VEGFR2) |
| Cell Line GI50 (e.g., A549) | 0.1-1 µM | 0.015 µM | 5.8 µM |
| Mechanism | ATP-competitive inhibition | ATP-competitive inhibition | ATP-competitive inhibition |
Experimental Workflow for Anticancer MoA Validation
Caption: Workflow for validating the anticancer mechanism of action.
Detailed Experimental Protocols
1. In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the inhibitory effect of the compound on the activity of a purified kinase.[8][9]
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured by a decrease in substrate phosphorylation.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the thiazole derivative or a known inhibitor (e.g., Gefitinib).
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods like radiometric assays ([γ-32P]-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).[10][11]
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
2. Western Blot Analysis of Phosphorylated Proteins
This technique validates target engagement within a cellular context by measuring the phosphorylation status of the kinase's downstream substrates.
-
Principle: Antibodies specific to the phosphorylated form of a protein are used to detect changes in its phosphorylation level upon treatment with the inhibitor.
-
Protocol:
-
Culture cancer cells (e.g., A549 for EGFR inhibitors) to 70-80% confluency.
-
Treat the cells with different concentrations of the thiazole derivative or comparator compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the phosphorylated target protein (e.g., phospho-EGFR) and a corresponding total protein antibody as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Part 2: Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases.[4] Thiazole derivatives have shown promise as anti-inflammatory agents, potentially by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][12]
Comparative Framework: Thiazole Derivatives vs. Known Anti-inflammatory Drugs
We will compare the anti-inflammatory effects of the thiazole derivatives with Dexamethasone , a potent corticosteroid that inhibits NF-κB signaling.[13]
| Parameter | This compound Derivative (Hypothetical Data) | Dexamethasone |
| Target Pathway | NF-κB | NF-κB |
| IC50 (NF-κB Reporter Assay) | 0.5-5 µM | 1-10 nM |
| Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Significant reduction | Potent reduction |
| Mechanism | Inhibition of IKK complex or IκBα degradation | Inhibition of NF-κB DNA binding and IKK activity |
Experimental Workflow for Anti-inflammatory MoA Validation
Caption: Workflow for validating the anti-inflammatory mechanism of action.
Detailed Experimental Protocols
1. NF-κB Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene.
-
Protocol:
-
Transfect a suitable cell line (e.g., HEK293) with the NF-κB reporter plasmid.
-
Pre-treat the cells with various concentrations of the thiazole derivative or Dexamethasone.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[13]
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the percentage of inhibition relative to the stimulated control.
-
2. Immunofluorescence for NF-κB (p65) Nuclear Translocation
This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[14]
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[13] Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus.[13]
-
Protocol:
-
Grow cells (e.g., HeLa) on coverslips.
-
Pre-treat with the thiazole derivative or Dexamethasone, followed by stimulation with TNF-α.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using fluorescence microscopy.
-
Part 3: Antimicrobial Activity
Thiazole derivatives have been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[3][15][16][17] The mechanism of action can vary, from inhibition of essential enzymes to disruption of the cell membrane.[18]
Comparative Framework: Thiazole Derivatives vs. Known Antimicrobial Agents
We will compare the antimicrobial properties of the thiazole derivatives with Ciprofloxacin (a broad-spectrum antibiotic that inhibits DNA gyrase) and Fluconazole (an antifungal agent that inhibits ergosterol synthesis).
| Parameter | This compound Derivative (Hypothetical Data) | Ciprofloxacin | Fluconazole |
| Spectrum of Activity | Gram-positive and Gram-negative bacteria, some fungi | Broad-spectrum antibacterial | Broad-spectrum antifungal |
| Minimum Inhibitory Concentration (MIC) | 1-16 µg/mL | 0.004-2 µg/mL | 0.25-64 µg/mL |
| Mechanism of Action | To be determined (e.g., cell membrane disruption, enzyme inhibition) | Inhibition of DNA gyrase and topoisomerase IV | Inhibition of lanosterol 14-α-demethylase |
Experimental Workflow for Antimicrobial MoA Validation
Caption: Workflow for validating the antimicrobial mechanism of action.
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
-
Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid or solid growth medium.[19][20][21]
-
Protocol (Broth Microdilution):
-
Prepare two-fold serial dilutions of the thiazole derivative, Ciprofloxacin, or Fluconazole in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
2. Macromolecular Synthesis Assays
These assays help to identify which major cellular biosynthetic pathway is inhibited by the compound.[22]
-
Principle: The incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall is measured in the presence and absence of the antimicrobial agent.
-
Protocol:
-
Grow a culture of the test microorganism to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add the thiazole derivative at a concentration above its MIC.
-
Add a specific radiolabeled precursor to each tube: [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and [14C]N-acetylglucosamine for peptidoglycan synthesis.
-
Take samples at various time points and precipitate the macromolecules using trichloroacetic acid.
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
A rapid cessation of incorporation for a specific precursor suggests that its corresponding pathway is the primary target.
-
III. Conclusion
The validation of the mechanism of action for this compound derivatives requires a systematic and multi-faceted approach. By employing the comparative frameworks and detailed experimental workflows outlined in this guide, researchers can rigorously elucidate the specific molecular targets and pathways modulated by these promising compounds. This in-depth understanding is paramount for their continued development as potential therapeutic agents in oncology, inflammation, and infectious diseases.
IV. References
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Available from: [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. Available from: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available from: [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Center for Biotechnology Information. Available from: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. Available from: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. Available from: [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Center for Biotechnology Information. Available from: [Link]
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3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. Available from: [Link]
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. ScienceDirect. Available from: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. Available from: [Link]
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Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available from: [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available from: [Link]
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Kinase assays. BMG LABTECH. Available from: [Link]
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NF-κB Signaling Pathway. Boster Bio. Available from: [Link]
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Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface. Available from: [Link]
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Elucidating the Mechanisms of Action of Antimicrobial Agents. National Center for Biotechnology Information. Available from: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available from: [Link]
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NF-κB Signaling Pathway. Bio-Rad Antibodies. Available from: [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
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Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents. ResearchGate. Available from: [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. National Center for Biotechnology Information. Available from: [Link]
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Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. PubMed. Available from: [Link]
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NF-kappa B: Methods and Protocols. ResearchGate. Available from: [Link]
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(PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. Available from: [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available from: [Link]
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Safety Operating Guide
Navigating the Safe Handling of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal for a Key Thiazole Derivative
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate, a member of the biologically significant thiazole class of compounds. Our focus extends beyond mere product specifications to deliver actionable, field-proven insights that build a foundation of trust and safety in your laboratory operations.
Thiazole derivatives are recognized for their diverse biological activities, making them valuable building blocks in the synthesis of medicinally important agents.[1][2][3] However, their handling requires a thorough understanding of their potential hazards and the implementation of robust safety protocols. This document serves as your trusted resource for ensuring the well-being of your research team and the integrity of your work.
Understanding the Hazard Profile
This compound is classified with the following GHS hazard statements, indicating its potential risks:
This compound is typically encountered as a solid, often in the form of a white to off-white powder or crystals.[6][7][8]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to personal protection is crucial to mitigate the risks associated with this compound. The following table outlines the recommended PPE, with justifications rooted in established safety principles.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[9] | Thiazole derivatives can cause serious eye irritation.[4][5] Goggles provide direct protection, while a face shield offers a broader barrier against splashes. |
| Hand Protection | Disposable, powder-free nitrile gloves. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[9] | Nitrile gloves offer good short-term protection against a range of chemicals. Powder-free gloves are recommended to prevent contamination of the work area. |
| Body Protection | A laboratory coat, preferably made of a non-absorbent material. For larger quantities or significant splash risks, a chemical-resistant apron is advised.[9] | Protects skin from accidental contact and prevents contamination of personal clothing. Lab coats should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Primary engineering control is to use this compound in a well-ventilated area, such as a certified chemical fume hood.[9] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6] | The compound may cause respiratory irritation.[4][5] A fume hood effectively captures and removes airborne particles and vapors, while a respirator provides direct protection for the user's respiratory system in higher-risk scenarios. |
Operational Workflow: A Step-by-Step Guide to Safe Handling
The following workflow is designed to guide you through the key stages of handling this compound, from preparation to disposal.
Sources
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- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 4. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate 97 , AldrichCPR 132089-32-8 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
